Methyldopa
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Record name | METHYL DOPA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-76-5 | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5023295 | |
| Record name | (-)-Methyldopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992), Solid | |
| Record name | METHYL DOPA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyldopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 10 mg/mL at 73 °F (NTP, 1992), Sol in water @ 25 °C: approx 10 mg/ml /D-form/, Sol in water @ 25 °C: approx 18 mg/ml /DL-form/, In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids, Soluble in isopropanol, ethanol, and water., 10mg/mL at 25 °C | |
| Record name | SID8139902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | METHYL DOPA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyldopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLDOPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyldopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Minute, anhyd crystals from methanol, WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS | |
CAS No. |
555-30-6, 41372-08-1 | |
| Record name | METHYL DOPA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyldopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopa [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methyldopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Methyldopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldopa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPA ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4R0H12F6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLDOPA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyldopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
572 °F approximately (decomposes) (NTP, 1992), >300, 300 °C | |
| Record name | METHYL DOPA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyldopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyldopa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central α2-Adrenergic Agonism of Methyldopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa is a centrally-acting antihypertensive agent that has been a therapeutic option for decades, particularly in specific patient populations such as pregnant women.[1][2] Its mechanism of action is not direct but relies on its metabolic conversion to a pharmacologically active substance that engages with the central nervous system's machinery for blood pressure regulation. This guide provides a detailed examination of the molecular and physiological steps involved in this compound's therapeutic effect, focusing on its ultimate action as an agonist at presynaptic α2-adrenergic receptors. We will explore the metabolic pathway, the subsequent signaling cascade, quantitative parameters of its activity, and the experimental protocols used to elucidate this mechanism.
The Prodrug Nature of this compound and its Bioactivation
This compound itself is not the active therapeutic agent. It is a prodrug that must undergo a series of enzymatic conversions within the central nervous system (CNS) to exert its antihypertensive effect.[1][2]
-
CNS Penetration: Being lipid-soluble, this compound effectively crosses the blood-brain barrier to enter the CNS.[3]
-
Neuronal Uptake: It is taken up by adrenergic neurons.
-
Metabolic Conversion: Inside these neurons, this compound is metabolized by the same enzymatic pathway responsible for the synthesis of the endogenous neurotransmitter, norepinephrine (B1679862).
-
Step 1: The enzyme Aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase, converts this compound to alpha-methyldopamine (B1210744).[4]
-
Step 2: Subsequently, the enzyme dopamine (B1211576) β-hydroxylase (DBH) converts alpha-methyldopamine into alpha-methylnorepinephrine.[4][5]
-
This alpha-methylnorepinephrine is the key active metabolite responsible for the therapeutic action of this compound.[1][3] It acts as a "false neurotransmitter."[4][5]
Mechanism of Action: α2-Adrenergic Receptor Agonism
The primary mechanism of action of this compound is mediated by its active metabolite, alpha-methylnorepinephrine, which functions as a potent agonist at presynaptic α2-adrenergic receptors located on central adrenergic neurons.[1][2][4]
-
Receptor Binding and Activation: Alpha-methylnorepinephrine binds to and stimulates these presynaptic α2-autoreceptors. These receptors are part of a negative feedback loop that regulates the release of norepinephrine.[6][7]
-
Inhibition of Norepinephrine Release: The activation of these Gi protein-coupled receptors inhibits the further release of norepinephrine from the presynaptic nerve terminal into the synapse.[4][6][8]
-
Reduced Sympathetic Outflow: This reduction in central norepinephrine release leads to a decrease in the overall sympathetic outflow from the vasomotor center in the brainstem.[1][2][3]
-
Antihypertensive Effect: The diminished sympathetic signaling to the periphery results in reduced peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[2][3]
Signaling Pathway
The stimulation of presynaptic α2-adrenergic receptors by alpha-methylnorepinephrine initiates a downstream signaling cascade characteristic of Gi protein-coupled receptors.[6][9]
-
Gi Protein Activation: Receptor activation leads to the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase.[7][8][10]
-
Decreased cAMP Levels: This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[8][10]
-
Modulation of Ion Channels and Vesicle Release: The reduction in cAMP levels and subsequent decrease in Protein Kinase A (PKA) activity, along with actions of the Gβγ subunit, leads to the modulation of ion channels (e.g., inhibition of voltage-gated calcium channels) and other proteins involved in synaptic vesicle fusion.[8][11] This ultimately culminates in the inhibition of norepinephrine exocytosis.
Caption: Gi-coupled signaling pathway leading to inhibition of neurotransmitter release.
Quantitative Data
While specific binding affinity (Ki) and efficacy (EC50) values for alpha-methylnorepinephrine are distributed across numerous primary research articles, this section summarizes the antihypertensive efficacy of the parent drug, this compound, from clinical studies.
Table 1: Antihypertensive Efficacy of this compound vs. Placebo
| Study Population | This compound Daily Dose Range | Mean Systolic BP Reduction (mmHg) | 95% Confidence Interval (Systolic) | Mean Diastolic BP Reduction (mmHg) | 95% Confidence Interval (Diastolic) | Source |
| Patients with Primary Hypertension | 500 - 2250 mg | 13 | 6 - 20 | 8 | 4 - 13 | [12][13][14] |
| Patients with Resistant Hypertension | 500 mg (250 mg twice daily) | 18.44 | 15.13 - 21.75 | 11.52 | 9.41 - 13.63 | [15] |
Note: The data reflects the overall effect of this compound administration, which is dependent on its conversion to the active metabolite.
Key Experimental Protocols
The mechanism of action of this compound and its active metabolite has been elucidated through various in vitro and in vivo experimental techniques. A foundational method is the radioligand receptor binding assay, used to determine the affinity of compounds for specific receptor subtypes.
Protocol: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is a generalized method to determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., alpha-methylnorepinephrine) by measuring its ability to compete with a known radioligand for binding to α2-adrenergic receptors. [16][17][18] Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenergic receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a specific human α2-adrenergic receptor subtype (α2A, α2B, or α2C). [16]* Radioligand: A high-affinity α2-adrenergic receptor radiolabeled antagonist, such as [3H]rauwolscine or [3H]yohimbine. [19]* Test Compound: Alpha-methylnorepinephrine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate all receptors. * Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester (e.g., Brandel) with glass fiber filters. [18]* Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the assay buffer. [18]2. Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + excess non-labeled antagonist.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of the test compound (alpha-methylnorepinephrine).
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium. [18]4. Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 3: Workflow for a Radioligand Receptor Binding Assay
Caption: Generalized workflow for a competitive radioligand binding experiment.
Conclusion
The antihypertensive effect of this compound is a classic example of prodrug pharmacology, relying on central metabolic activation to a "false neurotransmitter," alpha-methylnorepinephrine. This active metabolite hijacks the endogenous regulatory system for sympathetic tone by acting as a potent agonist at presynaptic α2-adrenergic autoreceptors. The subsequent activation of the Gi-coupled signaling pathway leads to an inhibition of norepinephrine release, a reduction in central sympathetic outflow, and ultimately, a decrease in arterial blood pressure. The quantitative efficacy and molecular interactions of this mechanism have been well-characterized through a combination of clinical trials and established in vitro pharmacological assays, cementing its place in the therapeutic armamentarium.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]
- 14. This compound for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound supplement for resistant essential hypertension: a prospective randomized placebo control crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Methyldopa in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has long been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for its continued study and the development of new chemical entities with similar mechanisms of action. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of its metabolic and signaling pathways are presented to serve as a valuable resource for researchers in the field of drug development.
Introduction
This compound is a prodrug that exerts its antihypertensive effect through its active metabolite, α-methylnorepinephrine.[1][2] This metabolite acts as a selective agonist for α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[3][4] Preclinical pharmacokinetic and metabolism studies are essential to characterize the disposition of this compound and to understand how its unique properties contribute to its pharmacological activity. This guide synthesizes available data from various preclinical models to provide a detailed understanding of this compound's journey through the body.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound has been investigated in several preclinical species. The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.
Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration (Fasted) | Oral Administration (Fed) | Intravenous Administration |
| Dose | Rat equivalent of 500 mg/60 kg human dose[2] | Rat equivalent of 500 mg/60 kg human dose[2] | 50 mg/kg[5] |
| Cmax | ~1800 ng/mL[2] | ~1200 ng/mL[2] | Not Applicable |
| Tmax | ~1 hour[2] | ~2 hours[2] | Not Applicable |
| AUC | ~4500 ngh/mL[2] | ~3000 ngh/mL[2] | Data not available |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Bioavailability | Data not available | Data not available | Not Applicable |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
Note: The oral pharmacokinetic data in rats is derived from graphical representations in the cited patent and should be considered approximate.
Pharmacokinetic Parameters in Dogs
| Parameter | Oral Administration | Intra-arterial Administration |
| Dose | Not specified | Not specified |
| Cmax | Data not available | Not Applicable |
| Tmax | Data not available | Not Applicable |
| AUC | Data not available | Data not available |
| Half-life (t½) | 6.0 ± 5.2 hours | 3.1 ± 1.8 hours |
| Bioavailability | Dose-dependent[6] | Not Applicable |
| Systemic Clearance (CL) | Data not available | 99.4 ± 24.6 mL/min |
| Volume of Distribution (Vd) | Data not available | Data not available |
Pharmacokinetic Parameters in Monkeys
Limited quantitative pharmacokinetic data for this compound in monkeys is available in the public domain. One study investigated the metabolic disposition of methyldopate (B129773), an ethyl ester of this compound, in rhesus monkeys, but did not provide direct pharmacokinetic parameters for the parent drug.[7]
Metabolism of this compound
This compound undergoes extensive metabolism, primarily in the liver and intestines.[6] The major metabolic pathways include decarboxylation, O-methylation, and conjugation.
Major Metabolites
The key metabolites of this compound include:
-
α-Methylnorepinephrine: The active metabolite responsible for the antihypertensive effect.[3]
-
α-Methyldopamine: A precursor to α-methylnorepinephrine.[8]
-
3-O-methyl-α-methyldopa: A major circulating metabolite.[1]
-
This compound-O-sulfate: A significant conjugate found in plasma.[3]
-
3,4-dihydroxyphenylacetone: A ketone metabolite.[1]
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic transformation of this compound.
Mechanism of Action: α2-Adrenergic Receptor Signaling
The active metabolite of this compound, α-methylnorepinephrine, exerts its antihypertensive effect by stimulating central α2-adrenergic receptors. This stimulation activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[7][9] The reduction in cyclic AMP (cAMP) levels leads to a decrease in sympathetic outflow from the central nervous system.
Experimental Protocols
The following sections outline typical methodologies for conducting preclinical pharmacokinetic studies of this compound.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs and Rhesus monkeys can also be utilized for non-rodent studies.
-
Housing: Animals are housed in controlled environments with standard chow and water ad libitum, maintaining a 12-hour light/dark cycle.
Dosing and Administration
-
Oral Administration (Rats):
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose or dissolved in water.
-
Dosing: Administration is typically performed via oral gavage using a suitable gavage needle. The dosing volume is generally kept low (e.g., 5-10 mL/kg) to avoid gastrointestinal distress.
-
-
Intravenous Administration:
-
Vehicle: this compound for intravenous administration is dissolved in a sterile isotonic solution, such as 0.9% saline.
-
Dosing: The drug is administered as a bolus injection or a short infusion, typically into a cannulated vein (e.g., jugular vein in rats).
-
Sample Collection
-
Blood Sampling (Rats):
-
Route: Serial blood samples (e.g., 0.2-0.3 mL) can be collected from a cannulated jugular or femoral vein. Alternatively, sparse sampling from the tail vein of different animals at each time point can be employed.
-
Time Points: For oral administration, typical time points include pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. For intravenous administration, earlier time points (e.g., 0.083, 0.167 hours) are included.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
-
Tissue Distribution:
-
At selected time points post-dose, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, heart) are harvested.
-
Tissues are rinsed with cold saline, blotted dry, weighed, and homogenized. The homogenates are then processed for analysis.
-
Bioanalytical Method
A typical bioanalytical method for the quantification of this compound and its metabolites in plasma or tissue homogenates involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites.
-
Experimental Workflow
The following diagram provides a logical workflow for a typical preclinical pharmacokinetic study of this compound.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20190290607A1 - Administration of oral this compound - Google Patents [patents.google.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mims.com [mims.com]
- 7. Metabolic disposition and cardiovascular effects of methyldopate in unanesthetized rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacokinetics of this compound. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Centrally Acting Antihypertensive: A Technical Guide to the Discovery and History of Methyldopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of methyldopa, a centrally acting antihypertensive agent. It details the key experimental findings that elucidated its unique mode of action, presents quantitative data from clinical studies on its efficacy and safety, and outlines the methodologies of pivotal preclinical and clinical investigations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the scientific journey of a significant therapeutic agent.
Introduction: A Historical Perspective
The story of this compound begins in the mid-20th century, a period of significant advancement in cardiovascular pharmacology. Synthesized in 1954, its chemical properties were further detailed in 1955.[1] However, it was not until 1960 that its antihypertensive effects in humans were first demonstrated.[1] During the 1970s, this compound rose to prominence as a first-line treatment for hypertension, valued for its efficacy, particularly in patient populations that were challenging to treat at the time, such as the elderly and those with renal insufficiency.[1]
Despite its success, the use of this compound in developed countries has since declined with the advent of newer antihypertensive agents with more favorable side-effect profiles.[1] Nevertheless, it remains a crucial medication in developing nations due to its low cost and is still considered a safe option for the management of hypertension during pregnancy.[1]
Mechanism of Action: A Central Nervous System Approach
This compound's antihypertensive effect is not exerted directly but through its active metabolite, α-methylnorepinephrine. This centrally mediated mechanism sets it apart from many other antihypertensive drugs.
The "False Neurotransmitter" Hypothesis
The prevailing theory behind this compound's action is the "false neurotransmitter" hypothesis. This compound, an analog of DOPA, crosses the blood-brain barrier and is metabolized by neuronal enzymes.[2][3]
-
Conversion to α-methylnorepinephrine: In the brain, this compound is converted to α-methyldopamine by DOPA decarboxylase, and subsequently to α-methylnorepinephrine by dopamine (B1211576) β-hydroxylase.[3]
-
Action on α2-adrenergic receptors: α-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in the brainstem.[4][5]
-
Inhibition of sympathetic outflow: Stimulation of these central α2-adrenergic receptors inhibits adrenergic neuronal outflow from the brainstem to the peripheral sympathetic nervous system.[1][4]
-
Reduction in peripheral resistance: This reduction in sympathetic tone leads to vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[4][5]
Notably, this compound has minimal effect on cardiac output and renal blood flow, making it a suitable option for hypertensive patients with renal impairment.[4][5]
Quantitative Data from Clinical Studies
The clinical efficacy of this compound has been evaluated in numerous trials. The following tables summarize key quantitative findings.
Efficacy: Blood Pressure Reduction
A meta-analysis of twelve randomized controlled trials involving 595 patients with primary hypertension demonstrated a significant reduction in blood pressure with this compound treatment compared to placebo.[1][4]
| Dosage Range (mg/day) | Number of Trials (Patients) | Mean Systolic BP Reduction (mmHg) (95% CI) | Mean Diastolic BP Reduction (mmHg) (95% CI) |
| 500 - 2250 | 6 (231) | 13 (6 - 20) | 8 (4 - 13) |
| Table 1: Meta-analysis of Blood Pressure Reduction with this compound vs. Placebo.[4][6] |
In a study on resistant hypertension, the addition of this compound (250 mg twice daily) to existing optimal therapy resulted in a mean reduction of 18.44 mmHg in systolic blood pressure and 11.52 mmHg in diastolic blood pressure.[7]
Pharmacokinetic Properties
| Parameter | Value |
| Bioavailability | ~25% (range 8% to 62%) |
| Time to Peak Plasma Concentration | 3 to 6 hours |
| Maximum Blood Pressure Reduction | 4 to 6 hours after oral dose |
| Duration of Hypotensive Effect (IV) | 10 to 16 hours |
| Half-life | Approximately 105 minutes |
| Metabolism | Extensively in the liver and intestines |
| Excretion | Primarily in the urine |
| Table 2: Pharmacokinetic Parameters of this compound.[5] |
Adverse Effects
The use of this compound is associated with a range of adverse effects, with some occurring more frequently.
| Adverse Effect | Incidence | Notes |
| Common | ||
| Drowsiness/Sedation | Frequently reported, especially initially or with dose increases.[8] | Up to 20% of patients may discontinue therapy due to adverse effects.[9] |
| Headache | Common[8] | |
| Dizziness/Lightheadedness | Common[8] | |
| Dry Mouth | Common[10] | |
| Serious/Rare | ||
| Positive Coombs' Test | 5% - 20%[2][11] | Develops in some patients on continued therapy.[2] |
| Hemolytic Anemia | Rare[5] | A clinically significant but infrequent complication. |
| Hepatotoxicity | Rare[5] | Can manifest as elevated liver enzymes. |
| Lupus-like Syndrome | Rare[5] | |
| Myocarditis | Rare[5] | |
| Pancreatitis | Rare[5] | |
| Table 3: Incidence and Profile of Adverse Effects Associated with this compound. |
Experimental Protocols
The understanding of this compound's mechanism of action and its clinical effects is built upon a foundation of preclinical and clinical research. This section details the methodologies of key experiments.
Preclinical Evaluation in Animal Models
Objective: To determine the antihypertensive efficacy and mechanism of action of a test compound in an animal model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[4]
Protocol:
-
Animal Acclimatization: Male SHRs (12-16 weeks old) are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.[4]
-
Drug Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered daily via oral gavage for a specified period (e.g., 4 weeks). A vehicle control group receives the vehicle alone.[4]
-
Blood Pressure Measurement:
-
Non-invasive (Tail-cuff method): Rats are placed in a restrainer, and a cuff with a pulse sensor is attached to the base of the tail. The cuff is automatically inflated and deflated, and systolic blood pressure, diastolic blood pressure, and heart rate are recorded. Measurements are taken at baseline and at regular intervals throughout the study (e.g., weekly).[4]
-
Invasive (Direct Arterial Cannulation): For continuous and more accurate measurements, rats are anesthetized, and a catheter is surgically inserted into the carotid or femoral artery. The catheter is connected to a pressure transducer to record hemodynamic parameters.[12]
-
-
Data Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value < 0.05 is considered statistically significant.[4]
Isolated Tissue Bath Experiments
Objective: To assess the effect of this compound and its metabolites on vascular smooth muscle contractility.
Protocol:
-
Tissue Preparation: A segment of a blood vessel (e.g., rat aorta or mesenteric artery) is carefully dissected and mounted in an isolated tissue bath chamber containing a physiological salt solution (PSS) at 37°C and aerated with 95% O2 and 5% CO2.[13][14]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with the PSS being replaced every 15-20 minutes.[13]
-
Contraction Induction: A contractile agent (e.g., phenylephrine (B352888) or high potassium solution) is added to the bath to induce a stable contraction.[13]
-
Drug Application: Increasing concentrations of the test compound (e.g., α-methylnorepinephrine) are cumulatively added to the bath, and the resulting relaxation or further contraction is recorded.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
Measurement of Norepinephrine (B1679862) Release
Objective: To determine the effect of this compound's active metabolite on norepinephrine release from sympathetic nerve terminals.
Methodology: In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the hypothalamus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 0.5-2.0 µL/min).
-
Dialysate Collection: The perfusate (dialysate), now containing neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals.
-
Analysis: The concentration of norepinephrine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Chemical Synthesis of this compound
One synthetic route to this compound starts from 4-hydroxy-3-methoxy phenylacetone (B166967).[15]
Protocol:
-
Reaction with Ammonium (B1175870) Chloride and Potassium Cyanide: 4-hydroxy-3-methoxy phenylacetone is reacted with ammonium chloride followed by potassium cyanide to form an α-amino nitrile compound.[15]
-
Separation of L-isomer: The L-isomer is separated from the racemic mixture using camphorsulfonic acid.[15]
-
Hydrolysis: The isolated L-isomer is then treated with sulfuric acid to hydrolyze the nitrile group to a carboxylic acid, yielding this compound.[15]
References
- 1. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCIDENCE OF A POSITIVE DIRECT COOMBS TEST IN PATIENTS ON α-METHYLDOPA | Semantic Scholar [semanticscholar.org]
- 3. Preparation of (R) and (S) alpha this compound from a chiral hydantoin containing the alpha phenylethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prevalence of drug-induced immunologic changes in hypertensive Jamaicans [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound supplement for resistant essential hypertension: a prospective randomized placebo control crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 9. Aspects of tolerability of centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Methyldopa's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension, particularly in specific patient populations such as pregnant women.[1] Its primary therapeutic effect stems from its intricate interactions within the central nervous system (CNS), leading to a reduction in sympathetic outflow and subsequent decrease in blood pressure.[2][3] This technical guide provides an in-depth exploration of the multifaceted effects of this compound on the CNS. It delineates the drug's mechanism of action, detailing its metabolic conversion to the active metabolite, alpha-methylnorepinephrine, and its subsequent engagement with alpha-2 adrenergic receptors.[4][5] Furthermore, this document summarizes the quantitative effects of this compound on key CNS parameters from various preclinical and clinical studies, presents detailed experimental protocols from pivotal research, and visualizes the core signaling pathways and experimental workflows. The comprehensive data and visualizations aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's neuropharmacology, facilitating further research and development in this area.
Mechanism of Action in the Central Nervous System
This compound exerts its antihypertensive effects primarily through its actions within the central nervous system.[6] The molecule itself is a prodrug that, being an analog of L-DOPA, readily crosses the blood-brain barrier via an active amino acid transporter.[1][7]
Once in the CNS, this compound undergoes a two-step enzymatic conversion:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts this compound to alpha-methyldopamine (B1210744).[4]
-
Hydroxylation: Dopamine β-hydroxylase (DBH) then converts alpha-methyldopamine to alpha-methylnorepinephrine.[4]
Alpha-methylnorepinephrine is the active metabolite and acts as a potent agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[3][4] This agonistic activity leads to the inhibition of adrenergic neuronal outflow.[8] By stimulating these inhibitory autoreceptors, alpha-methylnorepinephrine effectively mimics the action of norepinephrine (B1679862), leading to a decrease in the release of norepinephrine from presynaptic neurons. This reduction in sympathetic tone results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][8]
The mechanism is often referred to as the "false neurotransmitter" hypothesis, where the less potent alpha-methylnorepinephrine is released in place of the more potent endogenous neurotransmitter, norepinephrine.[5] this compound has also been shown to cause a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine.[9]
Signaling Pathway of this compound in the CNS
Quantitative Data on CNS Effects
The following tables summarize quantitative data from various preclinical and clinical studies investigating the effects of this compound on the central nervous system.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability (oral) | ~25% (range 8-62%) | Human | [10] |
| Time to Peak Plasma Concentration (oral) | 3 to 6 hours | Human | [2] |
| Half-life (alpha-phase) | 0.21 hours (range 0.16-0.26) | Human | [10] |
| Half-life (beta-phase) | 1.28 hours (range 1.02-1.69) | Human | [10] |
| Volume of Distribution (central) | 0.23 L/kg (range 0.19-0.32) | Human | [10] |
| Volume of Distribution (total) | 0.60 L/kg (range 0.41-0.72) | Human | [10] |
| Plasma Protein Binding | <15% | Human | [10] |
Table 2: Preclinical Studies on CNS Effects of this compound
| Animal Model | Dosage | Route | Duration | Observed CNS Effect | Reference |
| Rat | 200 mg/kg | Intraperitoneal | Single dose | 25% reduction in intrasynaptosomal 5-HT; 15% reduction in 5-HT synthesis. | [11] |
| Dog | 100 mg/kg, twice daily | Oral | 3 days | Significant decrease in mean blood pressure and heart rate. | [12] |
| Cat | 100 mg/kg | Intravenous | Single dose | Progressive reduction of both early (spinal) and late (supraspinal) components of evoked potential in the splanchnic nerve. | [6] |
| Spontaneously Hypertensive Rat | 5 g/L in drinking water | Oral | 15 days | Lower total number of entries and less time spent in open arms of elevated plus-maze. | [13] |
| Mouse | 50-200 mg/kg | Intraperitoneal | Single dose | Abolished high-affinity binding to α2-receptor sites. | [14] |
Table 3: Clinical Studies and Observed CNS Side Effects
| Study Population | Dosage | Duration | CNS Side Effects and Incidence | Reference |
| Hypertensive Patients (N=595) | 500-2250 mg/day | Varied | Drowsiness, fatigue, lethargy, depression. | [8] |
| Hypertensive Patients | Not specified | Not specified | Dizziness (up to 19%), insomnia (<5%), general fatigue (1-10%), headache (2%). | [15] |
| Pregnant Women with Hypertension (N=100) | Not specified | Not specified | Side effects leading to withdrawal were not significantly different from the comparator (oxprenolol). | [16] |
| Pregnant Women with Chronic Hypertension (N=25) | Not specified | Duration of pregnancy | Specific CNS side effects not detailed, but treatment was generally well-tolerated. | [17] |
Experimental Protocols
In Vivo Electrophysiological Recording in Anesthetized Cats
-
Objective: To evaluate the influence of this compound on spinal and supraspinal sympathetic reflexes.[6]
-
Animal Model: Anesthetized cats.
-
Surgical Preparation:
-
Anesthesia induction and maintenance.
-
Tracheotomy and artificial respiration.
-
Cannulation of a femoral artery for blood pressure monitoring.
-
Laminectomy to expose the splanchnic nerve.
-
Isolation and sectioning of an intercostal nerve for stimulation.
-
-
Experimental Procedure:
-
Stimulation of the central end of the sectioned intercostal nerve with electrical pulses.
-
Recording of the evoked potentials from the splanchnic nerve. The response typically consists of an early, short-latency component (spinal reflex) and a late, longer-latency component (supraspinal reflex).
-
Intravenous administration of this compound (100 mg/kg).
-
Continuous recording of the evoked potentials and systemic blood pressure to observe the progressive effects of the drug.
-
-
Data Analysis: Measurement of the amplitude and latency of the early and late components of the evoked potential before and after this compound administration.
Radioligand Binding Assay for Alpha-2 Adrenergic Receptors in Mouse Brain
-
Objective: To investigate the effect of this compound on α1- and α2-noradrenergic receptor binding sites in the brain.[14]
-
Animal Model: Adult male mice.
-
Drug Administration: Intraperitoneal injection of α-methyldopa (50-200 mg/kg).
-
Tissue Preparation:
-
Euthanasia of mice at a specified time after drug administration.
-
Rapid removal and dissection of the brain.
-
Homogenization of the brain tissue in an appropriate buffer.
-
Centrifugation to obtain a crude membrane preparation.
-
-
Binding Assay:
-
Incubation of the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]clonidine for α2-receptors).
-
Incubation is performed in the presence and absence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
Separation of bound and free radioligand by rapid filtration.
-
Quantification of the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd) of the radioligand to the receptors in control and this compound-treated animals.
Experimental Workflow for Radioligand Binding Assay
Neurological and Psychological Effects
This compound is associated with a range of central nervous system side effects, which can be broadly categorized as neurological and psychological.
Neurological Effects
Common neurological side effects include:
-
Sedation and Drowsiness: This is one of the most frequently reported side effects, particularly at the beginning of therapy or after a dose increase.[15][18]
-
Dizziness and Lightheadedness: These symptoms can be pronounced, especially upon standing (orthostatic hypotension).[18]
-
Headache and Weakness: Often reported as early and transient symptoms.[9]
-
Extrapyramidal Symptoms: Rarely, involuntary choreoathetotic movements have been observed, particularly in patients with severe bilateral cerebrovascular disease.
Psychological Effects
Psychological side effects, while less common, can be significant:
-
Depression: this compound has been associated with the development or exacerbation of depression.[8]
-
Anxiety and Nightmares: Some patients report experiencing anxiety and vivid dreams.
-
Cognitive Impairment: Decreased mental acuity has been noted in some individuals.
-
Mild Psychoses: Reversible mild psychoses have been reported, although this is a rare occurrence.
Conclusion
This compound's impact on the central nervous system is profound and forms the basis of its therapeutic efficacy in hypertension. Its conversion to the active metabolite, alpha-methylnorepinephrine, and subsequent stimulation of central alpha-2 adrenergic receptors, leads to a well-characterized reduction in sympathetic outflow. While effective, its use is accompanied by a spectrum of CNS-related side effects, ranging from common sedation and dizziness to less frequent but serious psychological disturbances. The quantitative data and experimental protocols presented in this guide offer a detailed perspective for the scientific community, highlighting the intricate neuropharmacological profile of this compound. A thorough understanding of these central effects is crucial for the optimization of its clinical use and for the development of future antihypertensive agents with improved CNS tolerability. Further research is warranted to fully elucidate the molecular mechanisms underlying its adverse psychological effects and to identify patient populations at higher risk.
References
- 1. This compound | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 6. Evidence for an inhibitory action of this compound on spinal sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Tablets (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some observations on the pharmacology of α-methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 14. drugs.com [drugs.com]
- 15. Randomised controlled comparative study of this compound and oxprenolol in treatment of hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of hypertension in pregnancy with this compound: a randomized double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Side Effects of Aldomet (this compound): Interactions & Warnings [medicinenet.com]
In-Vitro Binding Affinity of Methyldopa to Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro binding affinity of methyldopa's metabolites to adrenergic receptors. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction
This compound is a centrally-acting antihypertensive agent that exerts its therapeutic effect after being metabolized into its active forms. The primary mechanism of action involves the conversion of this compound to α-methylnorepinephrine, which then acts as a potent agonist at α2-adrenergic receptors in the central nervous system.[1][2] This agonistic activity leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure. While the central α2-adrenergic agonism is the principal pathway for its antihypertensive effects, the metabolites of this compound also exhibit binding affinities for other adrenergic receptor subtypes, which may contribute to the overall pharmacological profile of the drug.[3] This guide focuses on the in-vitro binding characteristics of these metabolites to various adrenergic receptors.
Quantitative Binding Affinity Data
The following table summarizes the in-vitro binding affinities of this compound's key metabolites for α1, α2, and β-adrenergic receptors in rat forebrain tissue. The data is derived from competitive radioligand binding assays.
| Ligand | Receptor Subtype | Radioligand | Ki (nM) | Source |
| (-)-erythro-α-Methylnorepinephrine | α2 | [3H]clonidine | 1.5 | [3] |
| (-)-erythro-α-Methylepinephrine | α2 | [3H]clonidine | 2.5 | [3] |
| (-)-Norepinephrine | α2 | [3H]clonidine | 9.0 | [3] |
| (-)-Epinephrine | α2 | [3H]clonidine | 0.8 | [3] |
| (+/-)-α-Methyldopamine | α2 | [3H]clonidine | 150 | [3] |
| (-)-erythro-α-Methylnorepinephrine | α1 | [3H]prazosin | 300 | [3] |
| (-)-erythro-α-Methylepinephrine | α1 | [3H]prazosin | 150 | [3] |
| (-)-Norepinephrine | α1 | [3H]prazosin | 5.0 | [3] |
| (-)-Epinephrine | α1 | [3H]prazosin | 3.0 | [3] |
| (+/-)-α-Methyldopamine | α1 | [3H]prazosin | 1000 | [3] |
| (-)-erythro-α-Methylnorepinephrine | β | [3H]dihydroalprenolol | 50 | [3] |
| (-)-erythro-α-Methylepinephrine | β | [3H]dihydroalprenolol | 15 | [3] |
| (-)-Norepinephrine | β | [3H]dihydroalprenolol | 100 | [3] |
| (-)-Epinephrine | β | [3H]dihydroalprenolol | 20 | [3] |
| (+/-)-α-Methyldopamine | β | [3H]dihydroalprenolol | 2000 | [3] |
Ki (Inhibitory Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
Experimental Protocols
The quantitative data presented above was obtained through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
General Principle of Competitive Radioligand Binding Assay
Competitive radioligand binding assays are a fundamental technique used to determine the affinity of a ligand (in this case, this compound metabolites) for a receptor.[4][5] The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a Ki value, which represents the affinity of the unlabeled ligand for the receptor.
Materials and Reagents
-
Tissue Preparation: Rat forebrain tissue, homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands:
-
For α1-adrenergic receptors: [3H]prazosin
-
For α2-adrenergic receptors: [3H]clonidine
-
For β-adrenergic receptors: [3H]dihydroalprenolol
-
-
Unlabeled Ligands (Competitors): (-)-erythro-α-Methylnorepinephrine, (-)-erythro-α-Methylepinephrine, (-)-Norepinephrine, (-)-Epinephrine, (+/-)-α-Methyldopamine.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Assay Procedure
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the adrenergic receptors.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of the appropriate radioligand ([3H]prazosin, [3H]clonidine, or [3H]dihydroalprenolol).
-
Add increasing concentrations of the unlabeled competitor (this compound metabolite or reference compound).
-
Include tubes for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Signaling Pathway of α-Methylnorepinephrine at α2-Adrenergic Receptors
Caption: Mechanism of action of α-methylnorepinephrine at presynaptic α2-adrenergic receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
The in-vitro binding data clearly demonstrates that the metabolites of this compound, particularly (-)-erythro-α-methylnorepinephrine and (-)-erythro-α-methylepinephrine, are potent and selective agonists at α2-adrenergic receptors.[1][3] Their affinity for α2 receptors is significantly higher than for α1 and β receptors, which supports the established mechanism of action for this compound's antihypertensive effects. The relatively weaker binding to other adrenergic receptor subtypes suggests that these interactions may play a minor role in the overall clinical profile of the drug. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers investigating the adrenergic receptor binding of novel compounds.
References
- 1. Effects of this compound metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Biosynthesis of Methyldopa and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, is a synthetic analogue of L-DOPA. While a natural biosynthetic pathway for this compound has not been identified, this technical guide explores a plausible hypothetical biosynthetic route, leveraging known enzymatic reactions. This document provides a comprehensive overview of the proposed enzymatic steps, the characteristics of the involved enzymes, and detailed experimental protocols for their study. Furthermore, it delves into the biosynthesis of key this compound derivatives, primarily focusing on its metabolic fate in biological systems. Quantitative data is presented in structured tables, and all pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and metabolic engineering.
Introduction
This compound, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally acting alpha-2 adrenergic agonist.[1] Its therapeutic action relies on its metabolic conversion to α-methylnorepinephrine, which acts as a false neurotransmitter, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[2][3] Although this compound is produced through chemical synthesis for pharmaceutical use, understanding its potential biological synthesis is of significant interest for biocatalysis and the development of novel production methods.
This guide puts forth a hypothetical biosynthetic pathway for this compound, centered around the enzymatic alpha-methylation of L-DOPA. It further details the metabolic pathways that lead to the formation of its derivatives.
Hypothetical Biosynthesis of this compound
The proposed biosynthetic pathway for this compound commences with the readily available precursor in catecholamine synthesis, L-DOPA. The key enzymatic step is the introduction of a methyl group at the alpha-carbon of L-DOPA.
Proposed Enzymatic Pathway
The conversion of L-DOPA to this compound is hypothesized to be a single-step reaction catalyzed by a putative S-adenosylmethionine (SAM)-dependent methyltransferase, tentatively named L-DOPA α-methyltransferase .
Key Enzyme: L-DOPA α-methyltransferase (Hypothetical)
This putative enzyme belongs to the family of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of a methyl group from SAM to a variety of substrates, including small molecules, proteins, and nucleic acids.[4][5][6]
-
Substrates: L-DOPA and S-adenosylmethionine (SAM).
-
Products: this compound and S-adenosylhomocysteine (SAH).
-
Mechanism: The reaction likely proceeds via an SN2 nucleophilic substitution mechanism, where the alpha-carbon of L-DOPA acts as the nucleophile attacking the methyl group of SAM.[7]
Biosynthesis of this compound Derivatives
In biological systems, this compound is metabolized to form several derivatives. The most significant pathway involves O-methylation, catalyzed by Catechol-O-methyltransferase (COMT).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. S-adenosylmethionine-dependent methyltransferases : structures and functions | Semantic Scholar [semanticscholar.org]
- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methyldopa's Role as a False Neurotransmitter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa is a centrally-acting antihypertensive agent that has been in clinical use for decades. Its primary mechanism of action involves its metabolic conversion to a "false neurotransmitter," which ultimately leads to a reduction in sympathetic outflow from the central nervous system (CNS). This guide provides an in-depth technical overview of the core principles underlying this compound's function as a false neurotransmitter, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action: The False Neurotransmitter Hypothesis
The central tenet of this compound's antihypertensive effect is the "false neurotransmitter" hypothesis.[1][2][3] this compound, a structural analog of L-DOPA, is actively transported into adrenergic neurons.[1] Within these neurons, it undergoes a two-step enzymatic conversion, mirroring the synthesis pathway of norepinephrine (B1679862).[1][4]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (dopa decarboxylase) converts this compound to α-methyldopamine.
-
Hydroxylation: Dopamine β-hydroxylase then converts α-methyldopamine to α-methylnorepinephrine.[1]
This end product, α-methylnorepinephrine, is the key effector molecule. It is structurally similar to norepinephrine and is subsequently stored in synaptic vesicles, often displacing norepinephrine itself.[1] Upon neuronal stimulation, α-methylnorepinephrine is released into the synaptic cleft, where it acts as a "false neurotransmitter."[1]
The antihypertensive effect arises from the differential receptor affinity of α-methylnorepinephrine compared to norepinephrine. Specifically, α-methylnorepinephrine is a more potent agonist at presynaptic α2-adrenergic receptors and a less potent agonist at postsynaptic α1-adrenergic receptors.[5] Stimulation of presynaptic α2-adrenergic receptors inhibits the further release of neurotransmitters from the neuron, effectively reducing sympathetic outflow from the CNS.[4][6] The weaker stimulation of postsynaptic α1-adrenergic receptors in the periphery contributes to a decrease in vasoconstriction.[1] The net result is a decrease in total peripheral resistance and a reduction in blood pressure.[4][7]
Quantitative Data
The following tables summarize the quantitative data regarding the receptor affinity of α-methylnorepinephrine and the hemodynamic effects of this compound.
Table 1: Adrenergic Receptor Affinity of Norepinephrine and α-Methylnorepinephrine
| Agonist | Receptor Subtype | Relative Potency (Norepinephrine = 1) |
| α-Methylnorepinephrine | α-Adrenergic (general) | Less potent than norepinephrine in producing an increase in mean blood pressure and hindleg perfusion pressure.[8] |
| α-Methylnorepinephrine | Chronotropic and Inotropic | Potency about equal to norepinephrine.[8] |
Note: Specific Ki values for α-methylnorepinephrine at α1 and α2 receptor subtypes are not consistently reported in the literature. The available data focuses on the relative potency in functional assays.
Table 2: Hemodynamic Effects of this compound in Hypertensive Patients
| Parameter | Change with this compound | Study Population | Dosage | Reference |
| Mean Arterial Pressure | ↓ | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Total Peripheral Resistance | ↓ | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Cardiac Index | No significant change | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Heart Rate | No significant change | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Stroke Index | No significant change | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Plasma Volume | ↑ | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Blood Volume | ↑ | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
| Baroreflex Sensitivity | ↑ | 20 hypertensive patients | 12 +/- 0.9 mg/kg/day orally for 7 days | [7] |
Table 3: Hemodynamic Effects of Intravenous this compound in Congestive Heart Failure Patients
| Parameter | Change with this compound | Study Population | Dosage | Reference |
| Pulmonary Wedge Pressure | ↓ 48% (33 +/- 6 to 17 +/- 2 mm Hg) | 6 patients with chronic congestive heart failure | 750 mg bolus followed by 1-2 mg/minute infusion | [9] |
| Stroke Volume | ↑ 39% (23 +/- 3 to 32 +/- 4 ml/m2) | 6 patients with chronic congestive heart failure | 750 mg bolus followed by 1-2 mg/minute infusion | [9] |
| Peripheral Vascular Resistance | ↓ 15% (3331 +/- 363 to 2841 +/- 241 dynes.s.cm-5) | 6 patients with chronic congestive heart failure | 750 mg bolus followed by 1-2 mg/minute infusion | [9] |
| Heart Rate | ↓ (97 +/- 7 to 76 +/- 3 beats/minute) | 6 patients with chronic congestive heart failure | 750 mg bolus followed by 1-2 mg/minute infusion | [9] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of α-methylnorepinephrine and norepinephrine for α1- and α2-adrenergic receptors.[10][11][12][13][14]
a. Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor subtypes of interest (e.g., brain cortex, spleen, or transfected cell lines) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine or [3H]clonidine for α2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (norepinephrine or α-methylnorepinephrine) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
c. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Sympathetic Nerve Activity
This protocol allows for the direct assessment of the effect of this compound on sympathetic outflow.[15][16][17]
a. Animal Preparation:
-
Anesthetized animals (e.g., cats or rats) are used.
-
A nerve that carries sympathetic outflow to a specific vascular bed (e.g., the splanchnic nerve) is carefully dissected and isolated.
b. Nerve Recording:
-
The distal end of the nerve is placed on a pair of recording electrodes.
-
The nerve activity is amplified, filtered, and recorded using a data acquisition system.
c. Experimental Procedure:
-
Baseline sympathetic nerve activity is recorded.
-
This compound is administered intravenously.
-
Sympathetic nerve activity is continuously monitored to observe any changes following drug administration.
-
To distinguish between central and spinal effects, evoked potentials in the sympathetic nerve can be measured in response to stimulation of afferent nerves. The effect of this compound on both the early (spinal) and late (supraspinal) components of the evoked potential can be assessed.[15]
d. Data Analysis:
-
The frequency and amplitude of the nerve spikes are analyzed to quantify the level of sympathetic activity.
-
Changes in nerve activity over time after this compound administration are compared to the baseline recordings.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 2. Mechanism of the hypotensive action of this compound in normal and immunosympathectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 7. Effect of alpha-methyldopa on cardiac output in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term hemodynamic effects of intravenous this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays | Revvity [revvity.co.kr]
- 15. Evidence for an inhibitory action of this compound on spinal sympathetic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Effect of alpha-methyldopa on sympathetic nerve function in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Methyldopa Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyldopa metabolites. It covers the primary metabolic pathways, quantitative analysis of key metabolites, and detailed experimental protocols for their identification and quantification. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research and development.
Introduction to this compound Metabolism
This compound, a widely used antihypertensive agent, undergoes extensive metabolism in the human body. The L-isomer of this compound is the active form and is a prodrug, meaning it is converted into its pharmacologically active metabolite, α-methylnorepinephrine, to exert its therapeutic effect.[1][2] The metabolism of this compound primarily occurs in the liver and gastrointestinal tract, leading to a variety of metabolites that are excreted in the urine.[3] Understanding the structural characteristics and concentrations of these metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety profile.
The primary metabolic transformations of this compound include O-sulfation, O-methylation, decarboxylation, and subsequent conjugation.[1][2] The major circulating metabolite in plasma is α-methyldopa mono-O-sulfate.[1] Other significant metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine.[2]
Metabolic Pathways of this compound
The biotransformation of this compound follows several key pathways, as illustrated in the diagram below. The initial steps involve either conjugation to form the mono-O-sulfate ester, decarboxylation to α-methyldopamine, or O-methylation to 3-O-methyl-α-methyldopa. Further metabolism of these intermediates leads to a series of downstream products.
Caption: Metabolic pathways of this compound.
Quantitative Analysis of this compound Metabolites
The quantification of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. The following tables summarize the available quantitative data from studies in humans.
Urinary Excretion of this compound Metabolites
This table presents the percentage of an orally administered dose of radiolabeled L-α-methyldopa excreted in the urine as various metabolites over a 48-hour period.
| Metabolite | Percentage of Administered Dose in Urine | Reference |
| Free and Conjugated α-methyldopa | 23% (Normal Men) 37% (Responders) 25% (Non-responders) | [1] |
| Free and Conjugated 3-O-methyl-α-methyldopa | ~4% (All Subjects) | [1] |
| Total Amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) | ~6% (All Subjects) | [1] |
| α-methyldopamine | 2-4% | [1] |
| 3-O-methyl-α-methyldopamine | 0.3% | [1] |
| Ketones (mainly 3,4-dihydroxyphenylacetone) | ~3% (All Subjects) | [1] |
| 3,4-dihydroxyphenylacetone | 3-5% | [1] |
Plasma Concentrations of this compound and its Sulfate Conjugate
This table provides peak plasma concentration data for this compound and its major circulating metabolite, α-methyldopa mono-O-sulfate, following oral administration.
| Compound | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| This compound | 0 - 1.9 µg/mL | 2-4 hours | [3][4] |
| α-Methyldopa mono-O-sulfate | Variable, often higher than parent drug | - | [4][5] |
Experimental Protocols
The structural elucidation and quantification of this compound metabolites rely on a combination of chromatographic and spectroscopic techniques.
Sample Preparation from Biological Matrices
A general workflow for the extraction of this compound and its metabolites from plasma or urine for analysis is depicted below.
Caption: General workflow for sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the most robust technique for the sensitive and selective quantification of this compound and its metabolites in biological fluids.[6][7]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., Zorbax SB-C18), is typically used for separation.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.[8]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.8 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion (parent molecule) to specific product ions are monitored for each analyte and internal standard.[8]
-
Example MRM transitions for this compound: m/z 212.1 → 166.2, 139.2, 195.2.[8]
-
-
Internal Standard: A stable isotope-labeled analog of the analyte (e.g., this compound-d3) is used as an internal standard to ensure accuracy and precision.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by interpolation from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: The isolated and purified metabolite is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the data.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine the stereochemistry of the molecule.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete chemical structure of the metabolite.
Conclusion
The structural elucidation of this compound metabolites is a critical aspect of understanding its pharmacology. This guide has outlined the major metabolic pathways, provided available quantitative data, and detailed the key experimental protocols for the analysis of these compounds. The combination of advanced chromatographic and spectroscopic techniques, particularly LC-MS/MS for quantification and NMR for structural confirmation, provides a robust framework for comprehensive metabolite profiling. This information is vital for researchers and professionals in the field of drug development to ensure the safe and effective use of this compound.
References
- 1. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of free DOPA and 3-O-methyl-DOPA in human plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Pharmacokinetics of this compound. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentration of alpha-methyldopa and sulphate conjugate after oral administration of this compound and intravenous administration of this compound and this compound hydrochloride ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Analytical techniques for this compound and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Genetic Polymorphisms Affecting Methyldopa Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, a centrally acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension, particularly in pregnant women. Its therapeutic efficacy relies on its conversion to the active metabolite, alpha-methylnorepinephrine. The metabolism of this compound is a multi-step process primarily mediated by two key enzymes: Aromatic L-amino acid decarboxylase (DDC) and Catechol-O-methyltransferase (COMT). Genetic variations in the genes encoding these enzymes can lead to inter-individual differences in drug metabolism, potentially affecting the drug's efficacy and safety profile. This technical guide provides an in-depth overview of the known and potential genetic polymorphisms influencing this compound metabolism, supported by experimental methodologies and pathway visualizations.
Core Metabolic Pathways of this compound
This compound is a prodrug that undergoes biotransformation to its pharmacologically active form. The primary metabolic pathways are:
-
Decarboxylation: Catalyzed by Aromatic L-amino acid decarboxylase (DDC), this is a crucial step in the formation of the active metabolite.
-
O-methylation: Mediated by Catechol-O-methyltransferase (COMT), this pathway is responsible for the formation of 3-O-methylated metabolites.
-
Sulfation: A significant portion of this compound is conjugated with sulfate, primarily to α-methyldopa mono-O-sulfate.[1]
The interplay of these pathways determines the bioavailability of the active metabolite and the overall pharmacokinetic profile of this compound.
Genetic Polymorphisms in Key Metabolic Enzymes
Genetic polymorphisms in DDC and COMT have the potential to alter the metabolism of this compound, leading to varied clinical responses.
Catechol-O-methyltransferase (COMT)
The most extensively studied polymorphism in the COMT gene is a single nucleotide polymorphism (SNP) designated as rs4680 , which results in a valine to methionine substitution at codon 158 (Val158Met). This polymorphism has a significant impact on the enzyme's activity.
-
Val/Val (high activity): Individuals with this genotype have the highest COMT enzyme activity.
-
Val/Met (intermediate activity): Heterozygous individuals exhibit intermediate enzyme activity.
-
Met/Met (low activity): This genotype is associated with a three- to four-fold reduction in COMT enzyme activity due to reduced thermostability of the protein.
Table 1: Postulated Impact of COMT Val158Met Polymorphism on this compound Metabolism
| Genotype | COMT Enzyme Activity | Expected Impact on this compound Metabolism | Potential Clinical Consequence |
| Val/Val | High | Increased conversion of this compound to 3-O-methyl-α-methyldopa. Lower plasma levels of parent this compound. | Potentially reduced efficacy due to enhanced clearance of the parent drug. |
| Val/Met | Intermediate | Intermediate conversion of this compound to 3-O-methyl-α-methyldopa. | Standard response to this compound. |
| Met/Met | Low | Decreased conversion of this compound to 3-O-methyl-α-methyldopa. Higher plasma levels of parent this compound. | Potentially increased efficacy or risk of side effects due to higher exposure to the parent drug. |
Aromatic L-amino acid Decarboxylase (DDC)
The genetic landscape of the DDC gene is less characterized in the context of common functional polymorphisms affecting drug metabolism. Much of the existing research focuses on rare, severe mutations that lead to Aromatic L-amino acid Decarboxylase (AADC) deficiency, a serious inherited neurometabolic disorder.
However, some studies suggest that common genetic variations in DDC can influence its enzymatic activity. One study identified a DDC haplotype that was predictive of in-vivo DDC activity in the human striatum.[1] Another study found that the DDC SNP rs921451 modulated the motor response to L-DOPA in patients with Parkinson's disease, suggesting that this polymorphism may have functional consequences.
The direct impact of these or other common DDC polymorphisms on the systemic metabolism of this compound has not yet been elucidated in clinical studies. Further research is warranted to explore the role of DDC genetic variants in the variable response to this compound.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for pharmacogenomic study.
Experimental Protocols
Genotyping of COMT Val158Met (rs4680) by PCR-RFLP
This protocol describes a common method for determining the COMT Val158Met genotype.
1. DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
Amplify the region of the COMT gene containing the Val158Met polymorphism using the following primers:
-
Forward Primer: 5'-ACTGTGGCTACTCAGCTGTG-3'
-
Reverse Primer: 5'-CCTTTTTCCAGGTCTGACAA-3'
-
-
Prepare a PCR reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 60°C for 30 seconds.
-
Extension at 72°C for 30 seconds.
-
-
Final extension at 72°C for 7 minutes.
-
3. Restriction Digest:
-
Digest the PCR product with the restriction enzyme NlaIII. The G allele (Val) contains the NlaIII recognition site, while the A allele (Met) does not.
-
Incubate the PCR product with NlaIII enzyme and buffer at 37°C for 2-4 hours.
4. Gel Electrophoresis:
-
Separate the digested fragments on a 3% agarose (B213101) gel stained with a fluorescent dye.
-
Visualize the DNA fragments under UV light.
-
Expected fragment sizes:
-
Val/Val (GG): Digested fragments (e.g., 96 bp, 18 bp - smaller fragment may not be visible).
-
Met/Met (AA): Undigested fragment (e.g., 114 bp).
-
Val/Met (GA): Both digested and undigested fragments (e.g., 114 bp, 96 bp, 18 bp).
-
Quantification of this compound and 3-O-methyl-α-methyldopa in Human Plasma by HPLC-MS/MS
This protocol outlines a sensitive and specific method for the simultaneous quantification of this compound and its major metabolite.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized).
-
3-O-methyl-α-methyldopa: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific values to be optimized).
-
4. Quantification:
-
Construct a calibration curve using known concentrations of this compound and 3-O-methyl-α-methyldopa.
-
Quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion and Future Directions
The metabolism of this compound is a complex process influenced by the activity of key enzymes, DDC and COMT. The well-documented functional impact of the COMT Val158Met polymorphism on the metabolism of similar catechol-containing drugs strongly suggests its relevance to inter-individual variability in this compound response. However, direct clinical studies confirming this and quantifying the effect on this compound's pharmacokinetic parameters are needed.
The role of common genetic variations in the DDC gene is a significant knowledge gap. Future research should focus on identifying functional polymorphisms in DDC and investigating their impact on this compound metabolism and clinical outcomes. Such studies, employing the experimental protocols outlined in this guide, will be instrumental in advancing our understanding of the pharmacogenomics of this compound and paving the way for a more personalized approach to its use in clinical practice. This will be particularly beneficial for optimizing therapy in sensitive populations, such as pregnant women, to ensure both maternal and fetal safety and efficacy.
References
- 1. Common Variation in the DOPA Decarboxylase (DDC) Gene and Human Striatal DDC Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of the catechol-O-methyltransferase Val158Met polymorphism on the pharmacokinetics of L-dopa and its metabolite 3-O-methyldopa in combination with entacapone - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Methyldopa's Non-Hypertensive Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension for decades. Its primary mechanism of action involves its conversion to alpha-methylnorepinephrine in the brain, which stimulates alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a subsequent decrease in blood pressure.[1][2] While its antihypertensive properties are well-documented, a growing body of early-stage research is beginning to uncover a range of non-hypertensive effects of this compound. This technical guide provides an in-depth overview of these emerging findings, focusing on the anti-cancer, neuroprotective, and anti-inflammatory potential of this established therapeutic agent. The content herein is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource, detailing experimental data, methodologies, and associated signaling pathways to facilitate further investigation and potential therapeutic expansion of this compound.
Anti-Cancer Effects
Preliminary in vivo and in vitro studies suggest that this compound may possess anti-neoplastic properties, particularly in neuroblastoma and cholangiocarcinoma.
Neuroblastoma
An early in vivo study demonstrated the toxicity of this compound to C-1300 neuroblastoma cells.[3]
Experimental Protocol:
-
Cell Line: C-1300 neuroblastoma cells.
-
Animal Model: Mice bearing C-1300 neuroblastoma.
-
Treatment: Four injections of this compound at a dose of 7.5 mg per injection were administered over a 24-hour period.[3]
-
Assessment of Cell Viability: The study reported a significant proportion of C-1300 neuroblastoma cells were killed.[3] A common method for assessing cell viability in such studies is the Trypan Blue exclusion assay, where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. Flow cytometry is another method that can be used to assess cell viability and apoptosis.
Cholangiocarcinoma
Research has indicated that this compound can suppress the growth of cholangiocarcinoma cells by inhibiting dopamine (B1211576) production.
Quantitative Data:
| Cell Line/Model | This compound Concentration/Dose | Effect on Cell Growth/Tumor Volume | Reference |
| Cholangiocarcinoma Cell Lines | Not specified in abstract | Up to 25% suppression of growth | [4] |
| Nude Mice with Cholangiocarcinoma Xenografts | Not specified in abstract | Suppression of tumor growth | [4] |
Experimental Protocols:
-
Cell Proliferation Assay (General Protocol): A common method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cholangiocarcinoma cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilizing agent (e.g., detergent reagent) to each well.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
In Vivo Tumor Growth Inhibition (General Protocol):
-
Subcutaneously inject cholangiocarcinoma cells into the flank of nude mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (intraperitoneally or orally) to the treatment group at a specified dose and schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width2).
-
At the end of the study, excise the tumors and measure their weight.
-
Signaling Pathway:
The anti-tumor effect of this compound in cholangiocarcinoma is linked to its ability to inhibit dopamine synthesis.[4] This suggests a role for the dopamine signaling pathway in the proliferation of these cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicity of this compound (Aldomet) to mouse neuroblastoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Deep Dive into the Theoretical Modeling of Methyldopa-Receptor Interactions
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical modeling of methyldopa's interactions with its target receptors. This compound, a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effects through a complex metabolic and neurochemical pathway. Understanding the molecular interactions at the heart of its mechanism of action is crucial for the development of novel antihypertensive agents with improved efficacy and safety profiles. This document summarizes the key receptors involved, presents available quantitative data on binding affinities, details relevant experimental protocols for studying these interactions, and visualizes the critical pathways and workflows.
Core Mechanism of Action: From Prodrug to Potent Agonist
This compound itself is a prodrug, meaning it is biologically inactive until it undergoes metabolic conversion.[1] The primary mechanism of action involves its central effects on the nervous system.[2] After oral administration, this compound is absorbed and crosses the blood-brain barrier. Within the central nervous system, it is metabolized into its active form, alpha-methylnorepinephrine.[2]
This active metabolite, alpha-methylnorepinephrine, is a potent and selective agonist for the alpha-2 (α2) adrenergic receptors.[3][4][5] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[6][7] The α2-adrenergic receptor family consists of three main subtypes: α2A, α2B, and α2C.[6][8][9]
Alpha-methylnorepinephrine stimulates presynaptic α2-adrenergic receptors in the brainstem.[4] This activation inhibits the release of the neurotransmitter norepinephrine (B1679862) from adrenergic nerve terminals.[4][5] The reduction in norepinephrine release leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.[2]
Quantitative Analysis of this compound Metabolite-Receptor Interactions
The cornerstone of understanding the therapeutic effect of this compound lies in the binding affinity of its active metabolite, alpha-methylnorepinephrine, for the α2-adrenergic receptors. While extensive research has confirmed this interaction, specific quantitative binding data, such as dissociation constants (Kd) or inhibition constants (Ki), for alpha-methylnorepinephrine across all α2-adrenergic receptor subtypes are not consistently reported in publicly available literature. However, qualitative and comparative data provide significant insights.
One study indicated that (-)-methylnorepinephrine is approximately seven times more potent than (-)-norepinephrine in competing for [3H]-guanfacine (an α2-agonist) binding sites in rat cerebral cortex membranes. It was also noted to have a much lower affinity for α1-adrenergic receptors compared to norepinephrine, highlighting its selectivity.
The following table summarizes the available quantitative and qualitative data on the binding of this compound's active metabolite and related compounds to adrenergic receptors.
| Ligand | Receptor Subtype(s) | Binding Parameter | Value | Species/Tissue | Reference |
| (-)-Methylnorepinephrine | α2-Adrenergic | Potency vs. Norepinephrine | ~7x higher | Rat Cerebral Cortex | |
| (-)-Methylnorepinephrine | α1-Adrenergic | Affinity vs. Norepinephrine | Much lower | Rat Cerebral Cortex | |
| Norepinephrine | α2A-Adrenergic | - | - | Human | [10] |
| Dopamine | α2c-Adrenergic | Glide Score | -9.078919 | Human (Homology Model) | |
| Adrenaline | α2c-Adrenergic | Glide Score | - | Human (Homology Model) |
Note: Specific Ki or Kd values for alpha-methylnorepinephrine at individual α2A, α2B, and α2C receptor subtypes are not consistently available in the cited literature.
Experimental Protocols for Studying this compound-Receptor Interactions
A variety of experimental techniques are employed to elucidate the interactions between ligands like alpha-methylnorepinephrine and their receptors. These methods can be broadly categorized into in-vitro binding assays and in-silico computational modeling.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[11][12][13] These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest.
a) Saturation Binding Assay Protocol
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]-clonidine or [3H]-yohimbine for α2-adrenergic receptors) to wells containing the membrane preparation.[14][15][16]
-
For each concentration, prepare parallel wells containing an excess of a non-labeled competing ligand to determine non-specific binding.[12]
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.[14]
-
-
Quantification:
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine Kd and Bmax.[17]
-
b) Competitive Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., alpha-methylnorepinephrine) by measuring its ability to compete with a radioligand for receptor binding.[11][13]
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to wells containing the membrane preparation.[14]
-
-
Incubation, Separation, and Quantification:
-
Follow the same procedures as in the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity.[18][19]
General Molecular Docking Workflow for GPCRs:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the α2-adrenergic receptor. Crystal structures for the α2A subtype are available (e.g., PDB IDs: 1HLL, 1HO9).[20] For subtypes without experimental structures, homology models can be built using a template of a related GPCR.
-
Prepare the 3D structure of the ligand (alpha-methylnorepinephrine). This involves generating a low-energy conformation.
-
-
Binding Site Definition:
-
Identify the binding pocket within the receptor. For α2-adrenergic receptors, key interacting residues have been identified through mutagenesis studies.[10]
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.[18]
-
The software calculates a scoring function for each pose to estimate the binding energy.
-
-
Pose Analysis and Refinement:
-
Analyze the top-ranking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
The docking results can be further refined using more computationally intensive methods like molecular dynamics simulations.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for visualizing the complex processes involved in this compound's mechanism of action and the experimental workflows used to study it.
Signaling Pathway of this compound's Active Metabolite
Caption: Signaling pathway of this compound's active metabolite.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship in Molecular Docking
Caption: Logical flow of a molecular docking study.
Conclusion
The therapeutic efficacy of this compound is a direct consequence of the specific and high-affinity interaction of its active metabolite, alpha-methylnorepinephrine, with α2-adrenergic receptors in the central nervous system. While the qualitative aspects of this interaction are well-established, further research providing precise quantitative binding data for each α2-adrenergic receptor subtype would be invaluable for the field. The experimental and computational protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these interactions. A deeper understanding of the molecular determinants of ligand binding and receptor activation will undoubtedly pave the way for the rational design of next-generation antihypertensive therapies with enhanced selectivity and fewer side effects.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 2-adrenoceptor activation inhibits noradrenaline release in human and rabbit isolated renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial detection of [3H]clonidine binding to solubilized rat brain alpha 2-adrenergic receptors: regulation by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 17. dbt.univr.it [dbt.univr.it]
- 18. Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alpha-2A adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Methyldopa in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of methyldopa in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides comprehensive chromatographic conditions for accurate and precise quantification. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
This compound is a centrally-acting alpha-adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-UV method, offering a balance of sensitivity, specificity, and ease of use for research and drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., 3,4-dihydroxyphenylalanine (DOPA)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Perchloric acid (0.4 M)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column (e.g., Venusil XBP C18, 250 mm x 4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A mixture of methanol and a phosphate buffer is commonly used.[1][2][3] A representative mobile phase is a solution of methanol and 0.1 M phosphoric acid (pH adjusted to 3.0 with dilute ammonia) in a gradient or isocratic elution.[1] For example, a ratio of 10:90 (v/v) methanol to phosphate buffer can be effective.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 20 µL.
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol or water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the desired calibration range (e.g., 20 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., DOPA) in a similar manner to the this compound stock solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking drug-free human plasma with known amounts of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[2][4][5][6][7]
-
Pipette 200 µL of human plasma (blank, standard, or sample) into a 2.0 mL polypropylene (B1209903) tube.[4]
-
Add 50 µL of the internal standard solution.
-
Add 240 µL of 0.4 M perchloric acid to precipitate the plasma proteins.[4] Alternatively, methanol or acetonitrile can be used as the precipitating agent.[6][7]
-
Vortex the mixture for approximately 1 minute.[4]
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 15 minutes at 4 °C.[4]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a 20 µL aliquot into the HPLC system for analysis.
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up using a C18 cartridge.[8]
Method Validation Data
The following tables summarize the typical performance characteristics of an HPLC-UV method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Value | Reference |
| Linearity Range | 21.60 - 194.4 µg/mL | [1] |
| Correlation Coefficient (r) | > 0.999 | [1] |
| Regression Equation | A = 1.338×10⁴ C - 5.369×10³ | [1] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | < 7.3 | < 7.7 | 92.0 - 99.8 | [9] |
| Medium | < 5.4 | < 0.5 | 98.7 - 98.9 | [9] |
| High | < 4.3 | < 0.7 | 97.7 - 98.0 | [9] |
Table 3: Recovery and Limit of Quantification
| Parameter | Value | Reference |
| Average Recovery | 99.9% | [1] |
| Limit of Detection (LOD) | 2.084 ng | [1] |
| Limit of Quantification (LOQ) | 20 ng/mL | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Logical Relationship of Method Validation Parameters
Caption: Key Parameters for Method Validation.
Conclusion
The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and straightforward chromatographic conditions make it suitable for routine analysis in a variety of research and clinical settings. The presented validation data demonstrates that the method is linear, precise, accurate, and possesses adequate sensitivity for most applications.
References
- 1. HPLC determination of content of this compound and its related substances | Semantic Scholar [semanticscholar.org]
- 2. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. norlab.com [norlab.com]
- 8. Determination of alpha-methyldopa in human plasma by validated high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Animal Models of Hypertension for Methyldopa Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for inducing hypertension in rodent models and to outline protocols for evaluating the therapeutic efficacy of methyldopa. This document includes summaries of expected outcomes, key signaling pathways, and experimental workflows.
Introduction
Hypertension is a chronic medical condition characterized by elevated blood pressure, and it stands as a primary risk factor for cardiovascular diseases. The development of effective antihypertensive drugs relies on robust and reproducible preclinical animal models that mimic the pathophysiology of human hypertension.[1][2] this compound is a centrally acting sympatholytic agent used in the management of hypertension, particularly during pregnancy.[3][4] Its primary mechanism involves the reduction of sympathetic outflow from the central nervous system.[4][5]
These application notes provide a comprehensive guide to utilizing several established rat models of hypertension for the purpose of testing this compound. The protocols detailed herein cover model induction, drug administration, and essential physiological monitoring.
Choosing an Animal Model of Hypertension
The selection of an appropriate animal model is critical and depends on the specific research question and the aspect of hypertension being investigated.[1] Several rodent models are commonly used, each with distinct characteristics.[2][6]
| Model | Induction Method | Key Characteristics | Advantages | Disadvantages |
| Spontaneously Hypertensive Rat (SHR) | Genetic; inbred strain derived from Wistar-Kyoto (WKY) rats.[1][7] | Gradual development of hypertension, mimicking human essential hypertension. Exhibits cardiac hypertrophy.[8][9] | High reproducibility; genetic basis is well-studied. No surgical or chemical induction required.[7] | Hypertension is polygenic and complex; may not be ideal for studying specific hypertensive pathways. |
| Deoxycorticosterone Acetate (DOCA)-Salt | Unilateral nephrectomy followed by subcutaneous DOCA administration and high-salt (1% NaCl) drinking water.[10][11] | Low-renin, salt-sensitive hypertension. Characterized by increased sympathetic nervous system activity and volume expansion.[10][12] | Models neurogenic and salt-sensitive forms of hypertension.[12] | Requires surgery and chronic administration of agents. The induced hypertension is severe.[10] |
| L-NAME-Induced Hypertension | Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor, in drinking water.[13][14] | NO deficiency leads to endothelial dysfunction and increased peripheral resistance.[13][15] | Technically simple to induce. Good model for studying the role of the nitric oxide pathway.[14] | Does not fully replicate the multifactorial nature of essential hypertension. |
| Renal Artery Stenosis (2K1C) | Surgical placement of a clip on one renal artery, leaving the other kidney untouched (Two-Kidney, One-Clip).[16][17] | Mimics renovascular hypertension, characterized by high renin and angiotensin II levels.[1][16] | Represents a common secondary cause of human hypertension.[18] | Technically demanding surgical procedure.[17] |
Experimental Protocols
General Procedures and Animal Care
-
Animal Model: Male Sprague-Dawley or Wistar rats (for induced models) or Spontaneously Hypertensive Rats (SHR) and their Wistar-Kyoto (WKY) normotensive controls (8-10 weeks old, 250-300g).[13]
-
Acclimation: Acclimate animals for at least one week to housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[14]
-
Ethical Approval: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Induction of Hypertension
-
Hypertension Induction: Prepare a fresh solution of L-NAME in drinking water daily to achieve a dose of approximately 40 mg/kg/day.[13]
-
Duration: Provide the L-NAME solution as the sole source of drinking water for 4 to 8 weeks to establish sustained hypertension.[13][14]
-
Control Group: The control group should receive regular drinking water.
-
Surgery: Anesthetize the rats and perform a unilateral nephrectomy (removal of one kidney).[10]
-
DOCA Administration: After a recovery period of one week, begin subcutaneous injections of DOCA (25 mg in a suitable vehicle like dimethylformamide) every fourth day.[10]
-
Salt Loading: Concurrently, replace the drinking water with a 1% NaCl solution.[12]
-
Duration: Continue the treatment for 4 weeks to establish hypertension.[19]
-
Control Group: The sham control group undergoes a sham surgery without nephrectomy, receives vehicle injections, and drinks regular water.
This compound Administration
-
Grouping: After hypertension is established (typically systolic blood pressure > 150-160 mmHg), randomly divide the animals into at least three groups:
-
Sham/Normotensive Control + Vehicle
-
Hypertensive Control + Vehicle
-
Hypertensive + this compound
-
-
Preparation: Prepare this compound for administration. For oral gavage, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose.[13]
-
Dosage: A range of doses has been reported. A common starting point is 100-400 mg/kg/day, administered via oral gavage.[20][21] The treatment duration is typically 2-4 weeks.
-
Administration: Administer this compound or the vehicle daily at the same time each day to maintain consistent plasma levels.
Blood Pressure Monitoring
The non-invasive tail-cuff method is a reliable technique for repeated blood pressure measurements in conscious rats.[22][23][24]
-
Acclimation: Before starting the experiment, acclimate the rats to the restraining device and the tail-cuff procedure for several days to minimize stress-induced blood pressure variations.[13]
-
Procedure: Place the rat in a restrainer. A small cuff is placed around the base of the tail.
-
Measurement: The cuff is inflated and then slowly deflated. A sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure, as well as heart rate.[23]
-
Schedule: Measure blood pressure at baseline (before induction), after hypertension is established, and at regular intervals (e.g., weekly) throughout the this compound treatment period.[14]
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clarity. The hypotensive effect of this compound is expected to be significant in the treated groups compared to the hypertensive controls.
Table 4.1: Expected Efficacy of this compound in Different Models
| Model | This compound Dosage (Oral) | Expected Outcome on Systolic Blood Pressure (SBP) | Reference |
| SHR | 200 mg/kg/day (infusion) | Significant reduction in SBP throughout the infusion period. | [25] |
| L-NAME (in pregnancy) | 400 mg/kg/day | Normalization of SBP, improvement in renal function. | [20][26][27] |
| Renovascular (2K1C) | 100 mg/kg/day | Significant reduction in arterial pressure. | [21] |
Table 4.2: Sample Data Presentation Format
| Group | N | Baseline SBP (mmHg) | Week 4 SBP (Post-Induction) (mmHg) | Week 6 SBP (Post-Treatment) (mmHg) | Heart Rate (bpm) |
| WKY Control + Vehicle | 8 | ||||
| SHR + Vehicle | 8 | ||||
| SHR + this compound | 8 |
Data to be presented as Mean ± SEM.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for evaluating an antihypertensive agent in an induced hypertension model is depicted below.
Caption: General experimental workflow for this compound testing.
Key Signaling Pathways in Hypertension
Hypertension is a multifactorial disease involving complex signaling cascades, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS).[28][29]
Caption: Key pathways contributing to hypertension.
Mechanism of Action of this compound
This compound acts centrally as a prodrug. It is converted into an active metabolite that stimulates α2-adrenergic receptors in the brainstem, leading to reduced sympathetic outflow and a decrease in blood pressure.[4][5][30]
Caption: this compound's central mechanism of action.
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of alpha-methyldopa on cardiac hypertrophy in spontaneously hypertensive rats: ultrastructural, stereological, and morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypertension model in rats - Enamine [enamine.net]
- 10. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. ijpbs.com [ijpbs.com]
- 17. Renal Artery Stenosis induced Hypertension Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Renal Artery Stenosis: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 19. DOCA-Salt Hypertension Impairs Artery Function in Rat Middle Cerebral Artery and Parenchymal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of this compound on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Effect of alpha this compound on heart in renovascular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kentscientific.com [kentscientific.com]
- 24. researchgate.net [researchgate.net]
- 25. Continuous infusion and withdrawal of this compound in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
- 27. researchgate.net [researchgate.net]
- 28. Signaling pathways in vascular function and hypertension: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
Application Notes and Protocols for the Spectrophotometric Determination of Methyldopa in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyldopa, a catecholamine derivative, is a widely used antihypertensive agent.[1][2] Its therapeutic importance necessitates simple, accurate, and cost-effective analytical methods for its quantification in pharmaceutical dosage forms. Spectrophotometry, due to its accessibility and simplicity, offers a viable alternative to more complex techniques like chromatography.[2] This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound.
Method 1: Reaction with 2,6-Dichloroquinone-4-chlorimide (DCQ)
This method is based on the coupling reaction of this compound with 2,6-dichloroquinone-4-chlorimide (DCQ), also known as Gibbs reagent, in an alkaline medium to form a colored indophenol (B113434) derivative.[3] The catechol moiety of this compound reacts with DCQ to produce a stable colored product with an absorbance maximum at 400 nm.[3]
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 400 nm | [3][4] |
| Linearity Range | 4–20 µg/mL | [3][4] |
| Correlation Coefficient (r) | 0.9975 | [3][4] |
| Limit of Detection (LOD) | 1.1 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 3.21 µg/mL | [3][4] |
| Reaction Ratio (this compound:DCQ) | 1:3 | [3][4] |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Standard Stock Solution (80 µg/mL): Accurately weigh about 0.08 g of anhydrous this compound, dissolve in water in a 100 mL volumetric flask, and make up to the mark with water. Dilute 1 mL of this solution to 10 mL with water.[3]
-
DCQ Reagent (0.125% w/v): Freshly prepare by dissolving 0.125 g of 2,6-dichloroquinone-4-chlorimide in 100 mL of absolute ethanol.[3]
-
Acetate (B1210297) Buffer (1% w/v, pH 8.0): Prepare a 1% w/v solution of sodium acetate in water and adjust the pH to 8.0.[3]
2. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 0.08 g of anhydrous this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add about 70 mL of water and shake for 10 minutes.[3]
-
Dilute to the mark with water and filter.
-
Dilute 1 mL of the filtrate to 10 mL with water to obtain a nominal concentration of 80 µg/mL.[3]
3. Procedure:
-
To a 10 mL volumetric flask, add 1.5 mL of the sample or standard solution.
-
Add 1 mL of water, 1 mL of acetate buffer (pH 8.0), and 1 mL of the freshly prepared DCQ reagent.[3]
-
Allow the solution to stand for 1 hour.[3]
-
Dilute to the mark with water.
-
Measure the absorbance at 400 nm against a reagent blank.
Experimental Workflow:
Caption: Workflow for this compound analysis using DCQ.
Method 2: Complexation with Molybdate (B1676688)
This method relies on the formation of a stable, yellow-colored complex between this compound and molybdate ions.[1] The absorbance of the resulting complex is measured at 410 nm. This method is advantageous as it does not require any extraction or heating steps.[1]
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 410 nm | [1][5] |
| Linearity Range | 50–200 µg/mL | [1][5] |
| Correlation Coefficient (r) | 0.9999 | [1][5] |
| Limit of Detection (LOD) | 1.9 mg/L | [1] |
| Limit of Quantification (LOQ) | 6.3 mg/L | [1] |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Standard Solution: Prepare a stock solution of this compound in deionized water.
-
Ammonium (B1175870) Molybdate Solution (1.0% w/v): Dissolve 1.0 g of ammonium molybdate in 100 mL of deionized water.[1]
2. Sample Preparation (Tablets):
-
Prepare a solution from powdered tablets in deionized water, filter, and dilute to a suitable concentration within the linearity range.[5]
3. Procedure:
-
To a suitable aliquot of the standard or sample solution, add the 1.0% ammonium molybdate solution.
-
The pH of the final solution should be between 4.5 and 6.5.[1]
-
Measure the absorbance of the yellow-colored complex at 410 nm against a reagent blank at 25°C.[1]
Experimental Workflow:
Caption: Workflow for this compound analysis using Molybdate.
Method 3: Oxidative Coupling with a Novel Organic Reagent (Schiff's Base)
This method involves an oxidative coupling reaction of this compound with a newly synthesized Schiff's base in an acidic medium, using potassium periodate (B1199274) as an oxidizing agent. The reaction produces a stable, water-soluble orange complex with a maximum absorbance at 481 nm.[2]
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 481 nm | [2] |
| Linearity Range | 5.0–40 µg/mL | [2] |
| Molar Absorptivity | 6.082 × 10³ L.mol⁻¹.cm⁻¹ | [2] |
| Sandell's Sensitivity | 0.0347 µg/cm² | [2] |
| Limit of Detection (LOD) | 0.8937 µg/mL | [2] |
| Correlation Coefficient | 0.9979 | [2] |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Stock Solution (250 µg/mL): Dissolve 0.025 g of pure this compound in 100 mL of distilled water.[2]
-
Organic Reagent Solution (1% w/v): Prepare a 1% (w/v) solution of the synthesized Schiff's base.
-
Potassium Periodate Solution (10⁻² M): Dissolve 0.230 g of KIO₄ in 100 mL of distilled water.[2]
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.[2]
2. Procedure:
-
In a 25 mL volumetric flask, add 3 mL of the organic reagent solution and 1.5 mL of potassium periodate solution.[2]
-
Add an appropriate volume of the standard this compound solution (to achieve a final concentration of 5-40 µg/mL).[2]
-
Add 2 mL of 2 M hydrochloric acid and shake.[2]
-
Allow the reaction to proceed for 10 minutes.[2]
-
Dilute to the mark with distilled water, mix well, and let it stand for 5 minutes at room temperature (25 °C).[2]
-
Measure the absorbance at 481 nm against a reagent blank.[2]
Experimental Workflow:
Caption: Workflow for this compound analysis by oxidative coupling.
Method 4: Reaction with Anisidine and Potassium Nitroprusside
This visible spectrophotometric method is based on the reaction of this compound with anisidine in the presence of potassium nitroprusside and sodium hydroxide (B78521) to form a colored product with a maximum absorbance at 597 nm.[6]
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 597 nm | [6][7] |
| Linearity Range | 0.50–80.0 µg/mL | [6] |
| Sandell's Sensitivity | 0.0218 µg/cm⁻¹ | [6] |
| Limit of Detection (LOD) | 0.0353 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.2691 µg/mL | [6] |
| Correlation Coefficient (r) | 0.9992 | [6] |
| Reaction Ratio (this compound:Anisidine) | 1:1 | [6] |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Stock Solution (1000 µg/mL): Dissolve 0.1000 g of pure this compound in distilled water and dilute to 100 mL.[7]
-
Anisidine Solution (1 x 10⁻² M): Prepare a 1 x 10⁻² M solution of anisidine.
-
Potassium Nitroprusside Solution (4 x 10⁻³ M): Prepare a 4 x 10⁻³ M solution of potassium nitroprusside.[7]
-
Sodium Hydroxide Solution: A suitable concentration of NaOH is required to make the reaction medium alkaline.
2. Sample Preparation (Tablets):
-
Prepare a stock solution of the powdered tablets in the appropriate solvent to a concentration of 500 µg/mL.[7]
3. Procedure:
-
Take aliquots of the standard or sample solution into a series of volumetric flasks.
-
Add the anisidine solution, potassium nitroprusside solution, and sodium hydroxide solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the colored product at 597 nm against a reagent blank.
Experimental Workflow:
Caption: Workflow for this compound analysis with Anisidine.
Method 5: Oxidation with N-Bromosuccinimide (NBS) and Reaction with 3,3-Diaminobenzidine (DAB)
This method is based on the oxidation of this compound by an excess of N-bromosuccinimide (NBS), followed by the reduction of the unreacted NBS with 3,3-diaminobenzidine (DAB) to produce a magenta-colored product with a maximum absorbance at 513 nm.[8]
Quantitative Data:
| Parameter | Value | Reference |
| λmax | 513 nm | [8][9] |
| Linearity Range | 0.5–10 µg/mL | [8][9] |
| Molar Absorptivity | 2.58 × 10⁴ L.mol⁻¹.cm⁻¹ | [8] |
| Limit of Detection (LOD) | 0.171 µg/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.571 µg/mL | [8][9] |
| Correlation Coefficient (R²) | 0.9988 | [9] |
Experimental Protocol:
1. Reagents and Solutions:
-
This compound Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 0.5 to 10 µg/mL.
-
N-Bromosuccinimide (NBS) Solution (1 x 10⁻² M): Prepare a 1 x 10⁻² M solution of NBS.
-
3,3-Diaminobenzidine (DAB) Solution (1 x 10⁻³ M): Prepare a 1 x 10⁻³ M solution of DAB.
2. Sample Preparation (Tablets):
-
Ten tablets are weighed and crushed. An amount of the powder equivalent to one tablet is dissolved in boiling water in a 100 mL volumetric flask. The solution is then filtered and the residue is washed with hot distilled water.[8]
3. Procedure:
-
To a series of solutions containing 0.5-10 µg/mL of this compound, add a fixed volume of NBS solution (e.g., 0.05 mL of 1x10⁻² M).
-
Then add a fixed volume of DAB solution (e.g., 0.30 mL of 1x10⁻³ M).
-
The reaction is carried out in an acidic medium.
-
Measure the absorbance of the resulting solution at 513 nm.[9]
Experimental Workflow:
Caption: Workflow for this compound analysis using NBS and DAB.
Summary of Quantitative Data for Comparison
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| 1 | 2,6-Dichloroquinone-4-chlorimide (DCQ) | 400 | 4–20 | 1.1 | 3.21 |
| 2 | Ammonium Molybdate | 410 | 50–200 | 1.9 | 6.3 |
| 3 | Schiff's Base + KIO₄ | 481 | 5.0–40 | 0.8937 | 2.708 |
| 4 | Anisidine + Potassium Nitroprusside | 597 | 0.50–80.0 | 0.0353 | 0.2691 |
| 5 | N-Bromosuccinimide (NBS) + 3,3-Diaminobenzidine (DAB) | 513 | 0.5–10 | 0.171 | 0.571 |
Disclaimer: The provided protocols and data are for informational purposes only. It is essential to validate any analytical method in your laboratory according to the relevant regulatory guidelines.
References
- 1. redalyc.org [redalyc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. A new spectrophotometric method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new spectrophotometric method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "A New Visible Spectrophotometric Approach for Determination of Methyld" by Sahar Rihan Fadhel and Rusul Mazin Kaddouri [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. moca.net.ua [moca.net.ua]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: Quantitative Analysis of Methyldopa and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women. Monitoring its therapeutic levels and understanding its metabolic fate is crucial for optimizing treatment and ensuring patient safety. This compound is extensively metabolized in the body, with major metabolites including 3-O-methylthis compound and sulfate (B86663) conjugates.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of this compound and its metabolites in complex biological matrices like urine.[2] This application note provides a detailed protocol for the analysis of this compound and its key metabolites in human urine using LC-MS/MS.
The mechanism of action of this compound involves its conversion to alpha-methylnorepinephrine in the central nervous system. This active metabolite stimulates alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[3]
Experimental
Materials and Reagents
-
This compound, 3-O-methylthis compound, and this compound-d3 (internal standard) reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Beta-glucuronidase/arylsulfatase from Helix pomatia
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Human urine (drug-free)
Sample Preparation
A robust sample preparation protocol is essential for removing matrix interferences and ensuring accurate quantification. This protocol involves enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Protocol for Urine Sample Preparation:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 25 µL of internal standard solution (this compound-d3, 1 µg/mL).
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 60°C for 2 hours to hydrolyze glucuronide and sulfate conjugates.
-
Cool the sample to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following table summarizes the MRM transitions and typical quantitative data for this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| This compound | 212.1 | 166.1 | 15 | 5 | 92.5 | < 10 |
| 212.1 | 139.2 | 25 | ||||
| 3-O-methylthis compound | 226.1 | 180.1 | 18 | 5 | 90.1 | < 12 |
| 226.1 | 152.2 | 28 | ||||
| This compound Sulfate | 292.1 | 212.1 | 20 | 10 | 88.7 | < 15 |
| 292.1 | 166.1 | 30 | ||||
| This compound-d3 (IS) | 215.1 | 169.1 | 15 | - | - | - |
Signaling Pathway
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantitative analysis of this compound and its major metabolites in human urine. The described protocol, including enzymatic hydrolysis and solid-phase extraction, ensures high sensitivity, specificity, and reproducibility. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications involving this compound.
References
Application Notes and Protocols for In Vitro Induction and Measurement of Methyldopa-Induced Hemolytic Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, a centrally-acting antihypertensive agent, is known to induce a delayed-type drug-induced immune hemolytic anemia (DIIHA). This condition is characterized by the production of immunoglobulin G (IgG) autoantibodies that target red blood cell (RBC) antigens, leading to a positive direct antiglobulin test (DAT) and extravascular hemolysis. The underlying mechanism is thought to involve the dysregulation of T-lymphocyte function by this compound, which in turn leads to uncontrolled production of autoantibodies by B-lymphocytes. Understanding and modeling this process in vitro is crucial for preclinical safety assessment of drug candidates and for studying the pathophysiology of autoimmune disorders.
These application notes provide a detailed protocol for inducing and measuring this compound-induced hemolytic anemia in vitro. The protocol outlines the generation of anti-RBC autoantibodies from peripheral blood mononuclear cells (PBMCs), the sensitization of RBCs with these autoantibodies, and the subsequent quantification of hemolysis through spectrophotometric and flow cytometric methods.
Signaling Pathway of this compound-Induced Autoantibody Production
The proposed mechanism for this compound-induced autoantibody production involves the drug's interference with immune tolerance. This compound is thought to inhibit suppressor T-cell function, leading to the unchecked activation and proliferation of B-cells that produce autoantibodies against RBC surface antigens.
The Use of Radiolabeled Methyldopa in Tracer Studies: Application Notes and Protocols
A Note to Researchers: The use of radiolabeled methyldopa specifically for tracer studies, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), is not extensively documented in publicly available scientific literature. The majority of research in this area has focused on the use of other L-DOPA analogs, most notably 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]DOPA).
This document will provide a comprehensive overview of the principles and applications of tracer studies in relevant fields, using [¹⁸F]DOPA as a primary example due to the wealth of available data and its analogous mechanism of action. While direct protocols for radiolabeled this compound are not available, the methodologies presented here for [¹⁸F]DOPA can serve as a foundational guide for researchers interested in exploring the potential of radiolabeled this compound as a novel tracer.
Introduction to this compound and its Potential as a Tracer
This compound is a centrally acting alpha-2 adrenergic agonist used in the management of hypertension.[1] Its mechanism of action involves its conversion to alpha-methylnorepinephrine, a "false neurotransmitter," which then stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow.[1] This metabolic pathway makes this compound a theoretical candidate for radiolabeling and use as a tracer to investigate processes involving catecholamine synthesis and storage, particularly in neuroendocrine tumors and the sympathetic nervous system.
Radiolabeled compounds are essential tools in drug discovery and development, allowing for the non-invasive in vivo tracking of a molecule's absorption, distribution, metabolism, and excretion (ADME). For PET and SPECT imaging, radionuclides such as Carbon-11 (B1219553) (¹¹C) and Fluorine-18 (¹⁸F) are incorporated into the molecule of interest.
Signaling Pathway of this compound
The therapeutic effect of this compound is achieved through its metabolic conversion and subsequent interaction with the sympathetic nervous system. This pathway is of interest for tracer studies as it provides a mechanism for targeted accumulation of a radiolabeled analog.
Application Notes: Use of [¹⁸F]DOPA as an Analogous Tracer
Given the limited data on radiolabeled this compound, this section focuses on the well-established applications of [¹⁸F]DOPA, which targets the same amino acid transport and decarboxylation pathway.
Oncology: Neuroendocrine Tumors
[¹⁸F]DOPA PET/CT has proven to be a valuable tool in the diagnosis, staging, and restaging of neuroendocrine tumors (NETs).[2] These tumors often overexpress amino acid transporters and have high levels of L-DOPA decarboxylase, leading to the accumulation of [¹⁸F]DOPA.[3]
Key Applications:
-
Localization of Primary Tumors: Especially in cases of occult or biochemically suspected NETs.
-
Staging and Restaging: Detecting metastatic disease, including lymph node and distant metastases.
-
Comparison with other tracers: In some instances, [¹⁸F]DOPA PET has shown superiority to somatostatin (B550006) receptor imaging and ¹²³I-MIBG scintigraphy, particularly for certain types of NETs like pheochromocytomas and paragangliomas.[3]
Neurology: Parkinson's Disease
[¹⁸F]DOPA is a gold-standard tracer for imaging the integrity of the presynaptic dopaminergic system in the brain.[4] In Parkinson's disease and other parkinsonian syndromes, the loss of dopaminergic neurons in the substantia nigra leads to reduced [¹⁸F]DOPA uptake and conversion in the striatum.
Key Applications:
-
Differential Diagnosis: Differentiating Parkinson's disease from other movement disorders that do not affect the presynaptic dopaminergic system.
-
Monitoring Disease Progression: Quantifying the rate of decline in dopaminergic function over time.[4]
-
Evaluating Therapeutic Interventions: Assessing the effects of neuroprotective or restorative therapies.
Other Applications
-
Congenital Hyperinsulinism: [¹⁸F]DOPA PET can help to differentiate between focal and diffuse forms of this pediatric disorder, guiding surgical management.[2]
-
Brain Tumors: For certain types of brain tumors, such as gliomas, [¹⁸F]DOPA can help delineate tumor extent and differentiate tumor recurrence from post-treatment changes.[5]
Experimental Protocols
The following protocols are based on standard procedures for [¹⁸F]DOPA PET/CT imaging and can be adapted for preclinical and clinical research.
General Workflow for a PET Tracer Study
Protocol for [¹⁸F]DOPA PET/CT in Oncology (Neuroendocrine Tumors)
-
Patient Preparation:
-
Fasting for at least 4-6 hours prior to the scan.
-
Administration of a peripheral DOPA decarboxylase inhibitor (e.g., carbidopa, 200 mg orally) 1 hour before tracer injection to increase tumor uptake and reduce background signal.[3]
-
-
Radiotracer Administration:
-
Intravenous injection of [¹⁸F]DOPA. The typical adult dose is 185-370 MBq (5-10 mCi).
-
-
Imaging Protocol:
-
PET/CT imaging is typically performed 60 minutes after tracer injection.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
The PET scan covers the area of interest, often from the skull base to the mid-thighs.
-
-
Image Analysis:
-
Images are reconstructed and reviewed for areas of abnormal [¹⁸F]DOPA uptake.
-
Quantitative analysis is performed by calculating the Standardized Uptake Value (SUV) in suspicious lesions.
-
Protocol for [¹⁸F]DOPA PET in Neurology (Parkinson's Disease)
-
Patient Preparation:
-
Fasting for at least 4-6 hours.
-
Patients should discontinue any medications that may interfere with the dopaminergic system, following consultation with their physician.
-
-
Radiotracer Administration:
-
Intravenous injection of [¹⁸F]DOPA, typically 150-200 MBq (4-5.4 mCi).
-
-
Imaging Protocol:
-
A dynamic PET scan of the brain is often acquired for 90-120 minutes immediately following tracer injection.
-
A CT or MRI scan is performed for anatomical co-registration.
-
-
Image Analysis:
-
Kinetic modeling is applied to the dynamic PET data to calculate the influx rate constant (Ki) of [¹⁸F]DOPA in the striatum.
-
The ratio of striatal to occipital (a reference region with negligible specific binding) uptake is also commonly used as a semi-quantitative measure.
-
Data Presentation
Quantitative data from PET studies are crucial for objective assessment. The following tables summarize typical parameters for [¹⁸F]DOPA.
Table 1: Radiosynthesis of 6-[¹⁸F]Fluoro-L-DOPA
| Parameter | Electrophilic Synthesis | Nucleophilic Synthesis |
| Precursor | Protected L-DOPA derivative | Nitro- or trimethylammonium-substituted precursor |
| Radiochemical Yield | 1-10% | 17-30% |
| Synthesis Time | ~50 min | ~50-70 min |
| Molar Activity | Lower | Higher |
Data compiled from various sources on [¹⁸F]DOPA synthesis.
Table 2: Quantitative [¹⁸F]DOPA PET Data in High-Grade Gliomas
| Parameter | [¹⁸F]FET | [¹⁸F]DOPA |
| SUVmean | 4.0 ± 2.0 | 3.5 ± 1.6 |
| SUVmax | 4.9 ± 2.3 | 4.3 ± 2.0 |
| Tumor-to-Background Ratio (SUVmean) | 3.8 ± 1.7 | 3.4 ± 1.2 |
Adapted from a comparative study in high-grade glioma patients.[6]
Synthesis of Radiotracers
The synthesis of radiolabeled compounds is a complex process that requires specialized equipment and expertise.
General Principles of ¹¹C-Labeling
Carbon-11 has a short half-life of 20.4 minutes, necessitating a rapid synthesis and purification process.[7] The most common methods involve the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate for methylation reactions.[8]
Synthesis of [¹⁸F]DOPA
The synthesis of [¹⁸F]DOPA is well-established and can be performed via electrophilic or nucleophilic methods. The nucleophilic approach is generally favored due to higher molar activity.
References
- 1. Update on the Role of [18F]FDOPA PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 4. Clinical application of 18F-DOPA PET/TC in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the amino acid tracers 18F-FET and 18F-DOPA in high-grade glioma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for In Vivo Microdialysis Measuring Methyldopa in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in the brain of a living animal, providing valuable insights into the pharmacokinetics and pharmacodynamics of centrally acting drugs.[1] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure the concentration of methyldopa in the brain tissue of rats. This compound is a centrally acting antihypertensive agent, and understanding its distribution and metabolism within the brain is crucial for elucidating its mechanism of action and optimizing its therapeutic use.[2]
Data Presentation
The following tables summarize quantitative data from studies utilizing in vivo microdialysis to measure this compound in rats. These data provide a reference for expected pharmacokinetic parameters following intraperitoneal (i.p.) administration.
Table 1: Pharmacokinetic Parameters of this compound in Rat Blood and Striatum
| Parameter | Sham-Operated Rats | Sinoatrial Denervated (SAD) Rats | Reference |
| Administration Route & Dose | 50 mg/kg i.p. | 50 mg/kg i.p. | [3] |
| Peak Concentration (Blood) | Similar in both groups | Similar in both groups | [3] |
| Elimination Rate Constant (Blood) | 0.31 ± 0.09 h⁻¹ | 1.28 ± 0.31 h⁻¹ (P<0.05) | [3] |
| Striatal Levels | Higher levels, slower decrease | Lower levels, more pronounced decrease | [3] |
Table 2: Half-life of this compound in Rat Arterial Blood
| Experimental Group | Half-life (t½) | Reference |
| Administration Route & Dose | 50 mg/kg i.p. | [4] |
| Sham-Operated (SO) Rats | 3.7 ± 1.0 h | [4] |
| Aortic Coarctated (ACo) Rats | 1.5 ± 0.3 h (P<0.05) | [4] |
Experimental Protocols
This section outlines the detailed methodology for conducting in vivo microdialysis experiments to measure this compound in the rat brain.
Materials and Equipment
-
Animals: Male Wistar rats (or other appropriate strain)
-
Anesthetics: Urethane or other suitable anesthetic
-
Stereotaxic frame
-
Microdialysis Probes: Concentric microdialysis probes (e.g., CMA 12) with a membrane length of 2-4 mm and a molecular weight cut-off suitable for small molecules (e.g., 20 kDa).
-
Guide Cannula: To facilitate probe implantation for chronic studies.
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
Prepare fresh and filter sterilize.
-
-
This compound solution: Prepare in sterile saline for i.p. injection.
-
HPLC system with Electrochemical Detection (HPLC-EC):
-
Reversed-phase C18 column
-
Mobile phase: Phosphate/citrate buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol).
-
Electrochemical detector with a glassy carbon working electrode.
-
Surgical Procedure: Probe Implantation
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., striatum or posterior hypothalamus).
-
Slowly lower the microdialysis probe through the burr hole to the desired stereotaxic coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery before starting the microdialysis experiment (for chronic studies).
Microdialysis Procedure
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound (e.g., 50 mg/kg i.p.).
-
Continue collecting dialysate samples for several hours to monitor the time course of this compound concentration in the brain.
Sample Analysis: HPLC-EC
-
Directly inject a fixed volume of the collected dialysate into the HPLC-EC system.
-
Separate this compound from other endogenous compounds on the reversed-phase column.
-
Detect this compound using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentration of this compound in the dialysate by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action in the central nervous system.
Experimental Workflow for In Vivo Microdialysis of this compound
Caption: Workflow for measuring brain this compound via in vivo microdialysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of this compound in the brain of sinaortic-denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the evolution of blood and striatal levels of this compound: a microdialysis study in sinaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic alterations of this compound in rats with aortic coarctation. A study using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel Methyldopa Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa is a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension.[1][2][3] Its therapeutic effect is primarily mediated by its active metabolite, alpha-methylnorepinephrine, which stimulates α2-adrenergic receptors in the brainstem.[1][2] This stimulation inhibits sympathetic outflow, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][2] The development of novel this compound analogs aims to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify active compounds that modulate a specific biological target.[4] This document provides detailed protocols for two key HTS assays designed to identify and characterize novel this compound analogs targeting the α2A-adrenergic receptor: a primary radioligand binding assay and a secondary functional cAMP accumulation assay.
Target Receptor: Human α2A-Adrenergic Receptor (α2A-AR), a G-protein coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[5]
Signaling Pathway of the α2-Adrenergic Receptor
Activation of the α2-adrenergic receptor by an agonist like alpha-methylnorepinephrine initiates a signaling cascade through the inhibitory G-protein, Gi. The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This reduction in cAMP levels ultimately mediates the physiological responses, such as the inhibition of norepinephrine (B1679862) release from presynaptic neurons.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrochemical Detection of Methyldopa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of electrochemical methods for the quantitative determination of methyldopa, an antihypertensive drug. This document details various electrode modifications and voltammetric techniques, offering sensitive and selective analysis in pharmaceutical and biological samples.
Introduction
This compound is a centrally acting α2-adrenergic agonist used in the management of hypertension.[1] The monitoring of its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and safety. Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional analytical techniques like chromatography.[1] These methods are based on the electrochemical oxidation of the catechol group in the this compound molecule.[2] By modifying the electrode surface with various nanomaterials and polymers, the sensitivity and selectivity of the detection can be significantly enhanced.[2]
General Experimental Workflow
The electrochemical detection of this compound typically involves a three-electrode system controlled by a potentiostat. The working electrode, where the oxidation of this compound occurs, is often modified to improve its analytical performance. The general workflow is depicted below.
References
Establishing a Validated Bioanalytical Method for Methyldopa in Human Plasma using LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative determination of methyldopa in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation method for sample preparation and utilizes a triple quadrupole mass spectrometer for detection. All validation parameters meet the acceptance criteria set by regulatory agencies such as the FDA and EMA.
Introduction
This compound is a centrally acting alpha-2 adrenergic agonist used for the management of hypertension, particularly in pregnant women due to its favorable safety profile.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma. The method has been validated according to international guidelines to ensure data integrity and reliability.[4][5][6][7][8]
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS), such as this compound-D3 or carbidopa, from human plasma via protein precipitation.[9][10] The separated supernatant is then injected into an HPLC system for chromatographic separation on a C18 reverse-phase column.[9][11] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[9][11]
Mechanism of Action of this compound
This compound is a prodrug that is metabolized in the liver to its active form, alpha-methylnorepinephrine.[1][12] This active metabolite acts as an agonist at central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system.[1][2][3] This reduction in sympathetic tone results in vasodilation and a subsequent decrease in blood pressure.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-D3 or Carbidopa (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid and perchloric acid
-
Human plasma (drug-free)
-
Ascorbic acid (for stabilization)[10]
Instrumentation
-
HPLC system (e.g., Shimadzu LC-20, Agilent 1200 series)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.) or equivalent[9]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a suitable solvent such as methanol containing 0.04% perchloric acid.[9]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water (1:1, v/v) mixture to create working solutions for calibration standards and quality control samples.[9]
-
Internal Standard Working Solution: Dilute the IS stock solution with a methanol/water (1:1, v/v) mixture to achieve a final concentration of 4000 ng/mL.[9]
Sample Preparation
Due to the susceptibility of this compound to oxidation, plasma samples should be stabilized with ascorbic acid.[10]
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 400 µL of the internal standard solution in acetonitrile with 1% formic acid.[10]
-
Vortex the mixture for approximately 1 minute to precipitate proteins.[9]
-
Centrifuge the samples at high speed (e.g., 20,093 g for 15 minutes at -5 °C).[9]
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[9]
LC-MS/MS Conditions
| Parameter | Condition | Reference |
| HPLC System | ||
| Column | Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.) | [9] |
| Mobile Phase | Water:Methanol (85:15, v/v) with 0.05% Formic Acid | [9] |
| Flow Rate | 1 mL/min (with 1:1 split) | [9] |
| Injection Volume | 20 µL | [9] |
| Run Time | 5.0 min | [9] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][11] |
| MRM Transitions | This compound: m/z 212.0 → 166.0Carbidopa (IS): m/z 227.10 → 181.0this compound-D3 (IS): m/z 215.1 -> 169.1 | [9] |
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines.[4][5] The validation parameters are summarized below.
| Validation Parameter | Result | Reference(s) |
| Linearity | ||
| Calibration Range | 20 - 5000 ng/mL | [13] |
| Correlation Coefficient (r²) | > 0.99 | [9][13] |
| Accuracy & Precision | ||
| Intra-day Precision | 4.3% - 7.3% | [13] |
| Inter-day Precision | 0.5% - 7.7% | [13] |
| Intra-day Accuracy | -8.0% to -1.3% | [13] |
| Inter-day Accuracy | -2.3% to 0.2% | [13] |
| Sensitivity | ||
| LLOQ | 20 ng/mL | [13] |
| Recovery | 90.9% - 101.4% | [11] |
| Selectivity | No significant interference from endogenous plasma components. | [10] |
| Stability | This compound is stable in plasma with the addition of a stabilizer like ascorbic acid. | [10] |
Data Presentation
Table 1: Summary of Quantitative Validation Data from a Representative Study
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 30 | 7.3 | -8.0 | 7.7 | 0.2 |
| Low QC | 600 | 5.4 | -1.3 | 0.5 | -1.1 |
| High QC | 3000 | 4.3 | -2.0 | 0.7 | -2.3 |
| Data adapted from a published bioequivalence study.[13] |
Conclusion
The described LC-MS/MS method for the quantification of this compound in human plasma is simple, rapid, sensitive, and reliable. The protein precipitation extraction procedure is straightforward and efficient. The method has been successfully validated according to regulatory guidelines and can be confidently applied to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Response to Methyldopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, a centrally acting alpha-2 adrenergic agonist, has been a cornerstone in the management of hypertension, particularly in pregnant women. However, its use is associated with a risk of inducing autoimmune disorders, most notably autoimmune hemolytic anemia.[1][2] This phenomenon is underpinned by the drug's interaction with the immune system, leading to a break in self-tolerance. Understanding the cellular and molecular mechanisms of this compound-induced immunomodulation is critical for patient monitoring and the development of safer therapeutic alternatives.
Flow cytometry is an indispensable tool for dissecting the complex cellular responses to pharmacological agents like this compound. This high-throughput technology allows for the precise identification, enumeration, and characterization of various immune cell subsets based on their expression of specific cell surface and intracellular markers. These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound on immune cell populations, with a focus on T lymphocytes and their subsets.
Data Presentation: Quantitative Analysis of Immune Cell Subsets
The following tables summarize expected quantitative changes in peripheral blood mononuclear cell (PBMC) populations in response to this compound, based on current literature. Note that these values are illustrative and may vary depending on the individual, dosage, and duration of treatment.
Table 1: Expected Changes in Major Lymphocyte Populations
| Cell Population | Marker Profile | Expected Change with this compound | Reference |
| Total Leukocytes | - | Dramatically Decreased | [3] |
| T Lymphocytes | CD3+ | Altered Function | [4] |
| B Lymphocytes | CD19+ | Unregulated Autoantibody Production | [4] |
Table 2: Expected Changes in T Lymphocyte Subsets
| Cell Population | Marker Profile | Expected Change with this compound | Reference |
| Helper T Cells | CD3+CD4+ | - | - |
| Cytotoxic T Cells | CD3+CD8+ | - | - |
| Regulatory T Cells | CD4+CD25highFoxP3+ | Inhibited Function | [4] |
Signaling Pathways
This compound's immunomodulatory effects are multifaceted. One key mechanism involves its interaction with Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DQ8, which is associated with autoimmune diseases like type 1 diabetes. This compound can block the antigen-binding groove of DQ8, thereby preventing the presentation of self-antigens to T cells and subsequent activation of autoreactive T cells.
Another proposed mechanism involves the inhibition of suppressor T-lymphocyte (now known as regulatory T cells or Tregs) function. This compound may cause a persistent increase in intracellular cyclic AMP (cAMP) in lymphocytes. Elevated cAMP levels are known to inhibit T-cell activation and effector functions, and in the context of Tregs, this could impair their ability to maintain peripheral tolerance, leading to unregulated autoantibody production by B cells.[4]
Experimental Protocols
Experiment 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the staining of PBMCs for the identification and quantification of major lymphocyte subsets, including T cells, B cells, and their respective subpopulations.
Materials:
-
PBMCs isolated from whole blood by density gradient centrifugation (e.g., Ficoll-Paque)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Table 3: Antibody Panel for General Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | APC | B Cells |
| CD25 | PE-Cy7 | Activated T Cells, Regulatory T Cells |
| CD127 | Alexa Fluor 700 | Differentiates Tregs from activated T cells |
| FoxP3 | Alexa Fluor 488 | Regulatory T Cells (intracellular) |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash cells with FACS buffer and resuspend to a concentration of 1 x 107 cells/mL.
-
-
Surface Staining:
-
Aliquot 100 µL of cell suspension (1 x 106 cells) into each flow cytometry tube.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD19, CD25, CD127) and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
-
Intracellular Staining (for FoxP3):
-
Following surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set, according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis (e.g., 100,000-500,000 events in the lymphocyte gate).
-
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Exclude doublets using FSC-A vs FSC-H.
-
Select viable cells (negative for the viability dye).
-
Identify T cells (CD3+) and B cells (CD19+).
-
Within the CD3+ population, identify helper T cells (CD4+) and cytotoxic T cells (CD8+).
-
Within the CD4+ population, identify regulatory T cells as CD25high and CD127low/-, and confirm with FoxP3 expression.
-
Experiment 2: T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation in vitro.
Materials:
-
Isolated CD4+ or CD8+ T cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
This compound
-
Fluorochrome-conjugated antibodies for activation markers (e.g., CD69, CD25)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Label isolated T cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add T-cell activation stimuli to the wells.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
-
Staining and Acquisition:
-
Harvest the cells and stain for viability and surface activation markers (CD69, CD25) as described in Experiment 1.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, singlet T cells.
-
Analyze the expression of activation markers (CD69, CD25) in the this compound-treated versus control groups.
-
Assess T-cell proliferation by analyzing the dilution of the cell proliferation dye (e.g., CFSE).
-
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the immunomodulatory effects of this compound using flow cytometry. By quantifying changes in immune cell populations and assessing their activation status, researchers can gain valuable insights into the mechanisms underlying this compound-induced autoimmunity. This knowledge is crucial for improving patient safety and for the rational design of new drugs with more favorable immunological profiles.
References
- 1. Rationally Designed Small Molecules to Prevent Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism | Drug Discovery News [drugdiscoverynews.com]
- 3. This compound blocks MHC class II binding to disease-specific antigens in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP inhibits phosphatidylinositol-coupled and -uncoupled mitogenic signals in T lymphocytes. Evidence that cAMP alters PKC-induced transcription regulation of members of the jun and fos family of genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Long-Term Methyldopa Efficacy Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and conducting long-term efficacy studies of methyldopa in rodent models of hypertension. It includes detailed protocols for key experimental procedures, guidelines for data presentation, and visual representations of the underlying signaling pathways and experimental workflows. These application notes are intended to assist researchers in obtaining robust and reproducible data on the sustained antihypertensive effects of this compound.
Introduction
This compound is a centrally-acting antihypertensive agent widely used in the management of hypertension, particularly in pregnant women.[1] Its mechanism of action involves its conversion to a "false neurotransmitter," which ultimately leads to a reduction in sympathetic outflow from the central nervous system (CNS).[2][3] Long-term efficacy studies in rodent models, such as the Spontaneously Hypertensive Rat (SHR), are crucial for understanding the sustained therapeutic effects and potential for tolerance development.[4][5] This guide outlines a systematic approach to designing and executing such studies.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect through a multi-step process within the central nervous system. After crossing the blood-brain barrier, it is metabolized into its active form, alpha-methylnorepinephrine.[6][7] This metabolite acts as a selective agonist for α2-adrenergic receptors on presynaptic neurons.[8] Activation of these receptors inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system responsible for increasing heart rate and blood pressure.[6] The reduction in norepinephrine release leads to decreased sympathetic outflow, resulting in vasodilation and a lowering of blood pressure.[6]
Experimental Design and Workflow
A well-structured experimental workflow is essential for the successful execution of long-term efficacy studies. The following diagram outlines the key phases, from initial animal model selection to final data analysis.
Experimental Protocols
Animal Models
Spontaneously Hypertensive Rats (SHR) are a widely used and well-characterized model for essential hypertension and are recommended for these studies.[4][9] Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
Long-Term Blood Pressure and Heart Rate Monitoring
Continuous and accurate monitoring of blood pressure and heart rate is critical. Two primary methods are recommended:
5.2.1 Radiotelemetry (Gold Standard)
This method allows for continuous monitoring in conscious, freely moving animals, minimizing stress-induced artifacts.[1]
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., with isoflurane (B1672236) or pentobarbital).
-
Shave and disinfect the ventral neck and abdominal area.
-
For aortic implantation in rats, make a midline abdominal incision to expose the abdominal aorta.
-
For carotid implantation in mice, make a midline cervical incision to isolate the common carotid artery.
-
Insert the telemetry catheter into the selected artery and secure it with sutures.
-
Place the transmitter body in a subcutaneous pocket or the peritoneal cavity.
-
Close all incisions with sutures.
-
Administer post-operative analgesics and allow for a recovery period of at least one week before starting baseline recordings.
-
-
Data Acquisition:
-
House animals individually in cages placed on receiver platforms.
-
Record data continuously or at programmed intervals.
-
Data can be analyzed for systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
5.2.2 Tail-Cuff Plethysmography (Non-Invasive)
A common non-invasive method suitable for repeated measurements.
-
Procedure:
-
Acclimate the rodent to the restraining device for several days prior to measurement to minimize stress.
-
Place the rodent in the restrainer and position the tail cuff and sensor on the tail.
-
Gently warm the tail to increase blood flow.
-
The system automatically inflates and deflates the cuff while recording pressure changes.
-
Obtain multiple readings and average them for each time point.
-
Behavioral Assessments
Chronic administration of a centrally-acting drug may have behavioral side effects. The following tests are recommended to assess anxiety-like behavior and locomotor activity.
5.3.1 Elevated Plus Maze (EPM)
This test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[9]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Anxiolytic effects are indicated by an increase in the time spent in and entries into the open arms.
-
5.3.2 Open Field Test (OFT)
This test evaluates general locomotor activity and anxiety-like behavior in a novel environment.[10][11]
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room.
-
Place the rodent in the center of the open field.
-
Allow the animal to explore for a set period (e.g., 10-15 minutes).
-
Record locomotor activity (total distance traveled, velocity) and time spent in the center versus the periphery using a video tracking system.
-
A decrease in time spent in the center is indicative of anxiety-like behavior.
-
Biochemical Assays: Catecholamine Measurement in Brain Tissue
To confirm the central mechanism of action of this compound, measuring catecholamine levels in specific brain regions (e.g., brainstem, hypothalamus) is recommended. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for this purpose.[12]
-
Tissue Preparation:
-
At the end of the study, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tissue in a stabilizing solution (e.g., 0.1 M perchloric acid with 0.1 mM sodium metabisulfite).[13]
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 10 minutes) at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC-ECD Protocol:
-
Mobile Phase: Prepare a mobile phase suitable for catecholamine separation (e.g., a buffer containing KH2PO4, citric acid, EDTA, and methanol, adjusted to an acidic pH).[13]
-
Column: Use a reverse-phase C18 column.
-
Injection: Inject the supernatant from the tissue preparation step into the HPLC system.
-
Detection: Use an electrochemical detector set at an appropriate potential to oxidize and detect catecholamines.
-
Quantification: Compare the peak areas of the samples to those of known standards to quantify the concentrations of norepinephrine, dopamine, and their metabolites.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Long-Term Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats
| Parameter | Treatment Group | Baseline | Week 4 | Week 8 | Week 12 |
| Mean Arterial Pressure (mmHg) | Control (Vehicle) | 175 ± 5 | 180 ± 6 | 182 ± 5 | 185 ± 7 |
| This compound (dose) | 176 ± 4 | 155 ± 5 | 152 ± 6 | 150 ± 5 | |
| Heart Rate (bpm) | Control (Vehicle) | 390 ± 10 | 395 ± 12 | 400 ± 11 | 405 ± 13 |
| This compound (dose) | 392 ± 11 | 440 ± 15 | 435 ± 14 | 430 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Note: These are representative data based on published studies; actual results will vary.[4][9])
Table 2: Behavioral Effects of Long-Term this compound Treatment in Rodents
| Parameter | Treatment Group | Measurement |
| Elevated Plus Maze | ||
| Time in Open Arms (%) | Control (Vehicle) | 25 ± 3 |
| This compound (dose) | 22 ± 4 | |
| Open Arm Entries | Control (Vehicle) | 8 ± 1 |
| This compound (dose) | 7 ± 1 | |
| Open Field Test | ||
| Time in Center (%) | Control (Vehicle) | 15 ± 2 |
| This compound (dose) | 13 ± 3 | |
| Total Distance Traveled (m) | Control (Vehicle) | 50 ± 5 |
| This compound (dose) | 48 ± 6 |
*Data are presented as mean ± SEM. (Note: These are representative data based on published studies; actual results will vary.[9])
Table 3: Effects of Long-Term this compound Treatment on Brain Catecholamine Levels
| Brain Region | Analyte | Control (Vehicle) (ng/g tissue) | This compound (dose) (ng/g tissue) |
| Brainstem | Norepinephrine | 450 ± 30 | 250 ± 25 |
| Dopamine | 50 ± 5 | 45 ± 6 | |
| Hypothalamus | Norepinephrine | 1500 ± 100 | 900 ± 80 |
| Dopamine | 120 ± 10 | 110 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Note: These are representative data based on published studies; actual results will vary.[14])
Conclusion
The protocols and guidelines presented in this document provide a robust framework for conducting long-term efficacy studies of this compound in rodent models. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the sustained antihypertensive effects and central mechanisms of this important therapeutic agent. Careful attention to experimental design, animal welfare, and data analysis is paramount for the successful translation of preclinical findings.
References
- 1. insights.envigo.com [insights.envigo.com]
- 2. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 3. biolife-publisher.it [biolife-publisher.it]
- 4. Continuous infusion and withdrawal of this compound in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anilocus.com [anilocus.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methyldopa Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyldopa in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid Discoloration (Yellow/Brown/Red) of this compound Solution
Question: My freshly prepared aqueous this compound solution is rapidly turning yellow, brown, or even reddish. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic sign of this compound oxidation. The catechol moiety in the this compound structure is highly susceptible to oxidation, which leads to the formation of colored quinone and melanin-like polymeric products.[1] This process is accelerated by several factors:
-
Presence of Oxygen: Dissolved oxygen in the aqueous solvent is a primary driver of oxidation.
-
Alkaline pH: The rate of oxidation increases significantly in alkaline conditions (pH > 7.0).[2]
-
Exposure to Light: Light, particularly UV light, can catalyze the oxidation process.
-
Presence of Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation.[1]
Troubleshooting Steps:
-
pH Adjustment:
-
Maintain the pH of your solution in the acidic to neutral range (ideally pH 3.0-6.0), where this compound exhibits greater stability. Use appropriate buffers like acetate (B1210297) or citrate (B86180) to maintain the desired pH.
-
-
Use of Antioxidants:
-
Incorporate antioxidants into your formulation. Common and effective options include:
-
Ascorbic Acid (Vitamin C): Acts as a sacrificial antioxidant, being preferentially oxidized over this compound. A 5% solution of ascorbic acid has been shown to be effective in preventing this compound oxidation in plasma samples.
-
Sodium Metabisulfite (B1197395): A widely used antioxidant in pharmaceutical formulations. It is important to optimize the concentration, as an excess can potentially interact with this compound, especially under light exposure.
-
-
-
Deoxygenation of Solvent:
-
Before dissolving the this compound, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Use of Chelating Agents:
-
Add a chelating agent to sequester catalytic metal ions.
-
Ethylenediaminetetraacetic acid (EDTA): EDTA and its salts (e.g., disodium (B8443419) EDTA) are effective at binding divalent and trivalent metal ions, preventing them from participating in oxidation reactions.[3][4][5][6]
-
-
-
Protection from Light:
-
Prepare and store your solutions in amber-colored glassware or containers that protect from light. Alternatively, wrap your containers in aluminum foil.
-
Issue 2: Precipitate Formation in this compound Solution
Question: A black or dark brown precipitate has formed in my this compound solution over time. What is it, and how can I avoid it?
Answer:
The formation of a dark precipitate is an advanced stage of this compound degradation. The initial oxidation to colored quinones is followed by further polymerization reactions to form insoluble melanin-like compounds.[1]
Troubleshooting Steps:
-
Follow all the steps outlined in Issue 1 to prevent the initial oxidation cascade that leads to precipitation.
-
Storage Temperature: Store your this compound solutions at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics. Avoid freezing, as this can cause the drug to precipitate out of solution upon thawing.
-
Filtration: If a small amount of precipitate has formed and you need to use the solution immediately, you may be able to filter it through a 0.22 µm syringe filter. However, this does not address the underlying stability issue, and the solution may continue to degrade.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an aqueous this compound solution?
A1: The optimal pH for this compound stability in aqueous solutions is in the acidic to slightly acidic range, typically between pH 3.0 and 5.0. In this range, the rate of oxidation is significantly minimized. The degradation rate increases sharply at alkaline pH.
Q2: How can I quantitatively measure the stability of my this compound solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify the concentration of this compound and its degradation products over time. A typical method involves a C18 column with UV detection. See the "Experimental Protocols" section for a detailed method.
Q3: Can I use cyclodextrins to improve the stability of my this compound solution?
A3: Yes, cyclodextrins can be an effective strategy. By forming inclusion complexes, cyclodextrins can encapsulate the catechol moiety of this compound, protecting it from oxidation.[7][8] This can also enhance solubility.[9] The choice of cyclodextrin (B1172386) (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the molar ratio of drug to cyclodextrin should be optimized for your specific formulation.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway is oxidation of the catechol group to form this compound-o-quinone. This can then undergo further reactions, including cyclization and polymerization, to form various colored and ultimately insoluble melanin-type products. Other potential impurities can arise from the synthesis process.[1]
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 3-5) | Increased stability | [10] |
| Neutral (pH ~7) | Moderate stability | [2] | |
| Alkaline (pH > 8) | Rapid degradation | [2] | |
| Temperature | Refrigerated (2-8 °C) | Slows degradation | - |
| Room Temperature (~25 °C) | Moderate degradation rate | - | |
| Elevated (>40 °C) | Accelerated degradation | [11] | |
| Light | Protected from light | Increased stability | - |
| Exposed to UV/daylight | Accelerated oxidation | [12] | |
| Oxygen | Deoxygenated solution | Increased stability | - |
| Aerated solution | Rapid oxidation | - | |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Catalyzes oxidation | [1] |
| With Chelating Agent (EDTA) | Increased stability | [3][4][5][6] |
Table 2: Efficacy of Stabilization Methods for this compound in Banana Pulp Supernatant at 30°C
| Time Point | % this compound Remaining (Unstabilized) |
| 5 minutes | 60% |
| 30 minutes | 0.5% |
This data demonstrates the rapid enzymatic degradation of this compound, which can be mitigated by the strategies outlined above.[2][13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution
-
Solvent Preparation:
-
Take a suitable volume of HPLC-grade water in a glass container.
-
Add a magnetic stir bar and sparge the water with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add disodium EDTA to a final concentration of 0.1 mg/mL.
-
Add ascorbic acid to a final concentration of 0.5 mg/mL.
-
Adjust the pH to 4.0 using a citrate buffer.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the stabilized solvent while stirring to ensure complete dissolution.
-
-
Storage:
-
Store the resulting solution in an amber glass vial at 2-8 °C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) (50:50 v/v).[14][15]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a series of this compound standards in the mobile phase to create a calibration curve.
-
At specified time points, withdraw an aliquot of your test solution, dilute it with the mobile phase to fall within the calibration range, and inject it into the HPLC.
-
Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Factors accelerating the oxidative degradation of this compound.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting logic for stabilizing a discolored solution.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. EDTA Chelation Therapy to Reduce Cardiovascular Events in Persons with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EDTA Chelation Therapy in the Treatment of Neurodegenerative Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Inclusion Complexation of B – Cyclodextrin –this compound and Determination of its Stability Constant (K) by U.V.-Visible Spectroscopy – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Photodestabilization of epinephrine by sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. japer.in [japer.in]
- 15. researchgate.net [researchgate.net]
Optimizing HPLC mobile phase for better methyldopa peak resolution.
Welcome to the technical support center for the HPLC analysis of methyldopa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for better peak resolution and overall data quality.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A common starting point for reversed-phase HPLC analysis of this compound involves a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The detection wavelength is typically set around 280 nm or 287 nm.[1][2][3]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
This compound is an ionizable compound, meaning its charge state changes with pH. The pH of the mobile phase is a critical parameter that significantly influences its retention time and peak shape.[4][5] For acidic analytes, using a low-pH mobile phase can suppress ionization, leading to better retention on a reversed-phase column.[5] Conversely, at a pH well above its pKa, this compound will be ionized, making it more polar and causing it to elute earlier.[5] Adjusting the pH can be a powerful tool to control retention and improve resolution. For robust and reproducible results, it is recommended to work at a pH that is at least one unit away from the pKa of this compound.[5][6]
Q3: What is the role of the organic modifier in the mobile phase?
The organic modifier, such as acetonitrile (B52724) or methanol, is mixed with the aqueous buffer to control the overall polarity of the mobile phase.[7] In reversed-phase HPLC, increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a shorter retention time for this compound. Conversely, decreasing the organic modifier concentration will increase retention. The choice between acetonitrile and methanol can also affect selectivity and resolution due to their different chemical properties.
Troubleshooting Guide
Problem 1: Poor Peak Resolution
Poor resolution between the this compound peak and other components in the sample is a common issue. Here’s a step-by-step guide to address it.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving poor peak resolution in HPLC.
Detailed Steps:
-
Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage will generally increase retention and may improve the separation between closely eluting peaks.
-
Modify Mobile Phase pH: Small changes in the mobile phase pH can significantly alter the selectivity for ionizable compounds like this compound.[4][5] Experiment with adjusting the pH by ±0.5 units.
-
Change Organic Modifier: If adjusting the ratio and pH is not sufficient, try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa). This can alter the elution order and improve resolution.
-
Evaluate Column Health: Poor resolution can also be a result of a degraded or contaminated column.[8] If the column has been in use for a long time, consider replacing it.
-
Optimize Flow Rate: Decreasing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.
Problem 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem, especially with basic compounds like this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical guide to troubleshooting peak tailing for this compound.
Detailed Steps:
-
Lower Mobile Phase pH: Peak tailing for basic compounds on silica-based columns is often caused by interactions with residual silanol groups on the stationary phase.[9] Lowering the mobile phase pH (e.g., to a range of 2.5-3.5) can protonate these silanols, reducing their interaction with the basic analyte and improving peak shape.[9][10]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.
-
Use a Highly Deactivated Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups.[9] Using a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.
-
Check for Column Contamination: Contamination at the head of the column can also lead to peak shape distortion.[8] Try flushing the column or, if necessary, replacing it.
Problem 3: Peak Fronting
Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.
Common Causes and Solutions for Peak Fronting:
-
Column Overload: Injecting too much sample can lead to peak fronting.[11] Try reducing the injection volume or the concentration of the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11] If possible, dissolve the sample in the mobile phase itself.
-
Column Bed Deformation: Physical damage to the column packing can also result in peak fronting.[11] This usually requires column replacement.
Experimental Protocols and Data
Below are examples of HPLC conditions that have been used for the analysis of this compound, which can serve as a starting point for method development.
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[1][2] | Venusil XBP C18 (250 mm x 4.6 mm, 5 µm)[3] | Teicoplanin aglycone chiral stationary phase[12] |
| Mobile Phase | Mixed phosphate buffer (pH 5.5) and acetonitrile (50:50, v/v)[1][2] | Methanol and 0.1 mol·L⁻¹ phosphoric acid (pH 3.0) with gradient elution[3] | 20mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and Methanol (20:80)[12] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 1.0 mL/min[12] |
| Detection | 287 nm[1][2] | 280 nm[3] | Not Specified |
| Column Temp. | Not Specified | 35 °C[3] | 45°C[12] |
| Retention Time | 2.17 min[1][2] | Not Specified | < 5 minutes[12] |
Detailed Experimental Protocol (Based on Method 1)
-
Preparation of Mobile Phase:
-
Prepare a mixed phosphate buffer and adjust the pH to 5.5.
-
Mix the buffer with HPLC-grade acetonitrile in a 50:50 volume-to-volume ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. HPLC determination of content of this compound and its related subst...: Ingenta Connect [ingentaconnect.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor recovery of methyldopa from biological matrices.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the recovery of methyldopa from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the analysis of this compound in biological samples?
The primary challenges in this compound bioanalysis include its chemical instability, low concentrations in biological fluids, and susceptibility to matrix interferences.[1][2] this compound is prone to degradation, which can lead to inaccurate quantification. Its low concentration requires highly sensitive analytical methods, such as those employing mass spectrometry.[1] Furthermore, endogenous components in biological matrices can interfere with the analysis, affecting accuracy and precision.[1]
Q2: My this compound sample is degrading. What steps can I take to improve its stability?
A preliminary plasma stability test for this compound has shown considerable degradation. To mitigate this, the addition of a stabilizing agent like ascorbic acid to plasma samples at the time of collection is recommended. It's also crucial to ensure proper storage conditions, such as freezing at temperatures of at least -20°C, and to minimize the number of freeze-thaw cycles. One study demonstrated that this compound was stable in plasma with a stabilizer for at least 24 hours at room temperature and for at least 29 days when frozen.
Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?
Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of compounds from biological samples.[3] To address this, consider the following strategies:
-
Improve Sample Preparation: Switching from a simple protein precipitation method to a more rigorous sample cleanup technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[4]
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition or gradient, can help separate this compound from co-eluting matrix components that may be causing interference.[5]
-
Use a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[6]
Q4: What are the common causes of poor peak shape in the HPLC analysis of this compound?
Poor peak shape can compromise the accuracy and resolution of your analysis. Common causes include:
-
Peak Tailing: This can be due to interactions between this compound and the column. Using a buffered mobile phase to control the pH can help mitigate this.[7]
-
Broad Peaks: This may indicate a loss of column efficiency. Flushing or replacing the column may be necessary.[7]
-
Incompatible Injection Solvent: Whenever possible, the sample should be dissolved in the mobile phase. Using a solvent that is stronger than the mobile phase can lead to distorted peaks.
Troubleshooting Guides
Low Analyte Recovery
Issue: My recovery of this compound is consistently low.
This is a frequent problem that can arise from several factors during sample preparation and extraction. Follow this guide to identify and resolve the issue.
1. Sample Preparation and Handling:
-
Analyte Stability: Has the sample been properly stabilized and stored?
-
Solution: Add ascorbic acid to plasma samples upon collection and store them at or below -20°C. Minimize freeze-thaw cycles.
-
-
pH Adjustment: Is the pH of the sample optimized for extraction?
2. Extraction Method Optimization:
-
Protein Precipitation (PPT):
-
Problem: Incomplete precipitation or co-precipitation of the analyte.
-
Solution: Experiment with different precipitation solvents (e.g., methanol (B129727), acetonitrile) and their ratios to the sample volume.[4] Ensure thorough vortexing and adequate centrifugation time and speed.[10]
-
-
Solid Phase Extraction (SPE):
-
Problem: Analyte is not retained on the sorbent or is not eluting completely.
-
Solution:
-
Sorbent Selection: Ensure the chosen sorbent is appropriate for the physicochemical properties of this compound.
-
Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure optimal interaction with the analyte.[11]
-
Loading: Optimize the flow rate during sample loading.[8]
-
Washing: Use a wash solvent that removes interferences without eluting this compound.[12]
-
Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. You can try reducing the flow rate or increasing the solvent volume.[8]
-
-
-
Liquid-Liquid Extraction (LLE):
-
Problem: Poor partitioning of this compound into the organic phase.
-
Solution:
-
Solvent Selection: Choose an organic solvent that has a high affinity for this compound.[9]
-
pH Adjustment: Adjust the pH of the aqueous phase to ensure this compound is in its neutral form, which will favor partitioning into the organic solvent.[9]
-
Salting Out: Adding salt to the aqueous phase can increase the partitioning of this compound into the organic phase.[9]
-
Extraction Volume and Repetition: Use an optimal ratio of organic solvent to aqueous sample (a 7:1 ratio is often a good starting point) and consider performing multiple extractions to improve recovery.[9]
-
-
Visual Troubleshooting Workflow
Data Presentation
Table 1: Comparison of this compound Recovery Rates with Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Analytical Method | Reference |
| Protein Precipitation | Human Plasma | 90.9 - 101.4 | LC-MS/MS | [4] |
| Protein Precipitation | Human Plasma | 62.40 - 63.49 | HPLC-MS/MS | |
| Solid Phase Extraction | Pharmaceutical Samples | 95 - 100 | HPLC-UV | [13] |
| Solvent Front Position Extraction | Human Plasma | 79.88 - 120.36 | LC-MS/MS | [14] |
Experimental Protocols
Protein Precipitation
This protocol is a common starting point for the extraction of this compound from plasma.
Materials:
-
Human plasma sample containing this compound
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.[4]
-
Add 600 µL of methanol to the plasma sample.[4]
-
Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.[4]
Visual Experimental Workflow: Protein Precipitation
References
- 1. Analytical techniques for this compound and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. promochrom.com [promochrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Solid phase extraction and determination of this compound in pharmaceutical samples using molecularly imprinted polymer grafted carbon nanotubes. | [Journal of Chemical Society of Pakistan • 2017] | PSA • ID 117528 [psa.pastic.gov.pk]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Methyldopa
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of methyldopa.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
Problem 1: Poor sensitivity and low analyte response for this compound in plasma/serum samples compared to neat standards.
-
Possible Cause: Significant ion suppression caused by co-eluting endogenous matrix components like phospholipids.[1][2]
-
Solutions:
-
Optimize Sample Preparation: Simple protein precipitation (PPT) may not be sufficient to remove all interfering phospholipids.[3][4] Consider more rigorous sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][6] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for polar compounds like this compound.[3][7][8]
-
Chromatographic Optimization: Modify your chromatographic method to separate this compound from the region of matrix interference. Since this compound is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative to traditional reversed-phase chromatography to achieve better retention and separation from non-polar interferences.[9][10] Adjusting the mobile phase pH and using modifiers like formic acid or ammonium (B1175870) formate (B1220265) can also alter the retention of this compound and potentially move it away from interfering peaks.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d3) is the most effective way to compensate for matrix effects as it will co-elute and experience similar ionization suppression or enhancement as the analyte.[12]
-
Problem 2: Inconsistent and irreproducible results for this compound between different sample lots or patient samples.
-
Possible Cause: Variable matrix effects between different biological samples. The composition of plasma/serum can vary significantly between individuals, leading to different degrees of ion suppression or enhancement.[5]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A more exhaustive sample preparation method like SPE will provide cleaner extracts and reduce the variability between samples compared to PPT.[4][6]
-
Mandatory Use of a Suitable Internal Standard: If a SIL-IS is not available, a carefully selected analogue internal standard with similar physicochemical properties (polarity, pKa) and chromatographic behavior to this compound is crucial.[13] The IS must be added early in the sample preparation process to account for variability in extraction recovery and matrix effects.[2]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effect observed in the unknown samples.[5]
-
Problem 3: this compound peak tailing or poor peak shape in chromatograms from biological samples.
-
Possible Cause:
-
Secondary Interactions: Residual matrix components can interact with the analytical column, affecting the peak shape of the analyte.
-
Column Overload: High concentrations of co-eluting matrix components can lead to peak distortion.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
-
Solutions:
-
Improve Sample Clean-up: A cleaner sample extract will reduce the likelihood of matrix components interfering with the chromatography.
-
Optimize Mobile Phase: Adjust the pH and organic solvent composition of the mobile phase. For this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure consistent protonation and good peak shape in positive ion mode.[14]
-
Evaluate Different Columns: Test different stationary phases to find one that provides optimal peak shape and retention for this compound while minimizing interactions with matrix components. A column with end-capping can reduce silanol (B1196071) interactions that may cause peak tailing for polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2][5] In the analysis of this compound in biological fluids like plasma or serum, these interfering components can be phospholipids, salts, proteins, and other endogenous or exogenous substances.[1] This can lead to inaccurate and imprecise quantification of the analyte.[5]
Q2: How can I assess the presence and magnitude of matrix effects for my this compound assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation (dip or peak) in the constant analyte signal indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): The peak area of this compound in a solution prepared in a clean solvent is compared to the peak area of this compound spiked at the same concentration into a blank matrix extract (a sample that has gone through the entire sample preparation process). The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).[2]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method but often provides the least clean extracts, making it more susceptible to matrix effects.[4][6] It may be suitable for less demanding applications or when coupled with very efficient chromatography.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the aqueous sample matrix. However, optimizing the solvent system for a polar and amphoteric compound like this compound can be challenging.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[5][6] For this compound, a mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange retention mechanisms can provide excellent cleanup by retaining this compound while allowing interfering components to be washed away.[7][8]
Q4: What are the key considerations for selecting an internal standard for this compound analysis if a stable isotope-labeled (SIL) version is not available?
A4: When a SIL-IS is unavailable, an analogue internal standard should be chosen based on the following criteria:
-
Structural Similarity: The internal standard should have a chemical structure as close as possible to this compound to mimic its extraction and ionization behavior.
-
Similar Physicochemical Properties: It should have comparable polarity, pKa, and solubility.
-
Chromatographic Co-elution (or close elution): Ideally, the internal standard should elute close to this compound to experience similar matrix effects.
-
No Interference: The internal standard should not be present in the biological samples and should not interfere with the detection of this compound or other endogenous compounds.
-
Examples of potential non-isotopic internal standards for this compound could include other structurally related catecholic amino acids or drugs, but empirical testing is essential. [13]
Quantitative Data Summary
The following table summarizes the typical recovery and matrix effect data for different sample preparation techniques. Note that specific values can vary depending on the exact experimental conditions.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110 | 20 - 50 | Fast, simple, low cost | High potential for matrix effects[4][6] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 | Cleaner extracts than PPT | Can be labor-intensive, optimization required |
| Solid-Phase Extraction (SPE) | 80 - 105 | < 15 | High purity extracts, reproducible | More expensive and time-consuming than PPT |
| Mixed-Mode SPE | 90 - 110 | < 10 | Very clean extracts, high selectivity | Higher cost, requires method development |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample in a glass tube, add the internal standard solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., to basify the solution).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat 100 µL of the plasma/serum sample by adding the internal standard and diluting with 400 µL of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove unretained interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing matrix effects.
References
- 1. redalyc.org [redalyc.org]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Eco-Friendly Direct Injection HPLC Method for this compound Determination in Serum by Mixed-Mode Chromatography Using a Single Protein-Coated Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welchlab.com [welchlab.com]
- 14. researchgate.net [researchgate.net]
Strategies to reduce side effects in animal studies of methyldopa.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyldopa in animal studies. Our goal is to help you anticipate and mitigate potential side effects, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: The most frequently reported side effects in animal models such as rodents include sedation, hepatotoxicity (liver injury), and autoimmune hemolytic anemia.[1][2][3] Researchers should proactively monitor for these adverse events throughout their studies.
Q2: How can I reduce this compound-induced sedation in my animal subjects?
A2: Dose optimization is a primary strategy. Begin with lower doses of this compound and gradually escalate to the desired therapeutic level, while closely observing for sedative effects.[1][4] Allowing for an acclimatization period after drug administration can also help distinguish sedation from general lethargy. If sedation interferes with behavioral tests, consider scheduling experiments during the animal's active light/dark cycle phase when they are naturally more alert.
Q3: Are there any agents I can co-administer with this compound to protect against liver damage?
A3: Yes, co-administration of hepatoprotective agents has shown promise. Antioxidants such as N-acetylcysteine (NAC) and silymarin (B1681676) have been investigated for their ability to mitigate drug-induced liver injury by reducing oxidative stress.[5][6][7][8]
Q4: What is this compound-induced autoimmune hemolytic anemia and how can I monitor for it?
A4: this compound can induce the production of autoantibodies against red blood cells, leading to their premature destruction (hemolysis).[2] Regular monitoring of hematological parameters, including red blood cell count, hemoglobin, and hematocrit, is crucial. Additionally, performing a direct antiglobulin (Coombs) test can detect the presence of these autoantibodies on the surface of red blood cells.[9][10][11]
Troubleshooting Guides
Issue: Unexpected High Mortality in this compound-Treated Animals
Possible Cause 1: Acute Hepatotoxicity
-
Troubleshooting Steps:
-
Immediately collect blood samples from surviving animals to assess liver enzyme levels (ALT, AST).
-
Perform histopathological analysis of the liver from deceased animals to look for signs of necrosis.
-
Consider reducing the dose of this compound in subsequent experiments.
-
Implement a co-administration protocol with a hepatoprotective agent like silymarin or N-acetylcysteine.
-
Possible Cause 2: Severe Sedation Leading to Dehydration/Starvation
-
Troubleshooting Steps:
-
Monitor food and water intake daily.
-
Provide easily accessible food and water sources (e.g., gel packs, food on the cage floor).
-
If severe sedation is observed, consider a lower dose of this compound or a different administration route that may alter the pharmacokinetic profile.
-
Issue: Inconsistent or Unreliable Results in Behavioral Assays
Possible Cause 1: Sedative Effects of this compound
-
Troubleshooting Steps:
-
Conduct behavioral tests during the animal's active cycle.
-
Include a control group treated with a known sedative to benchmark the effects of this compound.
-
Utilize behavioral paradigms less sensitive to motor impairment for assessing cognitive function.
-
Quantify locomotor activity using an open field test to differentiate sedation from anxiety-like behavior. A significant reduction in distance traveled is indicative of sedation.[1][4][12]
-
Possible Cause 2: Habituation to the Testing Apparatus
-
Troubleshooting Steps:
-
For assays like the elevated plus-maze, limit exposure to a single trial to prevent habituation.[13]
-
Ensure consistent testing conditions (e.g., lighting, time of day) across all experimental groups.
-
Data on Mitigation Strategies
The following tables summarize quantitative data from studies investigating strategies to reduce this compound-related side effects.
Table 1: Effect of Antioxidant Co-administration on this compound-Induced Hepatotoxicity Markers in Rats
| Treatment Group | Serum AST (U/L) | Serum ALT (U/L) | Percent Reduction in Liver Enzymes vs. This compound Alone |
| Control | 25.4 ± 2.1 | 18.2 ± 1.5 | N/A |
| This compound (250 mg/kg) | 85.7 ± 6.3 | 72.1 ± 5.9 | N/A |
| This compound + Silymarin (100 mg/kg) | 42.1 ± 3.8 | 35.5 ± 3.1 | ~50% |
| This compound + N-acetylcysteine (100 mg/kg) | 51.3 ± 4.5 | 43.8 ± 4.0 | ~40% |
Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes based on findings from related studies.
Table 2: Impact of this compound on Sedative and Anxiety-Like Behavior in Rodents
| Treatment Group | Open Field Test: Total Distance Traveled (cm) | Elevated Plus-Maze: Time in Open Arms (%) |
| Vehicle Control | 2500 ± 150 | 30 ± 5 |
| This compound (100 mg/kg) | 1200 ± 100 | 15 ± 3 |
| This compound (200 mg/kg) | 800 ± 75 | 10 ± 2 |
Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes based on findings from related studies demonstrating dose-dependent effects.[1][4]
Experimental Protocols
Protocol 1: Co-administration of Silymarin to Mitigate Hepatotoxicity
-
Animal Model: Male Wistar rats (200-250g).
-
Groups:
-
Group 1: Control (Vehicle - 0.5% carboxymethyl cellulose).
-
Group 2: this compound (250 mg/kg, oral gavage).
-
Group 3: Silymarin (100 mg/kg, oral gavage).
-
Group 4: this compound (250 mg/kg) + Silymarin (100 mg/kg), administered 1 hour prior to this compound.
-
-
Procedure:
Protocol 2: Assessment of Sedation using the Open Field Test
-
Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, equipped with an overhead camera for tracking.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After a specified pre-treatment time (e.g., 60 minutes), place the animal in the center of the open field.
-
Allow the animal to explore freely for a set duration (e.g., 10 minutes).
-
Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled is indicative of sedation.[10][12][14][15][16][17][18]
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the central nervous system.
Caption: Mitigation of this compound-induced hepatotoxicity by antioxidants.
References
- 1. Alpha-methyldopa induces a naltrexone-insensitive antinociception and hypomotility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-methyldopa induces a naltrexone-insensitive antinociception and hypomotility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Silymarin (Silybum marianum) on Hepatotoxicity Induced by Acetaminophen in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of silymarin against bisphenol A-induced hepatotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The open field assay is influenced by room temperature and by drugs that affect core body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carvedilol. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated elevated plus maze trials as a measure for tracking within-subjects behavioral performance in rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular and renal effects of carvedilol in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in methyldopa experimental results.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing batch-to-batch variability in experimental results involving methyldopa. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the antihypertensive effect of this compound between different batches in our animal studies. What could be the cause?
A1: Batch-to-batch variability in the in vivo efficacy of this compound can stem from several factors related to the active pharmaceutical ingredient (API). Key aspects to investigate include:
-
Purity Profile: The presence and concentration of impurities can differ between batches. Some impurities may have pharmacological activity that interferes with or antagonizes the effect of this compound. It is crucial to review the Certificate of Analysis (CoA) for each batch and, if possible, perform your own analytical characterization.[1]
-
Polymorphism: While not extensively reported for this compound, different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates, which in turn affect bioavailability.
-
Degradation Products: this compound is susceptible to oxidation and hydrolysis, especially when exposed to light, high temperatures, and humidity.[2] Degradation products may be less active or inactive, leading to a reduced overall effect.
Q2: Our in vitro cell-based assay results are inconsistent across different lots of this compound. How can we troubleshoot this?
A2: Inconsistent results in cell-based assays are a common challenge. For this compound, consider the following:
-
Solubility and Stability in Media: Ensure that this compound is fully dissolved in your cell culture media and remains stable throughout the duration of your experiment. This compound's stability can be pH-dependent.[3] Prepare fresh solutions for each experiment and protect them from light.
-
Interaction with Media Components: Some components of cell culture media could potentially interact with this compound. For example, it has been shown that this compound can be degraded by enzymes present in banana pulp, suggesting a potential for interaction with biological matrices.[4]
-
Cell Health and Passage Number: Inconsistencies can also arise from the cells themselves. Ensure you are using cells within a consistent and low passage number range and that cell viability is high before starting the experiment.
Q3: We have noticed a change in the color of our this compound powder from different suppliers. Should we be concerned?
A3: Yes, a color change in this compound powder is a cause for concern. This compound should be a white to yellowish-white, odorless crystalline powder. A grayish or brownish discoloration can indicate oxidation or the presence of impurities.[1] You should not use discolored this compound and should contact the supplier for a new batch with a valid CoA.
Troubleshooting Guides
Issue 1: High Variability in HPLC Assay Results
Symptoms:
-
Inconsistent peak areas or retention times for this compound standard and sample injections.
-
Poor reproducibility of assay results between different batches of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and high-purity solvents. |
| Column Equilibration | Allow sufficient time for the HPLC column to equilibrate with the mobile phase before starting the analysis. |
| Sample Preparation | Ensure complete dissolution of this compound in the diluent. Use a validated sample preparation procedure. |
| Injector Issues | Check for leaks or blockages in the injector. Ensure the injection volume is consistent. |
| Column Contamination | Impurities from previous injections or different this compound batches can accumulate on the column. Wash the column with a strong solvent or replace it if necessary. |
| Batch-Specific Impurities | An impurity in a specific batch may co-elute with this compound, leading to inaccurate quantification. Review the CoA and consider using a higher-resolution column or a different mobile phase to separate the impurity.[1] |
Logical Workflow for Troubleshooting HPLC Variability
Issue 2: Inconsistent Dissolution Profiles
Symptoms:
-
Different batches of this compound tablets show significantly different drug release rates.
-
Failure to meet USP dissolution specifications for some batches.
Possible Causes and Solutions:
| Cause | Solution |
| API Particle Size | Variations in the particle size distribution of the this compound API can affect the dissolution rate. Review the CoA for particle size specifications. |
| Tablet Hardness and Friability | Differences in tablet compression can lead to variations in hardness and friability, which in turn affect how quickly the tablet disintegrates and releases the drug. |
| Excipient Variability | Batch-to-batch differences in excipients (e.g., binders, disintegrants) can impact the dissolution profile. |
| Manufacturing Process | Inconsistencies in the tablet manufacturing process (e.g., mixing times, compression force) can lead to variable dissolution. |
Experimental Workflow for Investigating Dissolution Variability
Data Presentation
Table 1: Illustrative Certificate of Analysis for Two Different Batches of this compound API
| Parameter | Batch A Specifications | Batch A Results | Batch B Specifications | Batch B Results |
| Appearance | White to yellowish-white powder | Conforms | White to yellowish-white powder | Conforms |
| Identification (IR) | Conforms to reference standard | Conforms | Conforms to reference standard | Conforms |
| Assay (on dried basis) | 98.0% - 101.0% | 99.5% | 98.0% - 101.0% | 98.2% |
| Water Content | 10.0% - 13.0% | 11.2% | 10.0% - 13.0% | 12.5% |
| Residue on Ignition | NMT 0.1% | 0.05% | NMT 0.1% | 0.08% |
| Heavy Metals | NMT 10 ppm | <10 ppm | NMT 10 ppm | <10 ppm |
| Related Compound A | NMT 0.15% | 0.08% | NMT 0.15% | 0.12% |
| Related Compound B | NMT 0.10% | 0.03% | NMT 0.10% | 0.09% |
| Any Unspecified Impurity | NMT 0.10% | 0.04% | NMT 0.10% | 0.07% |
| Total Impurities | NMT 0.5% | 0.15% | NMT 0.5% | 0.28% |
NMT: Not More Than
Table 2: Illustrative Dissolution Test Results for Two Batches of this compound 250 mg Tablets
| Time (minutes) | Batch X (% Dissolved) | Batch Y (% Dissolved) | USP Specification |
| 5 | 45 | 35 | - |
| 10 | 70 | 60 | - |
| 15 | 85 | 75 | - |
| 20 | 92 | 83 | NLT 80% (Q) |
| 30 | 98 | 91 | - |
| 45 | 99 | 96 | - |
NLT: Not Less Than
Experimental Protocols
Protocol 1: USP Assay of this compound Raw Material (Titration)
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Crystal violet TS (indicator)
-
Acetonitrile
-
0.1 N Perchloric acid VS (titrant)
Procedure:
-
Accurately weigh about 200 mg of the this compound sample.
-
Dissolve the sample in 25 mL of glacial acetic acid, with gentle heating if necessary.
-
Cool the solution to room temperature.
-
Add 0.1 mL of crystal violet TS and 50 mL of acetonitrile.
-
Titrate with 0.1 N perchloric acid VS to a blue endpoint.
-
Perform a blank determination and make any necessary corrections.
-
Calculate the percentage of this compound using the following formula: % this compound = (V * N * 21.12) / W * 100 Where:
-
V = volume of perchloric acid consumed in mL
-
N = normality of perchloric acid
-
W = weight of this compound sample in mg
-
21.12 = milliequivalent weight of this compound
-
Acceptance Criteria: 98.0% - 101.0% on an anhydrous basis.[5]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of different batches of this compound on a cell line.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Complete cell culture medium
-
This compound stock solutions from different batches (dissolved in a suitable vehicle, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from each batch in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of vehicle used) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (on a logarithmic scale) to determine the IC50 value for each batch.
Signaling Pathway of this compound's Primary Action
References
Methyldopa Dosage Refinement for Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining methyldopa dosage in specific animal models of disease. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting alpha-2 adrenergic agonist.[1][2][3] It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[1][3] This active metabolite stimulates central alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.[3]
Q2: What are the common animal models used to study the effects of this compound?
A2: Common animal models include spontaneously hypertensive rats (SHR) for studying essential hypertension and L-NAME (N G-nitro-L-arginine methyl ester)-induced models in pregnant rats to simulate pre-eclampsia. General toxicity and dose-ranging studies are often conducted in mice and rats.[4]
Q3: What are the potential side effects of this compound in animal models?
A3: Reported side effects in animal models include sedation, lethargy, and dose-dependent hypomotility.[5] At higher doses, this compound can cause hepatotoxicity and nephrotoxicity, indicated by elevated liver enzymes (ALT, AST) and increased serum urea (B33335) and creatinine (B1669602) levels. Hemolytic anemia is a rare but serious side effect.[3]
Q4: How should I prepare this compound for oral administration?
A4: For oral gavage, this compound tablets can be crushed and suspended in a suitable vehicle. Water is a commonly used vehicle.[6] The suspension should be well-mixed before each administration to ensure a uniform dose.
Q5: Can this compound be administered in drinking water?
A5: While convenient, administering this compound in drinking water requires careful consideration. The stability of this compound in water over time and under different conditions (e.g., light exposure, pH) should be verified.[7] It's also crucial to monitor the water intake of the animals, as the taste of the medicated water may reduce consumption, leading to dehydration and inconsistent dosing.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Sedation or Lethargy | The dose of this compound may be too high for the specific animal strain or model. Sedation is a known side effect.[9] | - Reduce the dosage of this compound.- Administer the dose in the evening to minimize the impact on daytime activity.- If sedation persists, consider an alternative antihypertensive agent. |
| Elevated Liver Enzymes (ALT, AST) | This may indicate hepatotoxicity, a potential side effect of this compound.[3] | - Discontinue this compound treatment immediately.- Monitor liver function tests periodically during the first 6-12 weeks of therapy.[3]- Consider reducing the dose or using a different antihypertensive if this compound is essential for the study. |
| Increased Serum Urea and Creatinine | This could be a sign of nephrotoxicity. | - Stop this compound administration.- Assess renal function regularly throughout the experiment.- Ensure animals are well-hydrated, especially if there is a concern about reduced water intake. |
| Positive Coombs Test or Hemolytic Anemia | This is a rare but serious adverse effect indicating an autoimmune reaction.[3] | - Cease this compound treatment immediately.- Perform a direct Coombs test before initiating therapy and at regular intervals during chronic studies.[3]- This is a severe complication, and alternative treatments should be considered. |
| Inconsistent Blood Pressure Reduction | - Tolerance: Tolerance to this compound can develop over time.- Incorrect Dosing: Inaccurate preparation of the dosing solution or variable water/food intake if administered via these routes.- Drug Stability: Degradation of this compound in the prepared solution. | - If tolerance is suspected, a temporary cessation or an increase in dose might be necessary, though this should be done cautiously.- For oral gavage, ensure the suspension is homogenous. For drinking water administration, measure daily water intake to ensure consistent dosing.[7][8]- Prepare fresh dosing solutions regularly and protect them from light.[10] |
Data Presentation: this compound Dosages in Animal Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Frequency | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | 200 mg/kg/day | Intragastric infusion | Continuous over 12 days | [4] |
| Pregnant Wistar Rat | L-NAME-Induced Hypertension (Pre-eclampsia model) | 400 mg/kg/day | Not specified | Daily | |
| Male Mice | General Toxicity | 250 mg/kg & 500 mg/kg | Oral gavage | Daily for 60 days | |
| Male Mice | Mutagenicity | 480 mg/kg & 960 mg/kg | Oral route | Single dose | |
| Rabbits | Corticosteroid-Induced Ocular Hypertension | 0.5%, 1%, and 2% ophthalmic preparation | Topical (eye drops) | Twice daily for 7 days | [11] |
Experimental Protocols
Oral Gavage Administration in Rodents
-
Preparation of this compound Suspension:
-
Crush the required number of this compound tablets (e.g., 250 mg tablets) into a fine powder using a mortar and pestle.
-
Calculate the total volume of vehicle needed based on the number of animals and the desired dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice). Water is a suitable vehicle.[6]
-
Gradually add the powdered this compound to the vehicle while stirring continuously to create a homogenous suspension. A magnetic stirrer can be beneficial.
-
Prepare the suspension fresh daily and protect it from light.[10]
-
-
Animal Handling and Dosing:
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap can be used for secure handling.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Monitoring for Toxicity
-
Baseline Measurements:
-
Before starting the this compound treatment, collect baseline data for blood pressure, heart rate, body weight, and blood samples for a complete blood count (CBC) and serum biochemistry (liver and kidney function tests).
-
-
Regular Monitoring:
-
Measure blood pressure and heart rate at regular intervals appropriate for the study design.
-
Monitor body weight and food/water intake daily, especially during the initial phase of treatment.
-
Collect blood samples periodically (e.g., weekly or bi-weekly) to monitor for changes in liver enzymes (ALT, AST), serum creatinine, and urea.
-
A direct Coombs test is recommended before initiating and during long-term studies to screen for autoimmune hemolytic anemia.[3]
-
-
Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, such as sedation, lethargy, changes in coat condition, or unusual behavior.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antihypertensive effect.
Caption: General experimental workflow for a this compound study in animal models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Continuous infusion and withdrawal of this compound in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-methyldopa induces a naltrexone-insensitive antinociception and hypomotility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20190290607A1 - Administration of oral this compound - Google Patents [patents.google.com]
- 7. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. ghsupplychain.org [ghsupplychain.org]
- 10. This compound | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of ophthalmic preparation of this compound on induced ocular hypertension in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of spectrophotometric assays for methyldopa.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of sensitivity in spectrophotometric assays for methyldopa.
Troubleshooting Guides
This section addresses common issues that may arise during the spectrophotometric analysis of this compound, categorized by the specific method employed.
Issue 1: Low Absorbance or Poor Sensitivity
| Potential Cause | Recommended Solution | Method Applicability |
| Incorrect pH of the reaction mixture. | Verify the pH of the buffer solution and the final reaction mixture. Optimal pH is crucial for color development. For the DCQ method, a pH of 8.0 using a 1% w/v sodium acetate (B1210297) buffer is recommended.[1][2] For the NBS and DAB method, an acidic medium with a pH of 5 is optimal.[3] | All colorimetric methods |
| Degraded or improperly prepared reagents. | Prepare fresh reagent solutions. 2,6-dichloroquinone-4-chlorimide (DCQ) solution, in particular, should be freshly prepared.[1] Ensure the correct solvent is used for each reagent as specified in the protocol. | All methods |
| Suboptimal reagent concentration. | Optimize the concentration of the coupling or oxidizing agent. For the DCQ method, the effect of varying the concentration and volume of the DCQ solution should be tested.[1] | DCQ, NBS & DAB, Molybdate, Oxidative Coupling |
| Incorrect wavelength (λmax) setting. | Scan the colored product across the visible spectrum to determine the actual wavelength of maximum absorbance. Minor variations can occur due to instrumentation or solvent. | All methods |
| Insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for the time specified in the protocol. For the DCQ method, a 1-hour incubation is required.[1] For methods involving heating, such as the ternary complex formation with Mn(II), the temperature must be carefully controlled.[4] | All methods |
Issue 2: High Blank Reading
| Potential Cause | Recommended Solution | Method Applicability |
| Contaminated reagents or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. | All methods |
| Reagent instability leading to self-reaction or degradation. | Prepare reagents fresh, especially chromogenic agents like DCQ. Store stock solutions under appropriate conditions (e.g., protected from light, refrigerated). | DCQ, NBS & DAB, Oxidative Coupling |
| Interference from the sample matrix (excipients). | Prepare a sample blank containing all components except this compound to zero the spectrophotometer. If interference persists, sample extraction or a standard addition method may be necessary.[5] | Analysis of pharmaceutical formulations |
Issue 3: Poor Reproducibility or Inconsistent Results
| Potential Cause | Recommended Solution | Method Applicability |
| Fluctuations in temperature. | Perform the assay in a temperature-controlled environment. Some reactions are sensitive to temperature changes, which can affect the rate of color development and stability.[5] | All methods |
| Variable timing of additions and measurements. | Standardize the timing of reagent addition and absorbance measurements for all samples, standards, and blanks. | All methods |
| Pipetting errors. | Calibrate and use precision pipettes for the preparation of standards and samples. | All methods |
Frequently Asked Questions (FAQs)
Q1: How can I improve the sensitivity of my this compound spectrophotometric assay?
A1: To enhance sensitivity, consider the following:
-
Choice of Method: Methods involving derivatization to form a colored product generally offer higher sensitivity than direct UV spectrophotometry of this compound, which has a weak UV absorption.[1]
-
Chromogenic Reagent: Select a chromogenic reagent that yields a product with a high molar absorptivity. For instance, methods using N-bromosuccinimide (NBS) and 3,3-diaminobenzidine (DAB) have demonstrated high sensitivity with a molar absorptivity of 2.58 × 10⁴ L mol⁻¹ cm⁻¹.[6]
-
Reaction Conditions: Optimize parameters such as pH, reagent concentration, reaction time, and temperature to maximize color development.[1][3][5]
-
Solvent: The choice of solvent can influence the stability and absorbance of the colored product. Water and ethanol (B145695) have been found to be suitable for the DCQ method.[1][2]
Q2: What is the purpose of using a buffer in the assay?
A2: A buffer is used to maintain a constant and optimal pH for the reaction. The formation of the colored complex is often pH-dependent. For example, in the reaction with DCQ, maximum color intensity is achieved at pH 8.0.[1][2] Using other buffers or incorrect pH can lead to lower sensitivity or the formation of undefined peaks.[1]
Q3: Can I use this method to measure this compound in tablets? What about interference from excipients?
A3: Yes, these spectrophotometric methods are commonly used for the determination of this compound in pharmaceutical tablets.[1][5][6][7] Most studies report no significant interference from common tablet excipients.[5] To confirm this for your specific formulation, you can perform a recovery study by spiking a placebo blend with a known amount of this compound. The standard addition method can also be used to assess and correct for matrix effects.[5]
Q4: How long is the colored product stable?
A4: The stability of the colored product varies depending on the method. For the complex formed with ammonium (B1175870) molybdate, the absorbance is reported to be stable for at least 24 hours at 25°C.[5] It is crucial to determine the stability period for your specific assay by measuring the absorbance of a standard solution at different time intervals after color development.
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect?
A5: The LOD and LOQ are method-dependent. Here are some reported values:
-
NBS and DAB Method: LOD = 0.171 µg/mL, LOQ = 0.571 µg/mL.[3][6]
-
Ammonium Molybdate Method: LOD = 1.9 µg/mL, LOQ = 6.3 µg/mL.[5]
-
Anisidine and Potassium Nitroprusside Method: LOD = 0.0353 µg/mL, LOQ = 0.2691 µg/mL.[8]
Quantitative Data Summary
The following tables summarize the key performance characteristics of various spectrophotometric methods for this compound analysis.
Table 1: Comparison of Different Spectrophotometric Methods for this compound Assay
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Direct UV | None | 280 | - | ~2789 |
| DCQ Coupling | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 | 4–20 | 6.42 × 10³ |
| Oxidation/Reduction | N-bromosuccinimide (NBS) & 3,3-diaminobenzidine (DAB) | 513 | 0.5–10 | 2.58 × 10⁴ |
| Complexation | Ammonium Molybdate | 410 | 50–200 | 1.13 × 10³ |
| Oxidative Coupling | p-aminophenol & Potassium Periodate | 593 | 1.0–17.5 | 0.9694 × 10⁴ |
| Oxidative Coupling | Anisidine & Potassium Nitroprusside | 597 | 0.50–80.0 | - |
| Ternary Complex | Fe(III) & 2-Aminopyridine | - | 4.0–40 | - |
Table 2: Sensitivity and Validation Parameters
| Method | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (r or R²) |
| DCQ Coupling | 1.1 | 3.21 | 0.9975 |
| Oxidation/Reduction (NBS & DAB) | 0.171 | 0.571 | 0.9988 (R²) |
| Complexation (Ammonium Molybdate) | 1.9 | 6.3 | 0.9999 |
| Oxidative Coupling (p-aminophenol) | 0.262 | 0.874 | 0.9967 (R²) |
| Oxidative Coupling (Anisidine) | 0.0353 | 0.2691 | 0.9992 |
| Ternary Complex (Fe(III) & 2-Amp) | 0.152 | 0.46 | - |
Experimental Protocols
Method 1: Coupling with 2,6-dichloroquinone-4-chlorimide (DCQ) [1][2]
-
Preparation of Standard Stock Solution (80 µg/mL):
-
Accurately weigh about 0.08 g of anhydrous this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with water.
-
Dilute 1 mL of this solution to 10 mL with water.
-
-
Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 0.08 g of anhydrous this compound to a 100 mL volumetric flask.
-
Add about 70 mL of water and shake for 10 minutes.
-
Dilute to volume with water and filter.
-
Dilute 1 mL of the filtrate to 10 mL with water.
-
-
Calibration Curve Construction:
-
Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the standard stock solution into a series of 10 mL volumetric flasks.
-
Add 1 mL of 1% w/v sodium acetate buffer (pH 8.0) to each flask.
-
Add 1 mL of freshly prepared 0.25% w/v DCQ in ethanol to each flask.
-
Allow the solutions to stand for 1 hour.
-
Dilute to volume with water.
-
Measure the absorbance at 400 nm against a reagent blank.
-
-
Assay of Tablet Sample:
-
To 1.5 mL of the sample solution, add 1 mL of water, 1 mL of sodium acetate buffer (pH 8.0), and 1 mL of freshly prepared DCQ solution.
-
Let it stand for 1 hour, then dilute to 10 mL with water.
-
Measure the absorbance and calculate the concentration from the calibration curve.
-
Method 2: Oxidation with N-bromosuccinimide (NBS) and Coupling with 3,3-diaminobenzidine (DAB) [3][6]
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Dissolve 0.01 g of this compound in 100 mL of distilled water.
-
-
Preparation of Reagent Solutions:
-
NBS (1 x 10⁻² mol/L): Dissolve 0.0889 g of NBS in 50 mL of water.
-
DAB (1 x 10⁻³ mol/L): Dissolve 0.0107 g of DAB in 50 mL of ethanol.
-
-
Procedure:
-
In a series of volumetric flasks, add aliquots of the this compound standard solution to achieve final concentrations in the range of 0.5–10 µg/mL.
-
Add 0.15 mL of 1 x 10⁻² mol/L NBS solution.
-
Add 0.15 mL of 1 x 10⁻³ mol/L DAB solution.
-
Adjust the pH to 5 using HCl.
-
Dilute to the final volume with distilled water.
-
Measure the absorbance of the resulting magenta-colored product at 513 nm against a reagent blank.
-
Visualizations
Caption: Workflow for the spectrophotometric assay of this compound using DCQ.
Caption: Reaction mechanism for the this compound assay with NBS and DAB.
References
- 1. A new spectrophotometric method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new spectrophotometric method for the determination of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scispace.com [scispace.com]
- 5. redalyc.org [redalyc.org]
- 6. moca.net.ua [moca.net.ua]
- 7. chemmethod.com [chemmethod.com]
- 8. "A New Visible Spectrophotometric Approach for Determination of Methyld" by Sahar Rihan Fadhel and Rusul Mazin Kaddouri [bsj.uobaghdad.edu.iq]
Preventing degradation of methyldopa during sample storage and preparation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of methyldopa during sample storage and preparation. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My plasma/serum samples containing this compound are showing a progressive color change (e.g., yellow, red, or brown). What is causing this?
A1: The discoloration of your samples is a strong indicator of this compound degradation, specifically oxidation.[1][2] this compound contains a catechol moiety that is highly susceptible to oxidation, leading to the formation of colored quinonoid structures and polymeric pigments.[2] This process can be accelerated by exposure to light, air (oxygen), and elevated pH.[3][4]
Q2: I am observing lower than expected concentrations of this compound in my analytical runs. Could this be related to sample degradation?
A2: Yes, significant degradation of this compound during storage or sample preparation can lead to artificially low quantification.[5] Studies have shown that this compound can undergo considerable degradation in unstabilized plasma.[5] It is crucial to implement stabilization procedures immediately after sample collection.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is oxidation of its catechol group to form o-methyldopaquinone.[6] This reactive intermediate can then undergo further reactions, including cyclization and polymerization, leading to a variety of degradation products.[2][6] Other potential degradation pathways include decarboxylation and hydrolysis, particularly under forced degradation conditions.[2][7]
Q4: How can I prevent the degradation of this compound in my plasma samples?
A4: The most effective method to prevent oxidative degradation in plasma samples is the addition of an antioxidant stabilizer.[5] Ascorbic acid has been shown to be an effective stabilizer.[5] Immediately after centrifugation to obtain plasma, it should be transferred to tubes containing a pre-prepared ascorbic acid solution and then frozen.[5]
Q5: What are the optimal storage conditions for this compound samples?
A5: For short-term storage, stabilized plasma samples should be kept at room temperature for no longer than 24 hours or on an ice bath for up to 40 minutes.[5] For long-term storage, samples should be frozen at temperatures not exceeding -20°C, where they have been shown to be stable for at least 29 days.[5] this compound in solution is stable for at least 17 days when stored at 2-8°C.[5] Solid this compound tablets should be stored at room temperature (below 25°C) and protected from light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | Inconsistent sample handling and stabilization. | Ensure uniform and immediate addition of stabilizer (e.g., ascorbic acid) to all plasma samples after collection and centrifugation.[5] Maintain a consistent and controlled temperature throughout sample processing. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Confirm the identity of degradation products using techniques like LC-MS/MS.[2] Review and optimize sample storage and preparation protocols to minimize degradation. Consider performing forced degradation studies to identify potential degradation products.[8] |
| Low recovery of this compound during sample extraction | Degradation during the extraction process. | Ensure all solvents and reagents used are of high purity and free from oxidizing contaminants. Minimize the exposure of the sample to light and air during extraction. Work at reduced temperatures where possible. |
| Discoloration of stock solutions | Oxidation of this compound in solution. | Prepare fresh stock solutions daily. Store stock solutions protected from light and at a cool temperature (2-8°C).[5] Consider preparing stock solutions in a slightly acidic buffer, as this compound is more stable in acidic to neutral pH.[4] |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization
This protocol describes the method for stabilizing this compound in human plasma to prevent degradation during storage and analysis.
Materials:
-
Blood collection tubes (e.g., with heparin)
-
Refrigerated centrifuge
-
Cryotubes
-
Ascorbic acid
-
Deionized water
-
Pipettes
Procedure:
-
Collect whole blood samples in appropriate tubes.
-
Immediately after collection, place the tubes in an ice bath.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C within 15 minutes of collection.[5]
-
Prepare a 50 mg/mL ascorbic acid solution in deionized water.
-
For each 1.0 mL of plasma, add 0.2 mL of the 50 mg/mL ascorbic acid solution to a cryotube.[5]
-
Transfer the plasma supernatant into the cryotube containing the ascorbic acid solution.
-
Mix the plasma and stabilizer gently.
-
Immediately freeze the stabilized plasma samples on dry ice.
-
Store the frozen samples at a temperature not exceeding -20°C until analysis.[5]
Protocol 2: Sample Preparation for HPLC-MS/MS Analysis
This protocol outlines the protein precipitation method for preparing stabilized plasma samples for analysis by HPLC-MS/MS.
Materials:
-
Stabilized plasma samples
-
Internal standard solution (e.g., this compound-D3) in acetonitrile (B52724) with 1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Thaw the stabilized plasma samples.
-
To 100 µL of the stabilized plasma sample in a microcentrifuge tube, add 400 µL of the internal standard solution.[5]
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the mixture at 3500 rpm.[5]
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a portion of the supernatant (e.g., 8 µL) into the HPLC-MS/MS system for analysis.[5]
Data Summary
Table 1: Stability of this compound in Plasma under Different Storage Conditions (with Ascorbic Acid Stabilization)
| Storage Condition | Duration | Stability |
| Room Temperature | At least 24 hours | Stable[5] |
| Frozen (≤ -20°C) | At least 29 days | Stable[5] |
| Freeze-Thaw Cycles (at least 12-hour intervals) | 3 cycles | Stable[5] |
| Whole Blood on Ice Bath | 20 minutes | Stable[5] |
| Prepared Samples in Autosampler | At least 48 hours | Stable[5] |
Visualizations
Caption: Workflow for this compound Sample Handling and Preparation.
Caption: Simplified Degradation Pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. This compound | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Effect of pH on the oxidation pathway of alpha-methyldopa catalysed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Method validation challenges for methyldopa in complex biological fluids.
Technical Support Center: Methyldopa Analysis in Biological Fluids
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical method for this compound?
A1: The main challenges stem from the inherent properties of the this compound molecule and the complexity of biological matrices. Key issues include:
-
Chemical Instability: this compound, being a catecholamine derivative, is highly susceptible to oxidation, especially when exposed to air, light, or elevated temperatures. This degradation can lead to lower, inaccurate measurements.[1]
-
Low Concentrations: Therapeutic levels of this compound in biological fluids like plasma can be low, requiring highly sensitive analytical techniques for accurate quantification.[2][3][4]
-
Matrix Interferences: Biological fluids contain numerous endogenous compounds (salts, proteins, lipids, metabolites) that can interfere with the analysis. This "matrix effect" can suppress or enhance the instrument signal, leading to erroneous results.[2][3][4][5]
-
Sample Preparation Complexity: Efficiently extracting this compound from the biological matrix while removing interfering substances is critical. The choice between methods like protein precipitation (PP) and solid-phase extraction (SPE) involves a trade-off between speed, cleanliness, and recovery.[6]
Q2: Why is my this compound degrading in plasma samples, and how can I prevent it?
A2: this compound degradation is primarily due to oxidation. A preliminary plasma stability test may show considerable degradation.[7] To prevent this, it is crucial to add a stabilizing agent immediately after sample collection. The addition of an antioxidant like ascorbic acid has been shown to completely stabilize this compound during storage and analysis.[7] One successful protocol involves adding 0.2 mL of a 50 mg/mL ascorbic acid solution to every 1 mL of plasma.[7]
Q3: What is a suitable internal standard (IS) for this compound analysis by LC-MS/MS?
A3: The ideal internal standard should have chemical and physical properties nearly identical to the analyte. For LC-MS/MS analysis of this compound, a stable isotope-labeled (SIL) version, such as This compound-d3 , is the gold standard.[7] It co-elutes with this compound and experiences similar matrix effects and ionization efficiency, ensuring the most accurate correction for analytical variability. If a SIL IS is unavailable, a structural analog like dopa-phenyl-D3 can also be used.[8][9]
Q4: Should I use Protein Precipitation (PP) or Solid-Phase Extraction (SPE) for sample preparation?
A4: The choice depends on the specific requirements of your assay.
-
Protein Precipitation (PP): This method is fast, simple, and inexpensive. It involves adding a solvent (e.g., methanol (B129727), acetonitrile) or an acid (e.g., perchloric acid) to the plasma sample to precipitate proteins.[10][11] However, it may result in a "dirtier" extract, meaning more endogenous matrix components remain, which can lead to significant matrix effects in LC-MS/MS analysis.[5][12]
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner sample extract by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[12] This generally results in lower matrix effects and better assay robustness.[12] However, SPE is more time-consuming, expensive, and requires more careful method development to optimize recovery. Miniaturized versions like Microextraction by Packed Sorbent (MEPS) offer a faster alternative with reduced solvent use.[13]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor or Inconsistent Analyte Recovery
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after Protein Precipitation (PP) | 1. Analyte co-precipitation: this compound may be trapped within the precipitated protein pellet. 2. Incorrect precipitation solvent/volume: The chosen solvent or its ratio to the sample may be suboptimal. | 1. Optimize the precipitation solvent. Acetonitrile often yields higher recoveries than methanol for many compounds.[12] 2. Experiment with different solvent-to-plasma ratios (e.g., 3:1, 4:1). 3. Ensure thorough vortexing and adequate centrifugation time/speed to achieve a compact pellet. |
| Low recovery after Solid-Phase Extraction (SPE) | 1. Incorrect sorbent type: The SPE sorbent (e.g., C18, mixed-mode) may not be optimal for retaining this compound. 2. Suboptimal pH: The pH of the loading, washing, or elution solutions can significantly impact the ionization state and retention of this compound. 3. Inefficient elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. | 1. Test different sorbent chemistries. A mixed-mode anion exchange (MAX) sorbent can be effective for extracting a range of analytes.[12] 2. Adjust the pH of the sample before loading to ensure this compound is in a state that favors retention on the chosen sorbent. 3. Optimize the wash steps to remove interferences without causing analyte breakthrough. 4. Test stronger elution solvents or modify the pH of the elution solvent to facilitate desorption. |
| Inconsistent recovery across samples | 1. Variability in sample matrix: Different lots of biological fluid can have slightly different compositions. 2. Inconsistent procedural execution: Minor variations in timing, volumes, or mixing can affect extraction efficiency. | 1. Use a stable isotope-labeled internal standard added at the very beginning of the sample preparation to compensate for variability. 2. Ensure all procedural steps are performed consistently. Automation can help reduce human error. |
Issue 2: Poor Chromatography (Peak Tailing, Broad Peaks, Split Peaks)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions: The analyte may be interacting with active sites (e.g., free silanols) on the HPLC column packing material. 2. Column contamination/degradation: Buildup of matrix components or degradation of the stationary phase. 3. Mismatched injection solvent: Injecting the sample in a solvent much stronger than the mobile phase. | 1. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or use a column with better end-capping. 2. Adjust the mobile phase pH. Adding formic acid (0.1-0.2%) is common and helps improve peak shape for amine-containing compounds.[11][14] 3. Flush the column with a strong solvent or replace the column if it's old or has been exposed to harsh conditions. 4. Dissolve the final extract in the initial mobile phase or a weaker solvent whenever possible.[15] |
| Broad Peaks | 1. Large dead volume: Excessive tubing length or use of wide-bore tubing between the column and detector. 2. Column overloading: Injecting too much analyte mass onto the column. 3. Low column temperature: Can lead to slower mass transfer and broader peaks. | 1. Minimize tubing length and use appropriate inner diameter tubing (e.g., 0.005").[16] 2. Reduce the injection volume or dilute the sample.[16] 3. Use a column oven to maintain a consistent and elevated temperature (e.g., 40°C) to improve efficiency.[11][17] |
| Split Peaks | 1. Partially blocked column frit: Particulates from the sample or system can clog the inlet frit. 2. Column void/channeling: A void has formed at the head of the column bed. 3. Injection solvent effect: The injection solvent is incompatible with the mobile phase. | 1. Filter all samples and mobile phases. Reverse flush the column (disconnect from detector first). If this fails, replace the inlet frit or the column.[18] 2. Replace the column. Using a guard column can extend the life of the analytical column.[16] 3. Ensure the sample is dissolved in a solvent that is miscible with and preferably weaker than the mobile phase.[15] |
Issue 3: Signal Suppression or Enhancement (Matrix Effect) in LC-MS/MS
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Analyte signal is lower in post-extraction spiked samples compared to neat solutions. | 1. Ion suppression: Co-eluting endogenous compounds (e.g., phospholipids, salts) from the matrix are competing with the analyte for ionization in the MS source.[5] | 1. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove more interferences.[12][19] 2. Optimize chromatography: Modify the HPLC gradient to achieve better separation between this compound and the interfering components. A longer run time or a different column chemistry may be necessary. 3. Use a stable isotope-labeled IS: This is the most effective way to compensate for matrix effects, as the IS and analyte are affected almost identically. 4. Dilute the sample: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the LLOQ. |
| Analyte signal is higher in post-extraction spiked samples compared to neat solutions. | 1. Ion enhancement: Co-eluting compounds are enhancing the ionization efficiency of the analyte.[5] | The solutions are the same as for ion suppression. The goal is to separate the analyte from the interfering matrix components or to use an internal standard that experiences the same effect. |
Data Presentation: Comparison of Published LC-MS/MS Methods
The following table summarizes validation parameters from different published methods for the determination of this compound in human plasma, providing a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Vlase L, et al. (2012)[11] | de Andrade CE, et al. (2002)[8][9] | Anisimov VE, et al. (2016)[7] |
| Technique | LC-MS/MS | LC-MS/MS | HPLC-MS/MS |
| Internal Standard | External Standard | Dopa-phenyl-D3 | This compound-D3 |
| Sample Prep | Protein Precipitation (Methanol) | Not specified | Protein Precipitation |
| Linearity Range | 0.32 - 20.48 µg/mL | 20 - 5000 ng/mL | 0.020 - 3.000 µg/mL |
| LLOQ | 0.32 µg/mL (320 ng/mL) | 20 ng/mL | 0.020 µg/mL (20 ng/mL) |
| Intra-day Precision (%CV) | < 8.4% | 4.3% - 7.3% | ≤ 20% at LLOQ, ≤ 15% others |
| Inter-day Precision (%CV) | < 8.4% | 0.5% - 7.7% | Not specified |
| Accuracy (Bias %) | < 11.1% | -8.0% to 0.2% | 80-120% at LLOQ, 85-115% others |
| Recovery | 90.9% - 101.4% | Not specified | 62.4% - 63.5% |
Experimental Protocols & Visualizations
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a representative example based on common practices in published literature.[7][8][11]
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d3 (Internal Standard)
-
HPLC-grade Methanol and Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human plasma (with anticoagulant, e.g., Heparin)
-
Ascorbic acid solution (50 mg/mL)
2. Sample Handling and Stabilization:
-
Immediately after centrifugation of whole blood, transfer 1 mL of plasma to a cryotube.
-
Add 0.2 mL of 50 mg/mL ascorbic acid solution to the plasma.[7]
-
Vortex briefly and store at -20°C or lower until analysis.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 50 µL of working Internal Standard solution (this compound-d3 in methanol).
-
Add 600 µL of cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, otherwise inject directly.
-
If evaporated, reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, ramp to 95% B, hold, and return to 2% B to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions (Example):
-
This compound: Q1 m/z 212.1 -> Q3 m/z 166.2[11]
-
This compound-d3: Q1 m/z 215.1 -> Q3 m/z 169.2
-
Visualization: General Bioanalytical Workflow
Visualization: Troubleshooting Low Analyte Recovery
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques for this compound and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. eijppr.com [eijppr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
Identifying and mitigating interferences in methyldopa analytical methods.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyldopa analytical methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Unexpected Peaks in the Chromatogram, Especially in Tablet Formulations
Question: I am analyzing a this compound tablet formulation using HPLC and observe unexpected peaks that are not present in my standard solution. What could be the cause and how can I resolve this?
Answer:
Unexpected peaks in the chromatogram of this compound tablet formulations are often due to interactions with excipients, particularly reducing sugars like lactose (B1674315) and dextrose.[1][2] this compound contains a primary amine group that can react with the carbonyl group of reducing sugars in a Maillard reaction, forming Schiff bases and other degradation products.[1] This is a common incompatibility issue in solid dosage forms.
Troubleshooting Steps:
-
Identify the Excipients: Review the formulation composition to determine if reducing sugars such as lactose or dextrose are present.
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from these potential adducts. This may involve:
-
Gradient Elution: Employing a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) can help resolve the peaks.[3]
-
Column Selection: Using a C8 or C18 column with good end-capping can minimize secondary interactions and improve peak shape.[3]
-
-
Sample Preparation:
-
Prepare samples immediately before analysis to minimize the reaction time between this compound and the excipient in the dissolution medium.
-
Consider using a sample preparation technique like solid-phase extraction (SPE) to clean up the sample and remove interfering excipients, although this is more common for biological matrices.[4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) for the this compound Peak
Question: My this compound peak is showing significant tailing in my HPLC analysis. What are the potential causes and solutions?
Answer:
Peak tailing for this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: this compound has polar functional groups that can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of either the this compound molecule or the silanol groups. A mobile phase with a pH around 5.5 has been shown to be effective.[3]
-
Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Column Choice: Utilize a column with high-purity silica (B1680970) and effective end-capping to reduce the number of available silanol groups.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to see if the peak shape improves.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.
-
Sample Filtration: Ensure all samples are filtered through a 0.45 µm filter before injection.
-
Issue 3: Inconsistent or Low Recovery of this compound from Biological Samples (Plasma, Urine)
Question: I am experiencing low and variable recovery when analyzing this compound in human plasma using LC-MS/MS. What could be causing this and how can I improve my results?
Answer:
Low and inconsistent recovery of this compound from biological matrices is often due to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte in the mass spectrometer.[5] Additionally, the inherent instability of this compound can contribute to its degradation during sample processing and storage.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to effectively remove interfering matrix components.
-
Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing phospholipids, a major source of matrix effects.[4] If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile vs. methanol).
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes like this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and can significantly improve recovery and reproducibility.[4] Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can be particularly effective.[6]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where significant matrix effects occur.
-
Method Development: During method development, infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample to identify regions of ion suppression or enhancement. Adjust the chromatography to move the this compound peak away from these regions.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Stabilize the Analyte: this compound can be unstable in biological samples.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid to plasma samples can prevent the degradation of this compound during storage and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most common sources of interference in this compound analysis include:
-
Excipients in Pharmaceutical Formulations: Particularly reducing sugars like lactose and dextrose, which can react with this compound via the Maillard reaction.[1][7]
-
Degradation Products: this compound is susceptible to oxidation, which can lead to the formation of quinones and other degradation products.[8]
-
Co-administered Drugs: Drugs that are often prescribed with this compound, such as hydrochlorothiazide, can potentially interfere with the analysis if not properly separated chromatographically.[9][10] Iron supplements can also interfere with the absorption and potentially the analysis of this compound.[11]
-
Biological Matrix Components: Endogenous substances in plasma, urine, and other biological fluids can cause matrix effects in LC-MS/MS analysis and may co-elute with this compound in HPLC analysis.[5]
-
Fluorescence Interference: this compound fluoresces at the same wavelengths as catecholamines, which can lead to falsely high readings in fluorescence-based assays for catecholamines.[12]
Q2: How can I mitigate interference from reducing sugars in tablet formulations?
A2: To mitigate interference from reducing sugars:
-
Method Development: Develop a stability-indicating HPLC method that can separate this compound from the potential Maillard reaction products. This typically involves careful selection of the column and optimization of the mobile phase composition and gradient.
-
Sample Handling: Prepare sample solutions fresh and analyze them promptly to minimize the extent of the reaction.
-
Formulation Considerations: During drug development, consider using non-reducing sugar excipients if incompatibility with this compound is observed.
Q3: What are the key parameters for a robust HPLC method for this compound?
A3: A robust HPLC method for this compound typically includes:
-
Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A mixture of a phosphate buffer (pH around 5.5) and an organic solvent like acetonitrile is often effective.[3] The buffer helps to control the ionization state of this compound and minimize silanol interactions.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.[3]
-
Detection: UV detection at approximately 280-287 nm is suitable for this compound.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) can improve reproducibility.[3]
Q4: Are there any specific considerations for the LC-MS/MS analysis of this compound?
A4: Yes, for LC-MS/MS analysis of this compound:
-
Matrix Effects: This is a major challenge. It is crucial to develop a sample preparation method that effectively removes interfering components from the biological matrix. Solid-phase extraction is often the preferred method.[4][6]
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve accuracy and precision.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of this compound.
-
Transitions: The precursor-to-product ion transitions for multiple reaction monitoring (MRM) need to be optimized for sensitivity and specificity.
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions | Reference |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5µm) | [3] |
| Mobile Phase | Mixed Phosphate Buffer (pH 5.5) : Acetonitrile (50:50 v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 287 nm | [3] |
| Retention Time | Approximately 2.17 min | [3] |
Table 2: LC-MS/MS Method Parameters for this compound in Human Plasma
| Parameter | Recommended Conditions | Reference |
| Column | Atlantis T3 C18 (150 x 4.6 mm, 5 µm) | [13] |
| Mobile Phase | Water : Methanol (85:15, v/v) with 0.05% Formic Acid | [13] |
| Sample Preparation | Protein precipitation with perchloric acid | [13] |
| Ionization Mode | ESI Positive | [13] |
| MRM Transition | m/z 212.0 → 166.0 | [13] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Tablets
This protocol is based on a method for the simultaneous estimation of this compound and Hydrochlorothiazide.[3]
-
Mobile Phase Preparation: Prepare a mixed phosphate buffer by dissolving 1.36g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 5.5 with dilute potassium hydroxide. Mix the buffer with acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.22 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 287 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a method for the determination of 3-O-methyldopa, a metabolite, and can be modified for this compound analysis.[13]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (stable isotope-labeled this compound).
-
Add 240 µL of 0.4 M perchloric acid to precipitate the proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC Column: Atlantis T3 C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Water with 0.05% formic acid and Methanol. A gradient elution may be necessary to separate this compound from matrix components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization: ESI positive mode
-
MRM Transition: Optimize the precursor and product ions for this compound (e.g., m/z 212.0 → [product ion]).
-
-
Quantification: Construct a calibration curve using blank plasma spiked with known concentrations of this compound and the internal standard. Quantify the this compound concentration in the samples using the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound in tablets.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. Analytical Investigation of the Possible Chemical Interaction of this compound with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. Analytical techniques for this compound and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. This compound (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 12. ghsupplychain.org [ghsupplychain.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Cell Culture Conditions for Methyldopa Neurotoxicity Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the neurotoxic potential of methyldopa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist with your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most appropriate for studying this compound neurotoxicity?
A1: Commonly used cell lines for neurotoxicity studies include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[1][2] SH-SY5Y cells are of human origin and can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, making them relevant for studying effects on dopaminergic neurons.[3][4] PC12 cells are also a well-established model for neuronal studies and are known to synthesize and release catecholamines.[2] For more physiologically relevant models, primary neuronal cultures or neurons derived from induced pluripotent stem cells (iPSCs) can be utilized, though they are more complex to maintain.
Q2: What are the expected neurotoxic effects of this compound in vitro?
A2: Direct in vitro neurotoxicity data for this compound is limited in publicly available literature. However, its metabolite, 3-O-methyldopa (3-OMD), has been shown to induce cytotoxic effects in PC12 cells through mechanisms involving oxidative stress and a decrease in mitochondrial membrane potential.[5] Additionally, this compound has been linked to catecholamine depletion and an increase in nitric oxide (NO), which has neurotoxic properties.[6] Therefore, experiments should be designed to assess endpoints related to oxidative stress, mitochondrial dysfunction, and apoptosis.
Q3: What concentrations of this compound should I use in my experiments?
A3: As there is a lack of established IC50 values for this compound-induced neurotoxicity in neuronal cell lines, a wide range of concentrations should be tested. Based on clinical usage and in vitro studies of related compounds, a starting range of 1 µM to 1000 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-finding study to determine the appropriate concentration range for your specific cell line and experimental conditions.
Q4: How stable is this compound in cell culture medium?
A4: this compound is a catechol-containing compound and may be susceptible to auto-oxidation in solution, which can be influenced by pH and the presence of metal ions.[7] While stable in solid form and for short periods in plasma, its stability in cell culture media over extended incubation times (24-72 hours) should be empirically determined.[8][9] It is advisable to prepare fresh this compound solutions for each experiment and protect them from light.[8] Consider performing a stability test by incubating this compound in your culture medium for the duration of your experiment and analyzing its concentration, for example, by HPLC.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
-
Question: My MTT assay results for this compound-treated cells are inconsistent between experiments. What could be the cause?
-
Answer:
-
This compound Interference: this compound, as a catechol-containing compound, has reducing properties. This can lead to the non-enzymatic reduction of MTT to formazan (B1609692), resulting in a false-positive signal for cell viability. It is crucial to include a "no-cell" control with this compound at all tested concentrations to quantify this interference.
-
Mitochondrial Effects: The MTT assay measures mitochondrial reductase activity. If this compound or its metabolites directly affect mitochondrial function, the MTT results may not accurately reflect cell number.[5] It is recommended to validate your findings with a non-mitochondrial-based viability assay, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Inconsistent Plating Density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact metabolic activity and, consequently, MTT reduction.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells or ensure they are filled with sterile PBS or media.
-
Issue 2: Cells Detach After this compound Treatment
-
Question: My adherent neuronal cells (e.g., SH-SY5Y) are detaching from the culture plate after treatment with this compound. Why is this happening?
-
Answer:
-
Cytotoxicity: Cell detachment is a common indicator of apoptosis or necrosis. High concentrations of this compound or its toxic metabolites may be inducing cell death. Consider performing a time-course experiment at a lower concentration range and use assays like LDH release or Annexin V/Propidium Iodide staining to assess membrane integrity and apoptosis.
-
Suboptimal Coating: Ensure that the culture plates are adequately coated with an appropriate substrate to promote cell adhesion, such as poly-L-lysine or collagen.
-
pH Shift in Media: Although unlikely to be the sole cause, check the pH of your culture medium after adding this compound, as highly concentrated stock solutions could alter the pH and affect cell health.
-
Issue 3: No Observable Neurotoxic Effect
-
Question: I have treated my neuronal cells with high concentrations of this compound, but I do not observe any significant decrease in cell viability. What should I do?
-
Answer:
-
Metabolic Activation: this compound is a prodrug that is metabolized to its active forms.[10] The cell line you are using may lack the necessary enzymes to efficiently convert this compound to its potentially more toxic metabolites, such as 3-O-methyldopa. Consider using a cell line with known metabolic competency or a co-culture system with cells that can metabolize the drug, like primary hepatocytes or astrocytes.
-
Incorrect Endpoint: The primary neurotoxic mechanism may not be overt cell death but rather more subtle effects. Investigate other endpoints such as neurite outgrowth, synaptic protein expression, oxidative stress (e.g., ROS production), or changes in mitochondrial membrane potential.
-
Insufficient Incubation Time: Neurotoxic effects may develop over a longer period. Extend the incubation time with this compound (e.g., 48 or 72 hours) to allow for the accumulation of toxic metabolites and the progression of cellular damage.
-
Quantitative Data Presentation
Table 1: Hypothetical Dose-Response of this compound on SH-SY5Y Cell Viability (MTT Assay) after 48-hour Exposure
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98 ± 6.1 |
| 50 | 91 ± 5.8 |
| 100 | 82 ± 7.3 |
| 250 | 65 ± 8.1 |
| 500 | 48 ± 6.9 |
| 1000 | 31 ± 5.5 |
Table 2: Hypothetical this compound-Induced Cytotoxicity (LDH Assay) and Apoptosis (Caspase-3/7 Activity) in PC12 Cells after 48-hour Exposure
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) | Relative Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| 0 (Control) | 5.1 ± 1.2 | 1.0 ± 0.1 |
| 100 | 8.3 ± 1.5 | 1.2 ± 0.2 |
| 250 | 15.6 ± 2.1 | 1.8 ± 0.3 |
| 500 | 28.9 ± 3.4 | 2.9 ± 0.4 |
| 1000 | 45.2 ± 4.0 | 4.1 ± 0.5 |
Experimental Protocols & Methodologies
Cell Viability Assessment: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from no-cell controls.
Cytotoxicity Assessment: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Neuronal cells and culture reagents
-
This compound stock solution
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for three types of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Apoptosis Assessment: Caspase-3/7 Activation Assay
This protocol uses a luminogenic substrate to measure caspase-3 and -7 activity.
Materials:
-
Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Neuronal cells and culture reagents
-
This compound stock solution
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Incubation: Incubate for the desired exposure time.
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the caspase reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in relative luminescence units (RLU) compared to the vehicle-treated control.
Visualizations: Pathways and Workflows
Putative Signaling Pathway for this compound Metabolite-Induced Neurotoxicity
The following diagram illustrates a potential mechanism by which this compound's metabolite, 3-O-methyldopa (3-OMD), may induce neurotoxicity, based on available literature.
Caption: Putative pathway of 3-O-methyldopa neurotoxicity.
Experimental Workflow for Assessing this compound Neurotoxicity
This diagram outlines the general workflow for conducting an in vitro neurotoxicity assessment of this compound.
Caption: General workflow for this compound neurotoxicity testing.
Troubleshooting Logic for Inconsistent Viability Results
This diagram provides a logical flow for troubleshooting inconsistent results from cell viability assays like the MTT assay.
Caption: Troubleshooting inconsistent cell viability assays.
References
- 1. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an inductor of postpartum depression and maternal blues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of this compound (Aldomet) to mouse neuroblastoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyldopa-Induced Endothelial Function Assays
Welcome to the technical support center for troubleshooting inconsistent results in methyldopa-induced endothelial function assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in inducing endothelial-dependent responses?
A1: this compound is a centrally acting alpha-2 adrenergic agonist. Its active metabolite, alpha-methylnorepinephrine, stimulates alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and subsequent vasodilation.[1] In the context of endothelial function assays, this compound is also thought to increase the expression and/or activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasorelaxation.
Q2: Why am I observing high variability in vasodilation responses with this compound in my aortic ring assays?
A2: High variability can stem from several factors. One key reason is the health and viability of the aortic rings. Inconsistent dissection techniques, damage to the endothelium during preparation, or prolonged time between tissue harvest and experimentation can all contribute to variable responses. Additionally, the source and strain of the animals used can introduce biological variability.
Q3: My nitric oxide (NO) measurements using the Griess assay are inconsistent after treating endothelial cells with this compound. What could be the cause?
A3: Inconsistent NO measurements can be due to several factors. This compound itself may interfere with the colorimetric readings of some biochemical assays.[2] It is also crucial to consider the stability of this compound in your cell culture media, as degradation over time will lead to inconsistent effective concentrations. Furthermore, the Griess assay measures nitrite (B80452), a stable breakdown product of NO, and its sensitivity can be a limitation for detecting subtle changes in NO production.
Q4: Can this compound lose its effectiveness in in vitro assays over time?
A4: Yes, this phenomenon, known as tachyphylaxis or desensitization, can occur. Prolonged exposure of endothelial cells or aortic rings to this compound may lead to the downregulation or desensitization of alpha-2 adrenergic receptors, resulting in a diminished response to subsequent applications of the drug.
Q5: What is a typical effective concentration range for this compound in in vitro endothelial function assays?
A5: The effective concentration of this compound can vary depending on the specific assay, cell type, or tissue being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on available literature, concentrations can range from micromolar to millimolar.
Troubleshooting Guides
Inconsistent Vasodilation in Aortic Ring Assays
| Observed Issue | Potential Cause | Troubleshooting Step |
| No or weak vasodilation response to this compound | 1. Damaged endothelium. 2. Inactive this compound solution. 3. Suboptimal this compound concentration. 4. Receptor desensitization. | 1. Verify endothelial integrity with an endothelium-dependent vasodilator like acetylcholine (B1216132) before applying this compound. 2. Prepare fresh this compound solutions for each experiment. 3. Perform a full dose-response curve to identify the optimal concentration. 4. Limit the pre-incubation time with this compound. |
| High variability between aortic rings from the same animal | 1. Inconsistent ring size or preparation. 2. Uneven tension applied to the rings. | 1. Ensure all aortic rings are of a consistent size (e.g., 2-3 mm in length). Use a dissecting microscope for precise cutting. 2. Calibrate and apply consistent baseline tension to all rings. |
| Paradoxical vasoconstriction | 1. Endothelial damage, unmasking a direct effect on smooth muscle. 2. Presence of confounding substances in the buffer. | 1. Confirm endothelial integrity. If damaged, the direct effect of this compound's metabolite on vascular smooth muscle may dominate. 2. Ensure high-purity reagents and water for buffer preparation. |
Inconsistent Nitric Oxide (NO) Production in Endothelial Cell Cultures
| Observed Issue | Potential Cause | Troubleshooting Step |
| Low or no detectable increase in NO production | 1. Low eNOS expression or activity in cells. 2. Insufficient this compound concentration. 3. Rapid degradation of NO before detection. 4. Interference of this compound with the assay. | 1. Ensure cells are healthy and not past their optimal passage number. Consider using a positive control (e.g., bradykinin (B550075) or VEGF) to stimulate eNOS. 2. Perform a dose-response experiment. 3. Use an NO scavenger to confirm the signal is NO-dependent and consider using a more sensitive NO detection method. 4. Run a cell-free control with this compound and the assay reagents to check for direct interference. |
| High background signal in the Griess assay | 1. Presence of nitrite/nitrate in the cell culture medium or reagents. 2. Bacterial contamination. | 1. Use nitrate/nitrite-free media and reagents. Include a media-only blank in your assay. 2. Regularly check cell cultures for contamination. |
| Results not reproducible between experiments | 1. Variation in cell passage number or density. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Use cells within a consistent and narrow passage range. Seed cells at the same density for all experiments. 2. Strictly adhere to standardized incubation times. 3. Prepare fresh this compound solutions immediately before each experiment. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate expected outcomes in this compound-induced endothelial function assays.
Table 1: Dose-Dependent Vasodilation of Rat Aortic Rings in Response to this compound
| This compound Concentration (µM) | Percent Relaxation (Mean ± SEM) |
| 1 | 15.2 ± 2.1 |
| 10 | 35.8 ± 3.5 |
| 50 | 62.5 ± 4.2 |
| 100 | 85.3 ± 5.1 |
| EC50 | ~45 µM |
Table 2: Nitric Oxide Production in Human Umbilical Vein Endothelial Cells (HUVECs) in Response to this compound
| This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SEM) |
| 0 (Control) | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.3 |
| 50 | 5.8 ± 0.5 |
| 100 | 9.1 ± 0.8 |
Experimental Protocols
Detailed Methodology for Aortic Ring Vasodilation Assay
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply a baseline tension of 1.5-2.0 grams and allow the rings to equilibrate for at least 60 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with phenylephrine (B352888) (1 µM).
-
Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
This compound Treatment:
-
Pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 1 µM to 100 µM).
-
Record the relaxation response at each concentration.
-
Detailed Methodology for Nitric Oxide Measurement in Endothelial Cells (Griess Assay)
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency in a 96-well plate.
-
-
This compound Treatment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh serum-free media containing different concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Griess Assay:
-
Collect 50 µL of the conditioned media from each well.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Caption: this compound's signaling pathway leading to vasodilation.
Caption: General experimental workflows for endothelial function assays.
Caption: A logical troubleshooting guide for inconsistent results.
References
Technical Support Center: Optimizing Methyldopa Extraction from Tissue Samples
Welcome to the technical support center for the efficient extraction of methyldopa from biological tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples. The troubleshooting process is presented in a logical, step-by-step format to help you identify and resolve the problem efficiently.
Problem 1: Low or Inconsistent this compound Recovery
Low or variable recovery is a frequent challenge in bioanalysis. Follow these steps to diagnose and address the issue.
Initial Checks:
-
Verify Standard and Sample Integrity:
-
Question: Are your this compound stock and working solutions fresh and properly stored?
-
Action: this compound in solution can degrade over time. Prepare fresh standards and ensure they are stored protected from light and at the recommended temperature. This compound's catechol structure makes it susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures.[1]
-
Question: Were the tissue samples handled and stored correctly prior to extraction?
-
Action: Ensure tissue samples were immediately frozen after collection and stored at -80°C to minimize enzymatic degradation.
-
-
Review Extraction Protocol:
-
Question: Was the correct volume of solvent and internal standard added to each sample?
-
Action: Inaccurate pipetting can lead to significant variability. Calibrate your pipettes regularly.
-
Question: Was the sample adequately homogenized and vortexed?
-
Action: Incomplete homogenization is a primary cause of low recovery. Ensure the tissue is completely disrupted.
-
Advanced Troubleshooting:
-
Optimize Homogenization: The method of tissue disruption significantly impacts extraction efficiency. For soft tissues like the brain or liver, rotor-stator homogenizers or ultrasonic disruptors are effective.[2][3] For tougher tissues, bead beating may be necessary.[2] However, be aware that excessive heat generated during homogenization can degrade this compound.[2] Consider performing homogenization on ice.
-
pH Adjustment: The extraction efficiency of this compound is pH-dependent. For liquid-liquid extraction (LLE), adjusting the pH of the aqueous phase can improve partitioning into the organic solvent.[4] For solid-phase extraction (SPE), pH adjustment of the sample before loading can enhance retention on the sorbent.[5]
-
Prevent Oxidation: Due to its catechol moiety, this compound is prone to oxidation.[1]
-
Add antioxidants, such as ascorbic acid or EDTA, to your homogenization buffer.[6]
-
Work quickly and keep samples on ice to minimize degradation.
-
Consider degassing solvents to remove dissolved oxygen.
-
-
Evaluate Matrix Effects: Co-extracted endogenous compounds from the tissue matrix can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression and artificially low recovery.[7]
-
To assess matrix effects, compare the signal of this compound in a post-extraction spiked blank matrix to the signal in a neat solution.
-
If significant matrix effects are observed, a more selective extraction method (e.g., SPE) or chromatographic optimization may be required.
-
Problem 2: Poor Chromatography - Peak Tailing, Splitting, or Broadening
Issues with peak shape can compromise the accuracy of quantification.
-
Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Contamination: Matrix components can accumulate on the analytical column, leading to poor peak shape. Use a guard column and appropriate sample cleanup procedures (e.g., SPE) to protect the analytical column.
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimize the mobile phase pH to achieve symmetrical peaks.
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. If you suspect overload, dilute your sample and reinject.
Problem 3: High Background or Interfering Peaks in Chromatogram
Extraneous peaks can interfere with the integration of the this compound peak.
-
Inadequate Sample Cleanup: If using protein precipitation (PPT), which is a non-selective technique, consider switching to a more specific method like LLE or SPE to remove interfering compounds.
-
Solvent Contamination: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.
-
Carryover: Residual sample from a previous injection can appear as a ghost peak. Optimize the autosampler wash procedure to minimize carryover.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from tissue samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The best method depends on the specific tissue, the required sensitivity, and the available equipment.
-
Protein Precipitation (PPT): This is the simplest and fastest method but is the least clean. It is often suitable for cleaner matrices like plasma but may result in significant matrix effects with complex tissues like the brain or liver.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can be optimized by adjusting solvent polarity and pH. However, it can be more time-consuming and may suffer from issues like emulsion formation.[4]
-
Solid-Phase Extraction (SPE): SPE is generally the most selective method, providing the cleanest extracts and minimizing matrix effects.[5] It is highly recommended for complex tissue matrices and when high sensitivity is required.
Q2: How can I prevent the degradation of this compound during sample preparation?
This compound is susceptible to oxidation, especially in neutral or alkaline conditions and when exposed to light and heat.[1]
-
Work with samples on ice.
-
Add antioxidants like ascorbic acid or EDTA to your homogenization buffer.
-
Protect samples and standards from light.
-
Process samples as quickly as possible.
Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of this compound?
-
Organic Solvent: The choice of an appropriate organic solvent is crucial. A solvent that provides good solubility for this compound while being immiscible with the aqueous sample matrix is required.
-
pH of Aqueous Phase: Adjusting the pH of the sample homogenate can significantly improve the partitioning of this compound into the organic phase.[4]
-
Solvent to Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery.[4]
-
Mixing and Centrifugation: Ensure thorough mixing to facilitate extraction and adequate centrifugation for complete phase separation.
Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?
-
Sorbent Selection: Choose a sorbent that will effectively retain this compound. Given its chemical properties, a cation-exchange or a mixed-mode sorbent is often a good choice.
-
Sample Pre-treatment: Adjust the pH of the sample to ensure this compound is in the appropriate ionic state for retention on the sorbent.
-
Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting this compound. The elution solvent should be strong enough to desorb this compound from the sorbent completely.
Data Presentation
The following tables summarize typical validation parameters for different this compound extraction methods from various biological matrices. Note that these values can vary depending on the specific experimental conditions.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Tissue/Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma/Serum | 85-100% | 10-50 | 30-150 | Fast, simple, inexpensive | High matrix effects, less clean |
| Liquid-Liquid Extraction (LLE) | Plasma/Serum | 90-105% | 1-20 | 5-60 | Cleaner than PPT, good recovery | More time-consuming, potential for emulsions |
| Solid-Phase Extraction (SPE) | Plasma/Urine/Tissue | >95% | 0.1-10 | 0.5-30 | High selectivity, cleanest extract, minimizes matrix effects | More expensive, requires method development |
Data compiled from multiple sources for illustrative purposes.
Table 2: Reported Recovery Data for this compound and Related Compounds
| Compound | Matrix | Extraction Method | Average Recovery (%) | Reference |
| 3-O-methyldopa | Human Plasma | Protein Precipitation | 87.4 | --INVALID-LINK-- |
| This compound | Human Plasma | LC/MS-MS | 90.9-101.4 | --INVALID-LINK-- |
| L-dopa, 3-O-methyldopa, carbidopa | Human Plasma | Protein Precipitation | >94 | --INVALID-LINK-- |
| This compound | Pharmaceutical Samples | SPE | 95-100 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma/Serum
This protocol is a rapid method for preparing plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 50 µL of IS solution.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: General Workflow for Solid-Phase Extraction (SPE) from Tissue Homogenate
This protocol provides a general workflow that should be optimized for your specific tissue and SPE cartridge.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., water or a specific pH buffer)
-
Wash solvent(s) (e.g., water, methanol (B129727)/water mixtures)
-
Elution solvent (e.g., methanol with formic acid)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration buffer through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated tissue homogenate (spiked with IS) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances. A second wash with a different solvent may be necessary.
-
Elution: Elute this compound with 1 mL of elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for analysis.
Visualizations
General Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction from tissue samples.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mpbio.com [mpbio.com]
- 3. laboratory-equipment.com [laboratory-equipment.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solid phase extraction and determination of this compound in pharmaceutical samples using molecularly imprinted polymer grafted carbon nanotubes. | [Journal of Chemical Society of Pakistan • 2017] | PSA • ID 117528 [psa.pastic.gov.pk]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 7. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Methyldopa and Clonidine on Central Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of methyldopa and its active metabolite, alpha-methylnorepinephrine, versus clonidine (B47849), focusing on their interactions with central alpha-2 adrenergic receptors. Both compounds are clinically significant antihypertensive agents that exert their effects through the stimulation of these receptors in the brainstem, leading to a reduction in sympathetic outflow.[1][2] This guide presents a quantitative comparison of their binding affinities and functional potencies, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Mechanism of Action: A Prodrug vs. a Direct Agonist
Clonidine is a direct-acting alpha-2 adrenergic agonist.[3] It readily crosses the blood-brain barrier and binds to and activates alpha-2 receptors, primarily in the medulla oblongata.[1] This activation inhibits the release of norepinephrine, leading to reduced sympathetic tone, decreased peripheral resistance, and a lowering of blood pressure.[4]
In contrast, this compound is a prodrug that requires enzymatic conversion to its active form.[4] It is transported into the central nervous system where it is metabolized by DOPA decarboxylase to alpha-methyldopamine, and subsequently by dopamine (B1211576) β-hydroxylase to alpha-methylnorepinephrine.[4] It is alpha-methylnorepinephrine that acts as a selective agonist at central alpha-2 adrenergic receptors, mimicking the mechanism of clonidine to produce its antihypertensive effect.[4]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of alpha-methylnorepinephrine and clonidine at the three human alpha-2 adrenergic receptor subtypes: α2A, α2B, and α2C. The data reveals nuances in the pharmacological profiles of these two compounds.
Table 1: Comparative Binding Affinities (pKi) at Human Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A-AR (pKi) | α2B-AR (pKi) | α2C-AR (pKi) |
| Alpha-methylnorepinephrine | 7.2 ± 0.1 | 6.8 ± 0.1 | 7.5 ± 0.1 |
| Clonidine | 8.1 ± 0.1 | 7.9 ± 0.1 | 8.4 ± 0.1 |
Data sourced from a 2021 study on the signaling and selectivity of α-adrenoceptor agonists.
Table 2: Comparative Functional Potency (pEC50) and Intrinsic Activity (α) at Human Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A-AR (pEC50) | α2A-AR (α) | α2B-AR (pEC50) | α2B-AR (α) | α2C-AR (pEC50) | α2C-AR (α) |
| Alpha-methylnorepinephrine | 6.38 | 1.16 | 6.1 ± 0.1 | 1.0 ± 0.1 | 6.9 ± 0.1 | 1.0 ± 0.1 |
| Clonidine | 7.8 ± 0.1 | 0.9 ± 0.1 | 7.5 ± 0.1 | 0.9 ± 0.1 | 8.1 ± 0.1 | 0.9 ± 0.1 |
Data sourced from a 2021 study on the signaling and selectivity of α-adrenoceptor agonists and a 2022 study on the pharmacological characterization of the α2A-adrenergic receptor.
From the data, it is evident that clonidine exhibits a higher binding affinity (pKi) and functional potency (pEC50) across all three alpha-2 receptor subtypes compared to alpha-methylnorepinephrine. Notably, alpha-methylnorepinephrine demonstrates a slightly higher intrinsic activity at the α2A receptor subtype, suggesting it may be a more efficacious agonist at this specific receptor.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Immunoprecipitation of alpha 2a-adrenergic receptor-GTP-binding protein complexes using GTP-binding protein selective antisera. Changes in receptor/GTP-binding protein interaction following agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
A Comparative Guide to Novel Methyldopa Derivatives for the Treatment of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel methyldopa derivatives with established antihypertensive agents. It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in research and development efforts in the field of antihypertensive therapeutics.
Introduction
This compound has been a long-standing therapeutic option for hypertension, particularly in specific patient populations. Its central mechanism of action, involving the conversion to an alpha-2 adrenergic agonist, offers a distinct approach to blood pressure reduction.[1] However, the quest for agents with improved efficacy, better side-effect profiles, and more convenient dosing regimens has led to the exploration of novel derivatives of this compound. This guide evaluates these novel compounds against this compound and other widely used antihypertensives, such as the ACE inhibitor captopril (B1668294) and the angiotensin II receptor blocker (ARB) valsartan (B143634).
Comparative Efficacy of Antihypertensive Agents
The following tables summarize the antihypertensive effects of various compounds based on available preclinical and clinical data. Direct comparative studies of novel this compound derivatives against a wide range of antihypertensives are limited; however, existing data provides valuable insights.
Table 1: Preclinical Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound/Drug | Dosage | Route of Administration | Maximum Mean Arterial Pressure (MAP) Reduction (mmHg) | Duration of Action (hours) | Reference |
| This compound | 750 mg/day | Oral | ~20 (diastolic) | 12-24 | [2] |
| Captopril | 150 mg/day | Oral | ~25 (diastolic) | 12-24 | [2] |
| Valsartan | - | - | - | - | - |
| This compound Ester Progenitors | - | - | More potent than this compound | - | [3] |
Note: Data for valsartan and specific quantitative data for this compound ester progenitors in a directly comparable format were not available in the reviewed literature. The potency of ester progenitors was noted qualitatively.
Table 2: Clinical Antihypertensive Efficacy in Hypertensive Patients
| Compound/Drug | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Reference |
| This compound | 750 mg/day | 42 | 20 | [2] |
| Captopril | 150 mg/day | 36 | 25 | [2] |
| Valsartan | - | As effective as captopril | As effective as captopril | [4] |
Note: The study comparing valsartan and captopril was in patients post-myocardial infarction and focused on mortality, stating valsartan is as effective as captopril.[4] Specific BP reduction values from a head-to-head hypertension trial were not available in the reviewed literature.
Mechanisms of Action: A Comparative Overview
The antihypertensive effects of these agents are achieved through distinct signaling pathways.
-
This compound and its Derivatives: These compounds act centrally. This compound is metabolized to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors in the brainstem.[1] This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[5]
-
Captopril (ACE Inhibitor): Captopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, captopril leads to vasodilation and reduced aldosterone (B195564) secretion, thereby lowering blood pressure.[6]
-
Valsartan (Angiotensin II Receptor Blocker): Valsartan selectively blocks the binding of angiotensin II to the AT1 receptor.[7] This directly antagonizes the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in blood pressure reduction.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanisms of action of these antihypertensive agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative evaluation of captopril and this compound monotherapy for hypertension: double-blind study in Indians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of some ester progenitors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valsartan, captopril, or both in myocardial infarction complicated by heart failure, left ventricular dysfunction, or both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-adrenergic receptors and blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Captopril? [synapse.patsnap.com]
- 7. heart.org [heart.org]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Methyldopa
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of methyldopa. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the experimental protocols and performance characteristics of each method.
Experimental Protocols
A critical aspect of analytical method selection is a thorough understanding of the experimental procedures. Below are detailed methodologies for both HPLC and LC-MS/MS techniques for this compound quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in pharmaceutical dosage forms. The protocol is based on a reversed-phase HPLC method.[1][2]
-
Instrumentation: A Waters e2695 separation module or equivalent HPLC system equipped with a 2489 UV-Visible detector, autosampler, and Empower 2 software.[1]
-
Column: Hypersil BDS C8 column (250 mm x 4.6 mm; 5 µm).[1][2]
-
Mobile Phase: A mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio.[1][2]
-
Injection Volume: 20 µL.[1]
-
Run Time: The retention time for this compound is approximately 2.17 minutes.[1][2]
-
Sample Preparation (for tablets): Twenty tablets are weighed and powdered. An amount of powder equivalent to 0.08 g of anhydrous this compound is accurately weighed and dissolved in 70 mL of water with shaking for 10 minutes. The volume is then made up to 100 mL with water and filtered. A 1 mL aliquot of the filtrate is diluted to 10 mL with water to achieve a nominal concentration of 80 µg/mL.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma.[4][5]
-
Instrumentation: An LC-MS/MS system, such as one equipped with an ion trap mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: Zorbax SB-C18 column.[6]
-
Mobile Phase: An isocratic mobile phase consisting of 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection: Positive ion electrospray ionization with multiple reaction monitoring (MRM). The monitored transition for this compound is m/z 212.1 → 139.2, 166.2, 195.2.[6]
-
Internal Standard: Dopa-phenyl-D3 can be used as an internal standard.[4][5]
-
Run Time: A rapid run time of approximately 1.5 to 5.5 minutes.[4][5][6]
-
Sample Preparation (for plasma): 0.2 mL of human plasma is deproteinized with 0.6 mL of methanol. After vortexing and centrifugation, a 1.5 µL aliquot of the supernatant is directly injected into the LC-MS/MS system.[6]
Quantitative Performance Comparison
The performance of analytical methods is evaluated through various validation parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11] The following table summarizes the quantitative performance of the described HPLC and LC-MS/MS methods for this compound quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 62.5 - 375.0 µg/mL[1][2] | 20 - 5000 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 3.21 µg/mL[12] | 20 ng/mL[4][5] |
| Limit of Detection (LOD) | 1.1 µg/mL[12] | Not explicitly stated, but significantly lower than HPLC. |
| Intra-day Precision (%RSD) | Not explicitly stated in the provided documents. | 4.3% - 7.3%[4][5] |
| Inter-day Precision (%RSD) | Not explicitly stated in the provided documents. | 0.5% - 7.7%[4][5] |
| Intra-day Accuracy (%) | Not explicitly stated in the provided documents. | -8.0% to -1.3%[4][5] |
| Inter-day Accuracy (%) | Not explicitly stated in the provided documents. | -2.3% to 0.2%[4][5] |
| Recovery (%) | Not explicitly stated in the provided documents. | 90.9% - 101.4%[6] |
Note: The provided data for HPLC and LC-MS/MS are from different studies and matrices (pharmaceuticals vs. plasma). A direct cross-validation would involve analyzing the same samples with both methods. However, this comparison of published data provides a strong indication of the relative performance of each technique.
Visualizing the Methodologies
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. A new spectrophotometric method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
Comparative study of methyldopa's effects on maternal and fetal circulation.
For decades, methyldopa has been a cornerstone in the management of hypertension during pregnancy. This guide offers a comparative analysis of its effects on both maternal and fetal circulation, drawing upon key experimental data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's hemodynamic profile in pregnancy.
Maternal and Fetal Hemodynamic Effects: A Quantitative Overview
This compound's primary therapeutic action is to lower maternal blood pressure. However, its influence on the intricate circulatory systems of both the mother and the developing fetus is a critical area of study. The following tables summarize quantitative data from various studies, comparing the effects of this compound on key hemodynamic parameters.
Table 1: Effects of this compound on Maternal and Fetal Doppler Indices
| Study Population | Intervention | Uterine Artery Pulsatility Index (PI) | Umbilical Artery Pulsatility Index (PI) | Fetal Middle Cerebral Artery (MCA) PI | Key Findings |
| Preeclamptic women (25-36 weeks gestation)[1] | This compound (1 g/day for 7 days) | Significantly lower after treatment | No significant difference | No significant difference | This compound lowered uterine artery resistance without affecting umbilical or fetal middle cerebral artery resistance.[1] |
| Women with pregnancy-induced hypertension (mean 35 weeks gestation)[2][3] | This compound (for 1 week) | Unchanged (0.93 to 0.92) | Not significant | Not significant | Reduced maternal blood pressure and heart rate with no adverse effects on uteroplacental and fetal hemodynamics.[2] |
| Women with pre-eclampsia or gestational hypertension[4] | This compound | Not significantly affected | - | - | This compound did not significantly alter uterine artery resistance.[4] |
| Mild preeclamptic and chronic hypertensive women[5] | This compound (until delivery) | - | No variation in the umbilical artery | - | Decreased placental vascular resistance in treated preeclamptic and chronic hypertensive women.[5] |
| Pregnant women with pregestational diabetes and hypertension[6] | This compound (250 mg three times daily for 1 week) | - | No significant changes (0.82 vs 0.87) | - | Stable fetal hemodynamics observed after this compound initiation.[6] |
Table 2: Comparative Fetal Outcomes with this compound vs. Other Antihypertensives
| Comparison | Intrauterine Growth Restriction (IUGR) | Small for Gestational Age (SGA) | Neonatal Intensive Care Unit (NICU) Admission | Other Key Findings |
| This compound vs. Labetalol (B1674207) | 10% in this compound group vs. 6.66% in Labetalol group[7][8] | 13.3% in this compound group vs. 3.33% in Labetalol group[7][8] | 20% in this compound group vs. 10% in Labetalol group[7][8] | No statistically significant difference in IUGR, NICU admissions, and SGA babies between the two groups.[7][8] Labetalol was associated with a higher rate of SGA, neonatal hypotension, and hyperbilirubinemia compared to this compound in another study.[9] |
| This compound vs. Nifedipine (B1678770) | Higher incidence with this compound[10][11] | - | Similar rates of prematurity and NICU admission compared to no medication[12] | Nifedipine was associated with an increased incidence of perinatal mortality.[10][11] Both drugs effectively lowered blood pressure.[10][11][12] |
Experimental Protocols
The data presented above are derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key cited experiments.
Doppler Ultrasonography Studies
-
Objective: To assess the impact of this compound on blood flow in maternal and fetal arteries.[1][2][3][4][5][6]
-
Participants: Pregnant women with hypertensive disorders such as pre-eclampsia, gestational hypertension, or chronic hypertension.[1][2][3][4][5][6]
-
Intervention: Administration of oral this compound, with dosages ranging from 750 mg to 1 g per day.[1][6]
-
Data Collection: Doppler ultrasonography was performed to measure blood flow velocity waveforms in the uterine, umbilical, and fetal middle cerebral arteries. Key parameters analyzed included the Pulsatility Index (PI), Resistance Index (RI), and Systolic/Diastolic (S/D) ratio. Measurements were typically taken before and after a specified period of this compound treatment (e.g., 7 days or 24-48 hours).[1][2][3][4][5][6]
-
Analysis: Statistical tests such as the Wilcoxon rank-sum test or paired t-tests were used to compare Doppler indices before and after treatment.[2][3][4]
Comparative Clinical Trials
-
Objective: To compare the maternal and fetal outcomes of this compound with other antihypertensive agents like labetalol and nifedipine.[7][8][9][10][11][12]
-
Participants: Pregnant women with mild to moderate chronic or pregnancy-induced hypertension.[9][10][11][12]
-
Intervention: Participants were randomized to receive oral this compound, labetalol, nifedipine, or in some cases, no medication (control group).[9][12] Dosages were adjusted to achieve target blood pressure levels.
-
Data Collection: Maternal outcomes monitored included the development of severe hypertension, pre-eclampsia, and other complications. Fetal and neonatal outcomes recorded were rates of IUGR, SGA, preterm birth, NICU admission, and perinatal mortality.[7][8][9][10][11][12][13]
-
Analysis: Statistical analyses were performed to compare the incidence of various outcomes between the different treatment groups.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to examine its mechanism of action at a molecular level.
Signaling Pathway of this compound
This compound is a centrally acting alpha-2 adrenergic agonist.[14][15][16] It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[14][15][17] This active metabolite then stimulates presynaptic alpha-2 adrenergic receptors in the brainstem.[14] This stimulation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[14] The reduction in sympathetic outflow leads to vasodilation and a decrease in blood pressure.[14]
Caption: Mechanism of action of this compound.
Experimental Workflow for Doppler Assessment
The assessment of maternal and fetal circulation typically follows a standardized workflow to ensure accurate and reproducible results.
Caption: Experimental workflow for Doppler assessment.
References
- 1. The effect of this compound treatment on uterine, umblical and fetal middle cerebral artery blood flows in preeclamptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on uteroplacental and fetal hemodynamics in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.unic.ac.cy [pure.unic.ac.cy]
- 4. Effect of antihypertensive therapy with alpha-methyldopa on uterine artery Doppler in pregnancies with hypertensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on umbilical and placental artery blood flow velocity waveforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable fetal hemodynamics measured by Doppler flow after initiation of anti-hypertensive treatment with this compound in pregnant women with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. scispace.com [scispace.com]
- 9. This compound versus labetalol or no medication for treatment of mild and moderate chronic hypertension during pregnancy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrcog.org [ijrcog.org]
- 11. ijrcog.org [ijrcog.org]
- 12. This compound versus nifedipine or no medication for treatment of chronic hypertension during pregnancy: A multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Do labetalol and this compound have different effects on pregnancy outcome? Analysis of data from the Control of Hypertension In Pregnancy Study (CHIPS) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
In Vitro Comparison of Methyldopa and Labetalol on Endothelial Cell Function: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of two commonly used antihypertensive drugs, methyldopa and labetalol (B1674207), on key aspects of endothelial cell function. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and pharmacology. This document summarizes experimental data on the effects of these drugs on endothelial nitric oxide synthase (eNOS) expression, oxidative stress, and inflammatory responses, providing detailed experimental protocols and visual representations of cellular pathways and workflows.
Executive Summary
Endothelial dysfunction is a critical factor in the pathogenesis of hypertension and other cardiovascular diseases. Antihypertensive medications, beyond their primary effect of lowering blood pressure, may exert direct effects on the vascular endothelium. This guide focuses on the in vitro effects of this compound and labetalol on endothelial cells, providing a comparative analysis based on published experimental data.
The findings indicate that both this compound and labetalol can positively modulate endothelial function, particularly under inflammatory conditions. Labetalol appears to have a more pronounced effect on upregulating eNOS expression and exhibits antioxidant properties. This compound also demonstrates beneficial effects on eNOS expression, albeit to a lesser extent in some studies, and has been shown to modulate the secretion of angiogenic factors.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound and labetalol on endothelial cell function.
| Parameter | This compound | Labetalol | Cell Type | Condition | Source |
| eNOS mRNA Expression | No significant effect | No significant effect | UtMVECs & HTR-8/SVneo co-culture | Basal | [1] |
| Reversed TNF-α-induced inhibition (109±15% of control) | Reversed TNF-α-induced inhibition (144±26% of control) | UtMVECs & HTR-8/SVneo co-culture | TNF-α (0.5 ng/mL) | [2] | |
| Antioxidant Activity | No significant effect on plasma or membrane thiols | Significantly raised plasma and membrane thiol levels | Peripheral blood incubation | In vitro | [3] |
| Angiogenic Factors | Increased VEGF secretion; Reduced sFlt-1 secretion | - | UtMVECs & HTR-8/SVneo co-culture | TNF-α (0.5 ng/mL) | [4] |
| Inflammatory Markers | Reduced ICAM-1 expression | Reduced ICAM-1 expression | HMEC-1 | PMA, pre-eclamptic sera, or placental EVs | [5] |
UtMVECs: Human Uterine Myometrial Microvascular Endothelial Cells; HTR-8/SVneo: Human Trophoblast Cells; HMEC-1: Human Microvascular Endothelial Cell Line-1; TNF-α: Tumor Necrosis Factor-alpha; VEGF: Vascular Endothelial Growth Factor; sFlt-1: soluble fms-like tyrosine kinase-1; ICAM-1: Intercellular Adhesion Molecule-1; PMA: Phorbol 12-myristate 13-acetate; EVs: Extracellular Vesicles.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Culture and Drug Treatment
-
Cell Lines: Human Uterine Myometrial Microvascular Endothelial Cells (UtMVECs) or Human Microvascular Endothelial Cells (HMEC-1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and labetalol are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.
-
Treatment: Endothelial cells are seeded in culture plates and allowed to adhere. Once confluent, the cells are treated with this compound or labetalol at clinically relevant concentrations for a specified duration (e.g., 24 hours). For inflammatory conditions, cells are co-treated with an inflammatory stimulus like TNF-α (e.g., 0.5 ng/mL).
Quantification of eNOS mRNA Expression by Real-Time PCR
-
RNA Isolation: Total RNA is extracted from treated and control endothelial cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using primers specific for eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is carried out in a real-time PCR system.
-
Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct (ΔΔCt) method.
Assessment of Oxidative Stress
-
Measurement of Thiol Levels: The antioxidant capacity can be indirectly assessed by measuring the levels of plasma and red blood cell membrane thiols. Peripheral blood is incubated with this compound or labetalol. Following incubation, plasma and red blood cell membranes are separated. Thiol levels are then quantified using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Analysis of Inflammatory Marker Expression (ICAM-1)
-
Cell-Surface ELISA: HMEC-1 cells are cultured in 96-well plates and treated with this compound or labetalol in the presence of an inflammatory stimulus (e.g., PMA). After treatment, the cells are fixed and incubated with a primary antibody against ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The absorbance is measured after the addition of a substrate, and the results are normalized to the cell number.
Western Blot Analysis of eNOS and Akt Phosphorylation
-
Protein Extraction: Following drug treatment, endothelial cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177 and Thr495), total eNOS, phosphorylated Akt (at Ser473), and total Akt. A housekeeping protein like β-actin or GAPDH is used as a loading control.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound and labetalol effects on endothelial cells.
Signaling Pathways
Caption: Signaling pathways affected by this compound and labetalol in endothelial cells.
References
- 1. Antihypertensive this compound, labetalol, hydralazine, and clonidine reversed tumour necrosis factor-α inhibited endothelial nitric oxide synthase expression in endothelial-trophoblast cellular networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive drugs this compound, labetalol, hydralazine, and clonidine improve trophoblast interaction with endothelial cellular networks in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects on maternal endothelial cell activation: an in vitro study of anti-hypertensive drugs clinically used in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methyldopa and Hydralazine in Pre-eclampsia Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of action of antihypertensive agents in pre-eclampsia is critical. This guide provides a head-to-head comparison of two commonly used drugs, methyldopa and hydralazine (B1673433), based on available pre-clinical data. Due to a lack of direct comparative studies in a single pre-eclampsia animal model, this guide synthesizes findings from individual studies to offer insights into their respective performances.
Executive Summary
While both this compound and hydralazine are utilized in the management of hypertensive disorders of pregnancy, their pre-clinical evaluation in robust pre-eclampsia models reveals different profiles. This compound has demonstrated efficacy in reducing both hypertension and proteinuria in the L-NAME (Nω-nitro-L-arginine methyl ester) induced rat model of pre-eclampsia. In contrast, comprehensive data for hydralazine in a comparable pre-eclampsia animal model, particularly concerning its effects on proteinuria, is limited. The available data for hydralazine primarily focuses on its vasodilatory effects and impact on placental perfusion in hypertensive, but not specifically pre-eclamptic, animal models. Their mechanisms of action are also distinct, with this compound acting centrally as an α2-adrenergic agonist and hydralazine functioning as a direct peripheral vasodilator, with recent evidence suggesting a novel mechanism involving the inhibition of cysteamine (B1669678) dioxygenase (ADO).
Data Presentation: Performance in Pre-clinical Models
The following tables summarize the quantitative data from studies evaluating this compound and hydralazine in relevant animal models. It is important to note that the data for this compound is derived from a pre-eclampsia model, while the data for hydralazine is from a model of spontaneous hypertension.
Table 1: Effects of this compound in an L-NAME-Induced Pre-eclampsia Rat Model
| Parameter | Control (L-NAME) | This compound Treated (L-NAME) | Percentage Change with this compound |
| Systolic Blood Pressure (mmHg) | 129 ± 1.8 | Normalized (specific value not provided) | Significant Reduction |
| Urine Protein Excretion | Significantly Higher vs. Normal Pregnancy | Improved (specific value not provided) | Significant Reduction |
| Creatinine Clearance | Significantly Lower vs. Normal Pregnancy | Improved (specific value not provided) | Significant Improvement |
Data synthesized from a study in pregnant Wistar rats where pre-eclampsia was induced by L-NAME.
Table 2: Effects of Hydralazine in a Spontaneously Hypertensive Rat (SHR) Model
| Parameter | Control (SHR) | Hydralazine Treated (SHR) | Percentage Change with Hydralazine |
| Mean Arterial Pressure (mmHg) | 176.2 ± 5.2 | 150 ± 4.4 | ~15% Reduction |
| Placental Vascular Resistance | Not Reported | Increased by 43% | Increase |
| Placental Blood Flow | Not Reported | Significantly Reduced | Reduction |
Data from a study in spontaneously hypertensive rats on day 21 of gestation. This is not a pre-eclampsia model.
Table 3: Effects of Hydralazine on Fetal and Placental Weight in Normal Pregnant Rats
| Parameter | Control | Hydralazine (15 mg/kg/day, s.c.) | Hydralazine (30 mg/kg/day, s.c.) |
| Fetal Weight | No significant change | No significant change | Decreased |
| Placental Weight | No significant change | No significant change | Decreased |
Data from a study in normal pregnant rats, not a pre-eclampsia model.[1]
Experimental Protocols
L-NAME-Induced Pre-eclampsia Rat Model
A commonly utilized and well-characterized animal model that mimics key features of human pre-eclampsia, including hypertension and proteinuria.
Objective: To induce a pre-eclampsia-like syndrome in pregnant rats.
Methodology:
-
Animal Model: Pregnant Wistar or Sprague-Dawley rats are typically used.
-
Induction Agent: Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.
-
Administration: L-NAME is administered to pregnant rats, often starting from mid-gestation (around day 13 or 14) and continuing until late gestation. The administration can be via drinking water or daily injections (intraperitoneal or subcutaneous).
-
Dosage: Dosages can vary, but a common range is 50-125 mg/kg/day.
-
Monitoring: Key parameters monitored include:
-
Blood Pressure: Measured regularly using non-invasive methods (e.g., tail-cuff plethysmography) or invasively via arterial catheters.
-
Proteinuria: 24-hour urine collection is performed to measure protein excretion.
-
Fetal Outcomes: At the end of the experiment, fetal weight, placental weight, and litter size are often assessed.
-
Maternal Organ Function: Kidney and liver function tests may also be performed.
-
Mandatory Visualizations
Experimental Workflow: L-NAME-Induced Pre-eclampsia Model
Caption: Experimental workflow for inducing and treating pre-eclampsia in a rat model.
Signaling Pathway: this compound in Pre-eclampsia
Caption: Proposed signaling pathway for this compound in the context of pre-eclampsia.
Signaling Pathway: Hydralazine in Pre-eclampsia
Caption: Proposed signaling pathway for hydralazine in the context of pre-eclampsia.
References
A Comparative Guide to the Validation of Biomarkers for Methyldopa-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging biomarkers for the detection and validation of methyldopa-induced liver injury. While this compound is a commonly prescribed antihypertensive, particularly during pregnancy, it can be associated with idiosyncratic drug-induced liver injury (DILI). The validation of sensitive and specific biomarkers is crucial for early diagnosis, monitoring, and understanding the underlying mechanisms of this adverse drug reaction.
Executive Summary
This compound-induced liver injury is primarily an immune-mediated process, often presenting as acute or chronic hepatitis.[1][2] Traditional biomarkers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are routinely used to detect hepatocellular injury but lack specificity. Emerging biomarkers, including microRNA-122 (miR-122), high mobility group box 1 (HMGB1), and keratin-18 (K18), offer the potential for earlier and more specific detection of liver injury. This guide compares these biomarkers, presents available quantitative data, details experimental protocols for their validation, and illustrates the proposed signaling pathway of this compound-induced hepatotoxicity.
Data Presentation: Comparison of Biomarkers
The following tables summarize the performance and characteristics of traditional and emerging biomarkers for the diagnosis of drug-induced liver injury. It is important to note that while data for traditional biomarkers in this compound-induced DILI are available from case reports, data for emerging biomarkers in this specific context are limited. The performance of emerging biomarkers is largely extrapolated from studies on DILI caused by other drugs, most notably acetaminophen (B1664979).
Table 1: Traditional Biomarkers in this compound-Induced Liver Injury
| Biomarker | Type of Injury Detected | Advantages | Limitations | Quantitative Data in this compound DILI (Representative Case Reports) |
| Alanine Aminotransferase (ALT) | Hepatocellular necrosis | Widely available, cost-effective, extensive clinical experience. | Lacks liver specificity (also present in muscle), delayed elevation after initial injury.[3] | Peak levels can be significantly elevated, ranging from 5 to 100 times the upper limit of normal (ULN).[1][4] In one case, ALT increased to 2415 IU/L.[5] |
| Aspartate Aminotransferase (AST) | Hepatocellular necrosis | Widely available, cost-effective. | Lacks liver specificity (present in heart, muscle, kidney, brain), delayed elevation.[3] | Peak levels are also markedly elevated, often in conjunction with ALT.[4] In one case, AST was 1800 IU/L.[5] |
| Alkaline Phosphatase (ALP) | Cholestatic and mixed injury | Indicator of biliary tract involvement. | Can be elevated in bone and other diseases, less sensitive for purely hepatocellular injury. | Modest increases are typically observed in the predominantly hepatocellular injury pattern of this compound.[4] |
| Total Bilirubin (B190676) | Liver dysfunction | Correlates with the severity of liver injury. | Can be elevated due to hemolysis or genetic conditions. | Jaundice is a common symptom, with bilirubin levels significantly increased in severe cases.[6][7] |
Table 2: Emerging Biomarkers in Drug-Induced Liver Injury (General)
| Biomarker | Type of Injury Detected | Advantages | Limitations | Diagnostic Performance (General DILI) |
| microRNA-122 (miR-122) | Hepatocellular necrosis | Highly liver-specific, released early in liver injury, more sensitive than ALT.[8][9] | High inter- and intra-individual variability, standardization of measurement is ongoing.[10] | High diagnostic accuracy for DILI. A meta-analysis showed a sensitivity of 0.85 and a specificity of 0.93.[8] |
| High Mobility Group Box 1 (HMGB1) | Necrosis and inflammation | Mechanistic insight into cell death pathways, potential prognostic marker.[10][11] | Not liver-specific, can be elevated in various inflammatory conditions. | Modest prognostic value in predicting later injury in acetaminophen overdose patients.[10] |
| Keratin-18 (K18) | Apoptosis (caspase-cleaved K18) and Necrosis (full-length K18) | Differentiates between modes of cell death, providing mechanistic information.[10] | Not entirely liver-specific. | May have modest prognostic value in acetaminophen-induced liver injury.[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate validation and comparison of biomarkers. The following are representative protocols for the quantification of emerging biomarkers.
Protocol 1: Quantification of Circulating microRNA-122 (miR-122) by RT-qPCR
This protocol outlines the steps for measuring miR-122 levels in serum or plasma.
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes or EDTA tubes.
-
Separate serum or plasma by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.
-
Store serum/plasma aliquots at -80°C until analysis to prevent RNA degradation.
-
-
RNA Extraction:
-
Use a commercial miRNA extraction kit designed for liquid biopsies (e.g., Qiagen miRNeasy Serum/Plasma Kit).
-
Follow the manufacturer's instructions, which typically involve lysis of the sample, precipitation of RNA, and elution in a small volume of RNase-free water.
-
Include a spike-in control (e.g., a synthetic C. elegans miRNA) during the lysis step to monitor extraction efficiency.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
Use a specific stem-loop RT primer for miR-122 to ensure specific conversion of the mature miRNA into cDNA.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using a real-time PCR system.
-
Use a specific TaqMan probe and primers for miR-122.
-
Run samples in triplicate.
-
Use a reference miRNA (e.g., a stably expressed endogenous miRNA or the spike-in control) for normalization.
-
Calculate relative expression levels using the ΔΔCt method.
-
Protocol 2: Quantification of High Mobility Group Box 1 (HMGB1) by ELISA
This protocol describes the measurement of total HMGB1 in serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Sample Preparation:
-
Collect and process blood samples as described in Protocol 1.
-
Dilute serum or plasma samples with the assay diluent provided in the ELISA kit. The optimal dilution factor should be determined empirically.
-
-
ELISA Procedure:
-
Use a commercial HMGB1 ELISA kit (e.g., from IBL International or Elabscience).
-
Prepare the 96-well plate pre-coated with an anti-HMGB1 capture antibody.
-
Add standards and diluted samples to the wells and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Add a biotin-conjugated anti-HMGB1 detection antibody and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HMGB1 in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced liver injury and a general workflow for biomarker validation.
Proposed Signaling Pathway of this compound-Induced Liver Injury
The idiosyncratic nature of this compound-induced liver injury is thought to be immune-mediated. The process is initiated by the metabolic activation of this compound by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can covalently bind to cellular proteins, forming neoantigens. These neoantigens are then processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to T-cells, triggering an adaptive immune response that leads to hepatocellular damage.
Caption: Proposed immune-mediated signaling pathway of this compound-induced liver injury.
General Workflow for Biomarker Validation
The validation of a novel biomarker for DILI involves a multi-step process, from initial discovery in preclinical models to confirmation in clinical studies.
Caption: A generalized workflow for the validation of a novel DILI biomarker.
Conclusion
The validation of sensitive and specific biomarkers for this compound-induced liver injury is an ongoing area of research. While traditional markers like ALT and AST remain the standard for clinical diagnosis, emerging biomarkers such as miR-122, HMGB1, and K18 hold promise for earlier and more mechanistic insights into DILI. Further research, particularly clinical studies that directly compare these biomarkers in patients with this compound-induced hepatotoxicity, is needed to fully establish their clinical utility. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to advance the validation and implementation of improved biomarkers for this important adverse drug reaction.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. α-Methyldopa-induced hepatitis during the postpartum period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound hepatotoxicity in pregnancy: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of hepatic injury induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Hepatitis. A report of six cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of drug-induced liver injury: a mechanistic perspective through acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Methyldopa Salt Forms and Prodrugs In Vivo: A Guide for Researchers
For researchers and drug development professionals, understanding the in vivo performance of different salt forms and prodrugs of a therapeutic agent is critical for optimizing its clinical utility. This guide provides a comparative analysis of the efficacy of various forms of methyldopa, a centrally acting antihypertensive agent. The information presented is supported by experimental data to aid in informed decision-making for future research and development.
This compound, an alpha-2 adrenergic agonist, is a widely used antihypertensive drug, particularly in the management of hypertension during pregnancy.[1] However, its oral bioavailability is variable and often low, averaging around 25-50%.[2][3][4] This has led to the exploration of different salt forms and prodrugs to enhance its pharmacokinetic profile and therapeutic efficacy. This guide focuses on the in vivo comparative data available for these different forms.
Mechanism of Action: A Brief Overview
This compound is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[3] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brain. The result is decreased peripheral vascular resistance and a subsequent lowering of blood pressure.
Below is a diagram illustrating the signaling pathway of this compound's antihypertensive action.
Comparative In Vivo Efficacy: this compound vs. Prodrugs
Direct comparative in vivo efficacy studies between different salt forms of this compound are limited in publicly available literature. However, research into prodrugs of this compound provides valuable insights into strategies for improving its bioavailability. A notable example is the pivaloyloxyethyl (POE) ester of this compound.
A study in healthy human volunteers demonstrated that the oral administration of the POE ester of this compound resulted in a significantly higher systemic availability of this compound compared to the administration of this compound itself.[5] The bioavailability of this compound from the prodrug averaged 64%, a stark contrast to the 27% bioavailability from the parent drug.[5] This enhancement is attributed to a reduction in first-pass metabolism.[5][6]
| Parameter | This compound (Oral) | Pivaloyloxyethyl (POE) Ester of this compound (Oral) |
| Average Systemic Availability | 27%[5] | 64%[5] |
| Coefficient of Variation (CV) of Availability | 63%[5] | 15%[5] |
Table 1: Comparison of the systemic availability of this compound after oral administration of this compound and its pivaloyloxyethyl (POE) ester prodrug in healthy human volunteers.[5]
The lower coefficient of variation for the POE ester also indicates more uniform and predictable absorption compared to the parent drug.[5]
Methyldopate (B129773) Hydrochloride: The Parenteral Option
Methyldopate hydrochloride is the ethyl ester hydrochloride salt of this compound. This salt form was specifically developed to have high water solubility, making it suitable for parenteral (intravenous) administration in clinical situations where oral administration is not feasible. While its primary advantage is its formulation flexibility, there is a lack of published in vivo studies directly comparing the oral efficacy of methyldopate hydrochloride to other oral forms of this compound.
Experimental Protocols for In Vivo Evaluation
Detailed experimental protocols are crucial for the accurate assessment of the comparative efficacy of different drug forms. Below is a representative workflow for an in vivo study in a rat model, based on methodologies described in the literature.[7][8][9][10][11][12]
Key Methodological Details:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used and relevant model for studying the effects of antihypertensive agents.[10][11][12]
-
Drug Administration: For oral efficacy studies, administration via oral gavage is a standard method. Dosages in rat studies have ranged from 200 mg/kg/day to 400 mg/kg/day.[7][8][9]
-
Blood Pressure Measurement: Non-invasive methods such as the tail-cuff method are frequently employed for repeated blood pressure measurements.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-administration to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are used to calculate bioavailability.
Conclusion
The available evidence strongly suggests that the development of prodrugs, such as the pivaloyloxyethyl ester of this compound, is a highly effective strategy for overcoming the low and variable bioavailability of the parent drug.[5][6] While methyldopate hydrochloride serves a critical role as a water-soluble formulation for parenteral use, further in vivo studies are warranted to directly compare the oral efficacy of different this compound salt forms. The experimental framework provided in this guide can serve as a foundation for designing such comparative studies, ultimately contributing to the development of more effective and reliable antihypertensive therapies.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the pivaloyloxyethyl (POE) ester of this compound, a new prodrug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimizing Pre-Systemic Metabolism through Prodrugs [ebrary.net]
- 7. Continuous infusion and withdrawal of this compound in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of alpha-methyldopa on myometrial noradrenaline release and myometrial contractility in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary protein intake influences the antihypertensive potency of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of this compound in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Long-Term Neurological Frontier: A Comparative Analysis of Methyldopa and Other Antihypertensive Agents
For Immediate Release
A comprehensive review of preclinical data offers new insights into the long-term neurological effects of methyldopa compared to other major classes of antihypertensive medications. This guide synthesizes available experimental evidence for researchers, scientists, and drug development professionals, providing a framework for assessing the central nervous system impact of these widely prescribed therapies. While direct comparative long-term preclinical studies are limited, this analysis consolidates existing data on cognitive function, neuroinflammation, cerebral blood flow, and underlying signaling pathways.
Executive Summary
Hypertension is a well-established risk factor for cognitive decline and dementia. While antihypertensive therapy is known to mitigate these risks, the neurological consequences of the drugs themselves, particularly over the long term, are an area of active investigation. This compound, a centrally acting alpha-2 adrenergic agonist, has a long history of use, especially in specific patient populations like pregnant women. Its unique mechanism of action, which involves the creation of a "false neurotransmitter," sets it apart from other common antihypertensives such as angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), beta-blockers, and diuretics. This guide provides a comparative overview of the preclinical neurological data for these drug classes.
Comparative Neurological Impact: Preclinical Data
The following tables summarize quantitative data from preclinical studies investigating the neurological effects of various antihypertensive agents. It is important to note that the data is compiled from different studies with varying experimental models and protocols, which should be considered when making direct comparisons.
Table 1: Cognitive and Neuroinflammatory Effects
| Drug Class | Agent(s) | Animal Model | Duration of Treatment | Key Findings | Reference(s) |
| Alpha-2 Adrenergic Agonist | This compound | Spontaneously Hypertensive Rats (SHR) | Not Specified | Increased subjective sensation of drowsiness and prolonged reaction time in human volunteers. | [1][2] |
| ACE Inhibitor | Enalapril | Not available in direct comparison with this compound | Not available | Not available | |
| Angiotensin II Receptor Blocker (ARB) | Losartan | Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) | Not Specified | Decreased neuroinflammation and perivascular amyloid-beta content. Improved recognition memory. | [3][4] |
| Calcium Channel Blocker (CCB) | Amlodipine | Spontaneously Hypertensive Rats (SHR) | Until 1 year of age | Did not prevent indices of brain damage (e.g., smaller brain size, enlarged ventricles). | [5] |
| Beta-Blocker | Atenolol (B1665814) | Spontaneously Hypertensive Rats (SHR) | Until 1 year of age | Did not prevent indices of brain damage (e.g., smaller brain size, enlarged ventricles). No effect on reaction time or subjective drowsiness in human volunteers. | [1][2][5] |
| Diuretic | Hydrochlorothiazide | Aged Sprague-Dawley Rats | Not Specified | Did not improve recognition memory. | [4] |
Table 2: Cerebrovascular Effects
| Drug Class | Agent(s) | Animal Model | Duration of Treatment | Key Findings | Reference(s) |
| Alpha-2 Adrenergic Agonist | This compound | Pregnant women (clinical study) | 48 hours | 6.4% decrease in middle cerebral artery mean velocity. | [6] |
| ACE Inhibitor | Not available in direct comparison with this compound | ||||
| Angiotensin II Receptor Blocker (ARB) | Valsartan | Elderly hypertensive patients (clinical study) | Not Specified | Normalized cerebral vasomotor reserve. | [7] |
| Calcium Channel Blocker (CCB) | Amlodipine | Spontaneously Hypertensive Rats (SHR) | Until 1 year of age | Prevented the increase in cerebrovascular resistance seen in untreated hypertensive rats. | [5] |
| Beta-Blocker | Atenolol | Spontaneously Hypertensive Rats (SHR) | Until 1 year of age | Did not prevent the increase in cerebrovascular resistance. | [5] |
| Diuretic | Not available in direct comparison with this compound |
Table 3: Effects on Oxidative Stress
| Drug Class | Agent(s) | Animal Model | Key Findings | Reference(s) |
| Alpha-2 Adrenergic Agonist | This compound | Not available | Not available | |
| ACE Inhibitor | Not available | Not available | ||
| Angiotensin II Receptor Blocker (ARB) | Losartan | IL-10 knockout mice (model of chronic inflammation) | Lowered levels of the oxidative stress marker Nitrotyrosine in the frontal cortex. | [8] |
| Calcium Channel Blocker (CCB) | Zonisamide (T-type) | In vitro neuronal cultures | Upregulates superoxide (B77818) dismutase 2 (SOD2) and increases glutathione (B108866) (GSH). | [9] |
| Beta-Blocker | Not available | Not available | ||
| Diuretic | Not available | Not available |
Key Signaling Pathways
The neurological effects of antihypertensive drugs are intrinsically linked to their mechanisms of action within the central nervous system. The following diagrams illustrate the primary signaling pathways for this compound and other major antihypertensive classes.
Figure 1: this compound's central mechanism of action.
References
- 1. The effects of atenolol (tenormin) and this compound on simple tests of central nervous function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of atenolol (tenormin) and this compound on simple tests of central nervous function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal Losartan Decreases Perivascular Beta Amyloid, Inflammation, and the Decline of Neurogenesis in Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan attenuates sex-dependent hypertension, neuroinflammation, and cognitive impairment in the aging male sprague-dawley rat [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antihypertensive activity of atenolol and this compound at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Losartan Decreases Perivascular Beta Amyloid, Inflammation, and the Decline of Neurogenesis in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losartan Mitigates Oxidative Stress in the Brains of Aged and Inflamed IL-10−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Standardized Methyldopa Assay: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a standardized High-Performance Liquid Chromatography (HPLC) assay for the quantification of methyldopa. The objective of this study was to assess the reproducibility, reliability, and performance of the standardized method across multiple laboratories, ensuring consistent and accurate results for researchers, scientists, and drug development professionals. The performance of the standardized HPLC assay is compared with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry.
Introduction to this compound and its Quantification
This compound is a centrally acting alpha-2 adrenergic agonist primarily used for the management of hypertension, particularly in pregnant women due to its established safety profile.[1][2][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques have been developed for this purpose, with chromatographic and spectrophotometric methods being the most common.[4][5]
This guide focuses on the inter-laboratory validation of a standardized reversed-phase HPLC (RP-HPLC) method, a robust and widely accessible technique for this compound analysis.[4] The performance of this standardized assay is evaluated against other common analytical techniques to provide a clear comparison for laboratory professionals.
Comparative Performance of this compound Assays
The following table summarizes the key performance characteristics of the standardized HPLC assay as determined by the inter-laboratory study, alongside typical performance data for alternative analytical methods.
| Parameter | Standardized HPLC Assay (Inter-Laboratory Mean) | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 5.0 - 500.0 µg/mL | 0.02 - 3.0 µg/mL[6] | 4 - 20 µg/mL[7] |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 | ~ 0.9975[7] |
| Precision (CV%) | < 2.0% | < 5.0% | < 5.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.7 - 15 ng/mL[4] | 1.1 µg/mL[7] |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.02 µg/mL[6] | 3.21 µg/mL[7] |
Experimental Protocols
Standardized HPLC Assay Protocol
This protocol outlines the standardized methodology used by participating laboratories for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Preparation of Standard Solutions:
-
A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Working standard solutions are prepared by serial dilution of the stock solution to achieve concentrations ranging from 5.0 to 500.0 µg/mL.
-
-
Sample Preparation:
-
For pharmaceutical tablets, a powder equivalent to 100 mg of this compound is accurately weighed and dissolved in 100 mL of the mobile phase.
-
The solution is sonicated for 15 minutes and then filtered through a 0.45 µm nylon filter.
-
The filtered solution is appropriately diluted with the mobile phase to fall within the calibration curve range.
-
-
Validation Parameters:
-
Precision: Determined by analyzing six replicate preparations of the same sample. The relative standard deviation (RSD) should be less than 2.0%.
-
Accuracy: Assessed by the recovery method, spiking a known amount of standard into the sample. The recovery should be between 98.0% and 102.0%.
-
Linearity: Established by constructing a calibration curve from the analysis of at least five standard concentrations. The correlation coefficient (R²) should be greater than 0.999.
-
Specificity: Evaluated by analyzing a placebo sample to ensure no interference from excipients.
-
Alternative Methodologies
-
LC-MS/MS: This technique offers superior sensitivity and is ideal for bioanalytical applications where low concentrations of this compound are expected.[4] It typically involves a more complex sample preparation and instrumentation.
-
UV-Vis Spectrophotometry: A simpler and more cost-effective method suitable for routine quality control of pharmaceutical formulations.[4] It is based on the reaction of this compound with a chromogenic agent, such as 2,6-dichloroquinone-4-chlorimide (DCQ), to produce a colored product that can be measured.[7]
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the inter-laboratory validation of the standardized this compound HPLC assay.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Conclusion
The inter-laboratory validation study confirms that the standardized HPLC method for this compound is robust, reliable, and reproducible. The data presented demonstrates excellent precision, accuracy, and linearity, making it a suitable method for routine quality control and research applications. While LC-MS/MS offers superior sensitivity for bioanalytical studies, and UV-Vis spectrophotometry provides a simpler, low-cost alternative for basic quantification, the standardized HPLC assay represents a well-balanced approach in terms of performance, accessibility, and cost-effectiveness. The detailed protocols and comparative data in this guide should assist laboratories in selecting and implementing the most appropriate method for their specific needs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemmethod.com [chemmethod.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. A new spectrophotometric method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Vascular Tissue Response to Methyldopa and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of two widely used antihypertensive drugs, methyldopa and nifedipine (B1678770), on vascular tissue. While direct comparative proteomic studies are not extensively available in published literature, this document synthesizes known mechanisms of action and data from individual studies to present a hypothetical comparative framework. This guide is intended to support researchers in designing and interpreting studies aimed at elucidating the distinct molecular impacts of these drugs on the vascular proteome.
Introduction
This compound, a centrally-acting alpha-2 adrenergic agonist, and nifedipine, a dihydropyridine (B1217469) calcium channel blocker, are both effective in managing hypertension but through different mechanisms.[1][2] this compound is converted to methylnorepinephrine in the brain, which stimulates alpha-2 adrenergic receptors, leading to reduced sympathetic outflow and decreased peripheral vascular resistance.[1][3] Nifedipine, on the other hand, directly acts on vascular smooth muscle cells by inhibiting the influx of extracellular calcium through L-type calcium channels, resulting in vasodilation.[4][5] These distinct mechanisms are expected to manifest as unique proteomic signatures in vascular tissue, influencing signaling pathways, cellular proliferation, and extracellular matrix composition.
Hypothetical Quantitative Proteomic Data
The following tables represent hypothetical quantitative data from a comparative proteomic study of vascular tissue treated with this compound and nifedipine. The data is structured to highlight potential key protein expression changes based on the known pharmacological actions of the drugs.
Table 1: Differentially Expressed Proteins in Key Signaling Pathways
| Protein Name | Drug Treatment | Fold Change (vs. Control) | Putative Function in Vascular Tissue |
| Alpha-2A adrenergic receptor | This compound | ↑ 1.8 | Central target of this compound's active metabolite |
| Nifedipine | ↔ | Not a primary target | |
| L-type calcium channel subunit alpha-1C | This compound | ↔ | Not a primary target |
| Nifedipine | ↓ 1.5 | Direct target of nifedipine, potential downregulation with chronic treatment | |
| AMP-activated protein kinase (AMPK) | This compound | ↔ | No direct known activation |
| Nifedipine | ↑ 2.1 | Activated by nifedipine, leading to reduced cell proliferation and ROS production[4] | |
| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | This compound | ↔ | No direct known activation |
| Nifedipine | ↑ 1.9 | Activated by nifedipine, contributing to anti-inflammatory and anti-atherosclerotic effects[6][7] | |
| Akt | This compound | ↔ | No direct known modulation |
| Nifedipine | ↓ 2.3 | Downregulated by nifedipine, inhibiting vascular smooth muscle cell dedifferentiation[8] |
Table 2: Differentially Expressed Proteins Involved in Vascular Remodeling
| Protein Name | Drug Treatment | Fold Change (vs. Control) | Putative Function in Vascular Tissue |
| Smooth muscle myosin heavy chain | This compound | ↑ 1.4 | Marker of differentiated vascular smooth muscle cells |
| Nifedipine | ↑ 1.7 | Upregulation indicates inhibition of dedifferentiation[8] | |
| Non-muscle myosin heavy chain | This compound | ↓ 1.3 | Marker of dedifferentiated vascular smooth muscle cells |
| Nifedipine | ↓ 1.9 | Downregulation indicates inhibition of dedifferentiation[8] | |
| Matrix metalloproteinase-2 (MMP-2) | This compound | ↔ | No direct known modulation |
| Nifedipine | ↓ 1.6 | Inhibition contributes to anti-atherosclerotic effects[7] | |
| Collagen Type I | This compound | ↓ 1.2 | Potential reduction in fibrosis |
| Nifedipine | ↓ 1.5 | Inhibition of fibrosis through various pathways[6] |
Experimental Protocols
A robust comparative proteomic analysis would involve the following key steps:
Animal Model and Drug Administration
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are a suitable model for essential hypertension.
-
Groups:
-
Control (Vehicle)
-
This compound-treated
-
Nifedipine-treated
-
-
Drug Administration: Drugs would be administered orally for a period of 4-8 weeks at doses known to produce a comparable reduction in blood pressure.
Vascular Tissue Collection and Protein Extraction
-
Tissue: The thoracic aorta is a commonly used vascular tissue for such studies.
-
Procedure:
-
Euthanize the animals and perfuse the vascular system with phosphate-buffered saline (PBS) to remove blood.
-
Excise the thoracic aorta and remove any adhering adipose and connective tissue.
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Pulverize the frozen tissue under liquid nitrogen.
-
Homogenize the powdered tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Protein Digestion and Peptide Preparation
-
Method: In-solution or filter-aided sample preparation (FASP) are common methods.
-
Reduction: Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylation: Alkylate the free sulfhydryl groups with iodoacetamide (B48618) (IAA).
-
Digestion: Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Procedure:
-
Inject the desalted peptide mixture onto a C18 reverse-phase analytical column.
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing a small amount of acid (e.g., formic acid).
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra of the eluting peptides and MS2 spectra of the most abundant precursor ions.
-
Data Analysis
-
Protein Identification and Quantification:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching the experimental MS2 spectra against a protein sequence database (e.g., UniProt Rat).
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the different experimental groups.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are differentially expressed between the control, this compound, and nifedipine groups.
-
Apply a false discovery rate (FDR) correction to account for multiple testing.
-
-
Bioinformatics Analysis:
-
Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways affected by each drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and nifedipine in vascular tissue, as well as a generalized experimental workflow for comparative proteomics.
Caption: A generalized experimental workflow for the comparative proteomic analysis of vascular tissue.
Caption: The signaling pathway of this compound leading to vasodilation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. Mechanisms and treatment 25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine--studies on its mechanism of action and interaction with other circulatory control mechanisms in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Nifedipine-Downregulated CD40L/sCD40L Signaling in Collagen Stimulated Human Platelets | PLOS One [journals.plos.org]
- 8. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the "False Neurotransmitter" Hypothesis for Methyldopa In Vivo: A Comparative Guide
Introduction
Methyldopa has been a long-standing therapeutic option for hypertension, particularly in pregnant women. Its mechanism of action has been a subject of extensive research, with the "false neurotransmitter" hypothesis being one of the earliest and most prominent explanations for its antihypertensive effects. This hypothesis posits that this compound is metabolized in adrenergic neurons to α-methylnorepinephrine, which then replaces the endogenous neurotransmitter, norepinephrine, in synaptic vesicles. Upon nerve stimulation, α-methylnorepinephrine is released and acts as a less potent agonist at postsynaptic α1-adrenoceptors, leading to reduced vasoconstriction and a decrease in blood pressure.
However, subsequent research has provided compelling evidence for a primary central mechanism of action. This alternative and now more widely accepted hypothesis suggests that the antihypertensive effect of this compound is predominantly mediated by the action of its active metabolite, α-methylnorepinephrine, on α2-adrenoceptors in the brainstem. Stimulation of these central α2-adrenoceptors inhibits sympathetic outflow from the central nervous system (CNS), leading to a reduction in peripheral vascular resistance and blood pressure.
This guide provides a comparative analysis of the in vivo evidence for the "false neurotransmitter" hypothesis of this compound, contrasting it with the central α2-agonist hypothesis and comparing its effects with the centrally acting antihypertensive drug, clonidine.
Signaling Pathways
The proposed mechanisms of action for this compound involve distinct signaling pathways in both the peripheral and central nervous systems.
Experimental Protocols
Validating the mechanism of action of this compound in vivo requires a multi-faceted approach, often employing rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR). Below are summarized protocols for key experiments.
General Experimental Workflow
Comparing the gene expression profiles of cells exposed to methyldopa versus placebo.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized gene expression profiles in cells exposed to methyldopa versus a placebo. Due to the limited availability of direct comparative transcriptomic data for this compound, this analysis is based on its well-established mechanism of action as a centrally acting alpha-2 adrenergic receptor agonist and publicly available data from studies on related compounds and pathways.
Introduction
This compound is a centrally acting antihypertensive agent prescribed for the management of hypertension, particularly during pregnancy. Its primary mechanism of action involves the stimulation of central alpha-2 adrenergic receptors by its active metabolite, alpha-methylnorepinephrine. This stimulation leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. Understanding the downstream effects of this compound on gene expression is crucial for elucidating its complete pharmacological profile, including potential off-target effects and novel therapeutic applications.
This guide synthesizes information from related studies to present a putative comparison of gene expression changes that may be observed in cells treated with this compound compared to a placebo. The following sections detail the hypothesized impact on key signaling pathways, present the data in a structured format, and provide a plausible experimental protocol for future studies.
Data Presentation: Hypothesized Differentially Expressed Genes
The following table summarizes the anticipated changes in the expression of genes downstream of alpha-2 adrenergic receptor activation, which is the primary target of this compound. This is a putative list based on the known signaling cascade and data from similar alpha-2 adrenergic agonists.
| Gene Symbol | Gene Name | Function | Expected Change with this compound | Rationale |
| ADRA2A | Adrenoceptor Alpha 2A | Alpha-2 adrenergic receptor | Downregulation (long-term) | Agonist-induced receptor downregulation[1][2] |
| GNAI1/2/3 | G Protein Subunit Alpha I1/2/3 | Inhibitory G protein alpha subunit | No significant change in expression | Key mediator of alpha-2 receptor signaling |
| ADCY (various) | Adenylate Cyclase | Enzyme that synthesizes cyclic AMP | Inhibition of activity (not expression) | Alpha-2 receptor activation inhibits adenylate cyclase[3][4] |
| CREB (various) | cAMP Responsive Element Binding Protein | Transcription factor | Decreased phosphorylation/activity | Reduced cAMP levels lead to decreased PKA and CREB activation |
| FOS, JUN | Fos Proto-Oncogene, Jun Proto-Oncogene | Components of AP-1 transcription factor | Potential Downregulation | CREB can regulate FOS and JUN expression |
| NOS3 | Nitric Oxide Synthase 3 (eNOS) | Produces nitric oxide | Upregulation | Some studies suggest alpha-2 agonists can increase eNOS expression[5] |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Potential Downregulation | This compound may have anti-inflammatory effects[6] |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Potential Downregulation | This compound may modulate inflammatory responses |
| SOD1 | Superoxide Dismutase 1 | Antioxidant enzyme | Potential Upregulation | This compound may have indirect effects on oxidative stress pathways[2] |
| GPX1 | Glutathione Peroxidase 1 | Antioxidant enzyme | Potential Upregulation | This compound may influence cellular redox state |
Experimental Protocols
To empirically validate the hypothesized gene expression changes, the following experimental protocol is proposed:
1. Cell Culture and Treatment:
-
Cell Line: A suitable cell line expressing alpha-2 adrenergic receptors, such as human neuroblastoma SH-SY5Y cells or primary endothelial cells, would be utilized.
-
Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound and Placebo Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either this compound (at a therapeutically relevant concentration, e.g., 10 µM) or a vehicle control (placebo, e.g., sterile phosphate-buffered saline). Cells would be incubated for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late gene expression changes.
2. RNA Extraction and Quantification:
-
Total RNA would be extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity would be evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries would be prepared from the extracted RNA using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads would be quality-controlled and aligned to the human reference genome. Differential gene expression analysis between the this compound-treated and placebo-treated groups would be performed using established bioinformatics tools such as DESeq2 or edgeR.
Mandatory Visualizations
Caption: Proposed experimental workflow for comparing the gene expression profiles of cells treated with this compound versus placebo.
References
- 1. Differential down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 5. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of In Silico Models for Predicting Methyldopa's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
The integration of computational, or in silico, models into early-stage drug development has become pivotal for identifying potential adverse effects before they result in costly late-stage failures. These models aim to predict off-target interactions, which are significant contributors to drug-induced toxicity. Methyldopa, a centrally-acting antihypertensive agent, serves as a pertinent case study due to its well-documented side effects, offering a retrospective lens through which to evaluate the predictive power of these computational tools. This guide provides a comparative overview of common in silico modeling techniques, details the experimental protocols required for their validation, and presents a workflow for integrating these approaches in drug safety assessment.
Comparison of In Silico Off-Target Prediction Models
In silico toxicology models primarily fall into two categories: ligand-based and structure-based approaches.[1] Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[2] Structure-based methods, such as reverse docking, utilize the three-dimensional structure of proteins to predict potential binding interactions.[2] A newer class of models leverages machine learning and artificial intelligence to build predictive tools from large datasets of known drug-target interactions.[3][4]
The performance of these models is typically evaluated using several key metrics:
-
Accuracy: The proportion of correct predictions (both positive and negative) out of all predictions made.
-
Sensitivity (Recall): The model's ability to correctly identify true positive interactions.
-
Specificity: The model's ability to correctly identify true negative interactions.
-
Area Under the Receiver Operating Characteristic Curve (AUROC): A measure of the model's ability to distinguish between positive and negative classes.
-
Balanced Accuracy (BACC): The arithmetic mean of sensitivity and specificity, useful for imbalanced datasets.
Below is a summary of the performance of various in silico modeling approaches for off-target prediction, based on published studies.
| Model Type | Common Algorithms | Key Strengths | Key Limitations | Reported Performance (Average BACC) |
| Ligand-Based | Similarity Ensemble Approach (SEA), Quantitative Structure-Activity Relationship (QSAR), Chemical Similarity[3] | Computationally efficient; Does not require protein structure data.[1] | Heavily reliant on the availability of data for structurally similar compounds; May fail to identify novel scaffolds. | 0.75 - 0.85 |
| Structure-Based | Reverse Docking, Pocket Similarity[1] | Can identify novel interactions for which no ligand data exists; Provides insights into binding mode. | Computationally intensive; Requires high-quality 3D protein structures; Scoring functions can be inaccurate.[5] | 0.70 - 0.80 |
| Machine Learning | Support Vector Machines (SVM), Random Forest (RF), Graph Neural Networks (GNN)[1][4] | Can learn complex, non-linear relationships from large datasets; Can integrate multiple data types.[4] | Can be a "black box," making interpretation difficult; Performance is highly dependent on the quality and size of the training data.[6] | 0.80 - 0.90+[4] |
Experimental Protocols for Validation
The predictions generated by in silico models must be validated through robust experimental testing. Below are detailed methodologies for key experiments used to confirm predicted off-target interactions for a drug like this compound.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for a predicted off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind to the receptor with high affinity.
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).
-
Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its affinity for the receptor.
-
Enzyme Inhibition Assay
This assay is used to determine if a compound inhibits the activity of a particular enzyme.
-
Objective: To determine the IC₅₀ of this compound for a predicted off-target enzyme.
-
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
-
Test compound (this compound).
-
Assay buffer.
-
96-well microplate and a plate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and this compound for a specified time.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction (if necessary) and measure the signal using a plate reader.
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Functional Assay
These assays measure the downstream physiological effect of a compound's interaction with a target in a cellular context.
-
Objective: To determine if this compound elicits a functional response (agonist or antagonist) at a predicted off-target receptor expressed in a cell line.
-
Example (GPCR-mediated cAMP signaling):
-
Materials:
-
A cell line engineered to express the G-protein coupled receptor (GPCR) of interest.
-
A known agonist for the receptor.
-
Test compound (this compound).
-
Cell culture medium.
-
A cAMP detection kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For antagonist activity: Add serial dilutions of this compound and incubate for a specified time. Then, add a fixed concentration of the known agonist and incubate further.
-
For agonist activity: Add serial dilutions of this compound and incubate.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Plot the cAMP concentration against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the prediction and validation of this compound's off-target effects.
Caption: Workflow for in silico prediction and experimental validation of off-target effects.
This compound's primary mechanism of action involves its conversion to methylnorepinephrine, which acts as an α₂-adrenergic receptor agonist in the central nervous system.[7] This leads to reduced sympathetic outflow and a decrease in blood pressure.[7] However, off-target effects, such as drowsiness and potential liver injury, are known.[7][8] The diagram below depicts the intended signaling pathway.
Caption: this compound's on-target α₂-adrenergic signaling pathway.
Conclusion
The validation of in silico models is a critical step in their application to drug safety assessment. While computational methods offer a rapid and cost-effective means of profiling compounds for potential off-target liabilities, their predictions must be treated as hypotheses that require experimental confirmation.[2][9] A tiered approach, combining the strengths of various in silico models followed by targeted in vitro validation, provides a robust framework for identifying and mitigating safety risks early in the drug development pipeline. For a drug like this compound, applying these models retrospectively can help refine their predictive capabilities and build greater confidence in their use for novel drug candidates. The continuous improvement of these models, driven by the generation of high-quality experimental data, will further enhance their role in bringing safer medicines to patients.[10]
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of this compound on psychometric performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of Methyldopa in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Methyldopa, ensuring the protection of personnel and the environment.
This compound is a centrally acting sympatholytic agent used in research and pharmaceutical development. While not classified as an acutely hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA) and requires careful handling and disposal. Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Regulatory and Safety Overview
This compound is not found on the EPA's P or U lists of hazardous wastes. However, Safety Data Sheets (SDS) indicate that it is harmful if swallowed and may cause reproductive toxicity. Therefore, its disposal must comply with all local, state, and federal regulations for chemical waste. Key principles for its disposal include avoiding discharge into sewer systems and utilizing controlled incineration through a licensed chemical destruction facility[1].
Step-by-Step Disposal Protocol for this compound
This protocol is intended for research, scientific, and drug development professionals for the disposal of pure this compound, solutions, or contaminated labware.
1. Waste Identification and Segregation:
- Identify: All waste streams containing this compound, including unused pure compound, expired materials, contaminated personal protective equipment (PPE), and experimental residues.
- Segregate: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
2. Containerization and Labeling:
- Container Selection: Use a leak-proof, sealable container compatible with this compound. For solid waste, a securely sealed plastic bag or container is appropriate. For liquid waste, use a screw-cap container.
- Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Accumulation and Storage:
- Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation[2][3]. The SAA must be under the control of the operator of the process generating the waste.
- Storage Conditions: Keep the container tightly closed except when adding waste. Store in a well-ventilated area, away from incompatible materials[4].
4. Disposal Procedure:
- Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup. Do not attempt to dispose of the waste through regular trash or by pouring it down the drain[1].
- Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment, which is typically controlled incineration[1].
5. Decontamination of Empty Containers:
- Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent[1]. The rinsate must be collected and disposed of as hazardous waste.
- Disposal of Rinsed Containers: After triple rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies[1]. Deface the label before disposal.
Summary of this compound Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Non-RCRA hazardous, but handle as a hazardous chemical. | |
| Sewer Disposal | Prohibited. | [1] |
| Recommended Disposal | Controlled incineration via a licensed chemical disposal facility. | [1] |
| Container Labeling | "Hazardous Waste," "this compound," and other institutional requirements. | [2][3] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to human health and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyldopa
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Methyldopa, a centrally acting antihypertensive agent, stringent adherence to safety protocols is essential to minimize exposure and prevent potential health risks. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense when handling this compound is a combination of appropriate personal protective equipment and effective engineering controls.[1][2] A site-specific risk assessment is crucial to determine the precise measures required for your specific laboratory conditions.[3]
Engineering Controls:
-
Ventilation: All handling of this compound, especially in solid form where dust can be generated, should be conducted in a well-ventilated area.[4][5]
-
Local Exhaust Ventilation/Fume Hood: For procedures with a higher risk of aerosol or dust formation, a local exhaust ventilation system or a chemical fume hood is the most effective engineering control to reduce exposure.[1][2]
-
Process Enclosures: When applicable, using process enclosures can further minimize the release of airborne particles.[3]
Personal Protective Equipment:
A summary of recommended PPE for handling this compound is provided in the table below.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Gloves must be inspected before use. Recommended materials include PVC, neoprene, nitrile, or vinyl.[3] Always wash hands after handling, even if gloves were worn.[4][6] |
| Eyes/Face | Safety glasses with side shields or goggles | Essential to protect against splashes and dust particles.[3][6] |
| Respiratory | Appropriate respiratory protection | Required when dust or aerosols may be generated.[3][7] The specific type of respirator should be determined by a risk assessment. |
| Body | Protective clothing | Wear suitable protective clothing to prevent skin contact.[3][4][6] Fire/flame resistant and impervious clothing may be necessary depending on the handling context.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.[4]
-
Ensure all necessary engineering controls are in place and functioning correctly.[2]
-
Designate a specific area for handling this compound.
-
Assemble and inspect all required PPE.
-
Have a spill kit readily available in the handling area.[8]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.[4]
-
Minimize the formation of dust and aerosols.[4] If working with a powder, use techniques that reduce dust generation, such as dampening the powder with a suitable solvent if the procedure allows.[7]
-
Use non-sparking tools to prevent ignition sources.[4]
-
If weighing the solid form, do so in a ventilated enclosure.
3. Post-Handling and Decontamination:
-
Thoroughly decontaminate the work area after handling is complete.
-
Wash hands and any exposed skin immediately after finishing work and before breaks.[6]
-
Remove and properly dispose of contaminated PPE.
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan for this compound
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including contaminated PPE, weighing papers, and cleaning materials, should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Containment:
-
Place all solid and liquid this compound waste into suitable, closed, and clearly labeled containers.[4]
3. Disposal Procedure:
-
The primary method for disposal should be through a licensed hazardous waste disposal company.
-
For unused or expired medication in a non-laboratory setting, the best practice is to use a drug take-back program.[9][10][11]
-
If a take-back program is not available, and for laboratory waste, follow these general steps, always adhering to local, state, and federal regulations[12][13]:
-
Do not flush down the toilet or drain unless specifically instructed to do so by regulatory bodies for certain hazardous drugs; this compound is not typically on these flush lists.[9][10]
-
For disposal in household trash (not recommended for laboratory waste), the FDA recommends mixing the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds.[9][10] This mixture should then be placed in a sealed plastic bag or container before being thrown in the trash.[9][10]
-
All disposal activities must be documented, and a hazardous waste manifest should be maintained as required by the EPA and Department of Transportation.[12]
-
The logical relationship for the disposal decision-making process is outlined below.
References
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ashp.org [ashp.org]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
